molecular formula C9H19NO B1471108 3-(2-Methoxyethyl)azepane CAS No. 1566236-20-1

3-(2-Methoxyethyl)azepane

Cat. No.: B1471108
CAS No.: 1566236-20-1
M. Wt: 157.25 g/mol
InChI Key: XMXJFWWVIWEVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyethyl)azepane is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyethyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-11-7-5-9-4-2-3-6-10-8-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXJFWWVIWEVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566236-20-1
Record name 3-(2-methoxyethyl)azepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(2-Methoxyethyl)azepane structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 3-(2-Methoxyethyl)azepane

Authored by: A Senior Application Scientist

Foreword: The Imperative of Unambiguous Structure Elucidation in Modern Drug Discovery

In the landscape of contemporary drug development, the precise and unequivocal determination of a molecule's three-dimensional structure is not merely a procedural formality; it is the bedrock upon which all subsequent research, development, and clinical evaluation are built. An error in structural assignment can have cascading and catastrophic consequences, leading to the misinterpretation of pharmacological data, wasted resources, and, most critically, potential safety risks. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven methodology for the structure elucidation of a novel saturated heterocyclic amine, this compound, a scaffold of potential interest in medicinal chemistry due to the prevalence of the azepane core in various bioactive molecules.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic and logical workflow, grounded in the principles of spectroscopic analysis, that is both rigorous and adaptable. We will proceed from initial sample assessment to the final, unambiguous assignment of the molecular structure, emphasizing the "why" behind each experimental choice and the self-validating nature of a well-executed elucidation protocol.

Part 1: Initial Assessment and Analytical Strategy

The first encounter with a novel compound necessitates a multi-pronged analytical strategy to ascertain its purity and elemental composition. This foundational data provides the framework for all subsequent spectroscopic investigations.

Purity Assessment: The Chromatographic Gatekeeper

Before embarking on detailed spectroscopic analysis, it is crucial to establish the purity of the sample. Co-eluting impurities can introduce extraneous signals in spectroscopic data, leading to significant misinterpretation. High-Performance Liquid Chromatography (HPLC) coupled with a universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is the preferred method for assessing the purity of non-chromophoric amines like this compound.

Experimental Protocol: HPLC-CAD Purity Assessment
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A shallow gradient from 5% to 95% B over 20 minutes is recommended to ensure the separation of any closely related impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

  • CAD Settings:

    • Evaporation Temperature: 35 °C.

    • Nebulizer Gas: Nitrogen at 60 psi.

  • Data Analysis: Integrate the peak area of the main component and any impurities. A purity level of >98% is generally considered acceptable for proceeding with structure elucidation.

Elemental Composition: High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a critical checkpoint for validating the proposed structure.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the analyte in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is optimal for amines, which are readily protonated.

  • Data Acquisition: Acquire the spectrum over a mass range that encompasses the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: The expected monoisotopic mass for the protonated molecule [M+H]⁺ of this compound (C₉H₁₉NO) is 158.1545. The experimentally determined mass should be within a 5 ppm error tolerance.

ParameterTheoretical ValueObserved Value (Hypothetical)Mass Error (ppm)
Formula C₉H₂₀NO⁺
[M+H]⁺ 158.1545158.1542-1.9

Part 2: Spectroscopic Deep Dive: Assembling the Molecular Jigsaw

With purity and elemental composition confirmed, the core of the structure elucidation process begins: the application of a suite of spectroscopic techniques to piece together the molecular architecture.

The Workflow: A Logic-Driven Approach

The elucidation process follows a logical progression, with each experiment providing a new layer of information that builds upon the last.

Elucidation_Workflow cluster_initial Initial Assessment cluster_spectroscopy Spectroscopic Analysis cluster_final Final Confirmation Purity HPLC-CAD Purity HRMS HRMS (Formula) Purity->HRMS IR FT-IR (Functional Groups) HRMS->IR NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Proton/Carbon Environment) IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D Structure Final Structure Assignment NMR_2D->Structure NMR_Correlations cluster_1d 1D NMR Data cluster_2d 2D NMR Experiments cluster_structure Structural Information H1_NMR ¹H Signals COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C) H1_NMR->HMBC C13_NMR ¹³C Signals C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integration of 2D NMR data for structure confirmation.

A crucial HMBC correlation would be from the protons of the methoxy group (H-3', δ 3.35) to the carbon of the adjacent methylene group (C-1', δ 72.5). Another key correlation would be from the protons at H-2' (δ 1.75) to the C-3 of the azepane ring (δ 40.0), definitively linking the side chain to the ring.

Part 3: Conclusion and Final Verification

The synergistic interpretation of all acquired data—purity, elemental formula, functional groups, and detailed NMR connectivity—provides a self-validating system for the structural assignment of this compound. The final structure should be consistent with every piece of experimental evidence. Any ambiguity would necessitate further experiments, such as a 1D NOE (Nuclear Overhauser Effect) experiment to confirm spatial proximities, or, in complex cases, single-crystal X-ray diffraction.

This guide has outlined a robust and logical pathway for the de novo structure elucidation of a novel small molecule. By adhering to these principles of analytical rigor and systematic data interpretation, researchers can ensure the integrity of their chemical matter and build a solid foundation for subsequent drug discovery and development efforts.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • PubChem. Azepane. National Center for Biotechnology Information. [Link]

  • Reich, H. J. Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

An In-Depth Technical Guide to 3-(2-Methoxyethyl)azepane: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, integral to numerous approved drugs and clinical candidates.[1] Its unique conformational flexibility and three-dimensional architecture make it an attractive core for exploring novel chemical space in drug discovery. This guide focuses on the specific, yet underexplored, derivative, 3-(2-Methoxyethyl)azepane (CAS Number: 1566236-20-1) . While direct literature on this compound is sparse, this document provides a comprehensive technical framework for its synthesis, characterization, and potential applications. By leveraging established methodologies for the synthesis and analysis of substituted azepanes, this guide aims to empower researchers to unlock the therapeutic potential of this novel molecule.

Introduction to the Azepane Core

The azepane ring system is a cornerstone in the design of pharmacologically active agents, demonstrating a wide spectrum of biological activities including anticancer, antidiabetic, and antiviral properties.[2][3] The non-planar nature of the seven-membered ring allows for a diverse array of substituent orientations, which can be critical for optimizing interactions with biological targets.[4] The introduction of a 2-methoxyethyl substituent at the 3-position of the azepane ring, as in our target molecule, offers several intriguing possibilities for drug design. The ether linkage can act as a hydrogen bond acceptor, and the overall substituent can influence the compound's lipophilicity and metabolic stability.

Table 1: Physicochemical Properties of Azepane and this compound

PropertyAzepaneThis compound (Predicted)
CAS Number 111-49-91566236-20-1
Molecular Formula C₆H₁₃NC₉H₁₉NO
Molecular Weight 99.17 g/mol [5]157.25 g/mol
Appearance Colorless liquid[5]Colorless to pale yellow liquid
Boiling Point 138 °C[5]>150 °C
Density 0.88 g/cm³[5]~0.9 g/cm³
SMILES C1CCNCC1COCCC1CNCCCC1

Strategic Synthesis of this compound

While a specific synthesis for this compound has not been published, several robust strategies for the preparation of substituted azepanes can be adapted.[1] The choice of synthetic route will depend on the availability of starting materials, desired scale, and stereochemical considerations.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound would involve the formation of the C-C bond of the methoxyethyl sidechain or the construction of the azepane ring itself.

G target This compound intermediate1 Azepan-3-yl-acetaldehyde target->intermediate1 Wittig/Reduction & Methylation intermediate4 Linear Amino-alkene target->intermediate4 Ring-Closing Metathesis intermediate2 N-protected Azepan-3-one intermediate1->intermediate2 Wittig Reaction intermediate3 Substituted Cyclohexanone intermediate2->intermediate3 Beckmann Rearrangement

Caption: Retrosynthetic pathways for this compound.

Proposed Synthetic Protocol: Reductive Amination of a Precursor Ketone

A highly plausible and versatile approach involves the reductive amination of a suitable precursor. This method offers good control and is widely applicable in medicinal chemistry.[5][6]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of N-Boc-azepan-3-one cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Reduction and Deprotection start1 Commercially available N-Boc-3-hydroxyazepane reagent1 Oxidizing Agent (e.g., PCC, Swern) start1->reagent1 Oxidation product1 N-Boc-azepan-3-one reagent1->product1 start2 N-Boc-azepan-3-one reagent2 Methoxymethyltriphenylphosphonium chloride / n-BuLi start2->reagent2 Wittig Olefination product2 N-Boc-3-(methoxymethylene)azepane reagent2->product2 start3 N-Boc-3-(methoxymethylene)azepane reagent3 1. H₂, Pd/C 2. TFA or HCl in Dioxane start3->reagent3 Hydrogenation & Boc Deprotection product3 This compound reagent3->product3

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Methodology:

  • Synthesis of N-Boc-azepan-3-one:

    • To a solution of commercially available N-Boc-3-hydroxyazepane in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction by quenching, extraction, and purification by column chromatography to yield N-Boc-azepan-3-one.

  • Wittig Reaction to Introduce the Methoxyvinyl Group:

    • Prepare the Wittig reagent by treating methoxymethyltriphenylphosphonium chloride with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) at low temperature.

    • Add the N-Boc-azepan-3-one to the ylide solution and allow the reaction to proceed to form N-Boc-3-(methoxymethylene)azepane.

    • Quench the reaction, extract the product, and purify by chromatography.

  • Reduction of the Alkene and Deprotection:

    • Dissolve the N-Boc-3-(methoxymethylene)azepane in a suitable solvent like ethanol or ethyl acetate.

    • Subject the solution to hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This will reduce the double bond.

    • After the reduction is complete, remove the Boc protecting group by treating the product with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

    • Neutralize the reaction mixture and extract the final product, this compound. Purify by distillation or chromatography.

Characterization and Analytical Protocols

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azepane ring protons, typically in the range of 1.5-3.5 ppm. The methoxy group will present as a sharp singlet around 3.3 ppm. The protons of the ethyl chain will appear as multiplets.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each of the nine carbon atoms. The methoxy carbon will be in the region of 58-60 ppm. The carbons of the azepane ring will resonate in the aliphatic region (25-60 ppm).[7][8]

Mass Spectrometry (MS):

  • Electron Ionization (EI-MS): The mass spectrum will likely show a molecular ion peak [M]⁺ at m/z = 157. Characteristic fragmentation patterns for cyclic amines involve alpha-cleavage, leading to the loss of alkyl radicals adjacent to the nitrogen atom.[9] A prominent fragment could arise from the loss of the methoxyethyl side chain.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis.

Step-by-Step HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and structural confirmation, coupled with a mass spectrometer (LC-MS).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent.

  • Injection and Analysis: Inject the sample and run the gradient program. The purity is determined by the relative area of the main peak.

Potential Applications in Drug Discovery

The azepane scaffold is a key component in a variety of therapeutic agents.[10] The introduction of the 3-(2-methoxyethyl) group could modulate the pharmacological profile of known azepane-based drugs or lead to the discovery of new bioactive compounds.

  • Central Nervous System (CNS) Disorders: Azepane derivatives are found in drugs targeting CNS disorders. The physicochemical properties of this compound may allow it to cross the blood-brain barrier, making it a candidate for neurological drug discovery programs.

  • Oncology: Numerous azepane-containing molecules have shown promise as anticancer agents.[2] This compound could be explored as a novel scaffold in cancer research.

  • Infectious Diseases: The azepane ring is also present in antibacterial and antiviral compounds.[10]

Logical Flow for Exploring Therapeutic Potential

G start Synthesized this compound step1 In vitro Biological Screening (e.g., enzyme assays, receptor binding) start->step1 step2 Hit Identification step1->step2 step3 Lead Optimization (Structure-Activity Relationship Studies) step2->step3 step4 In vivo Efficacy and Safety Studies step3->step4 end Preclinical Candidate step4->end

Caption: A typical workflow for evaluating the therapeutic potential of a novel compound.

Conclusion

While this compound remains a largely unexplored molecule, its structural features, based on the privileged azepane scaffold, suggest significant potential in the field of drug discovery. This technical guide provides a robust, scientifically grounded framework for its synthesis and characterization, drawing upon established chemical principles and methodologies. By providing detailed, actionable protocols and contextualizing the compound within the broader landscape of medicinal chemistry, this document serves as a valuable resource for researchers aiming to investigate this promising new chemical entity. The exploration of such novel derivatives is crucial for the continued advancement of therapeutic innovation.

References

  • Wikipedia. (n.d.). Azepane. [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (n.d.). PMC - NIH. [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine. (n.d.). PMC - NIH. [Link]

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.). ResearchGate. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. (2017). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 13C NMR calculations on azepines and diazepines. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Abstract.doc. (n.d.). CSIR Explorations. [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. (n.d.). ResearchGate. [Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). PubMed. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). PMC - NIH. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 3-ethylpentane fragmentation pattern of m/z m/e ions for analysis. [Link]

  • Study on Synthesis Of Oxetan-3-ol. (n.d.). Atlantis Press. [Link]

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. (n.d.). PMC - NIH. [Link]

  • The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. (n.d.). SciELO. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ResearchGate. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ResearchGate. [Link]

Sources

A Technical Guide to the Synthesis of Novel 3-(2-Methoxyethyl)azepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle frequently found in pharmacologically active compounds.[1][2] Its conformational flexibility and three-dimensional structure make it an attractive core for designing novel therapeutics.[2][3] This guide provides an in-depth, scientifically grounded methodology for the synthesis of novel 3-(2-Methoxyethyl)azepane, a previously uncharacterized derivative. We will detail a robust, multi-step synthetic pathway, beginning from commercially available starting materials. The narrative emphasizes the rationale behind key experimental choices, provides detailed, replicable protocols, and presents a logical framework for troubleshooting and optimization.

Introduction and Strategic Overview

Azepane-based compounds are integral to medicinal chemistry, with applications ranging from anticancer and antimicrobial agents to treatments for neurodegenerative diseases like Alzheimer's.[1][4][5] The ability to precisely install substituents onto the azepane ring is crucial for modulating the pharmacological profile of these molecules.[2] This guide focuses on the synthesis of a novel derivative, this compound, employing a strategy centered on the ring expansion of a substituted cyclohexanone.

Current methods for synthesizing substituted azepanes often rely on multi-step sequences involving linear precursors or the Beckmann rearrangement of functionalized piperidones or cyclohexanones.[6] Our chosen strategy leverages the latter, as it provides a reliable and scalable route to the core azepane structure. The overall synthetic workflow is depicted below.

G cluster_0 Phase 1: Side Chain Installation cluster_1 Phase 2: Ring Expansion cluster_2 Phase 3: Final Reduction A Cyclohex-2-en-1-one C 3-(2-Methoxyethyl)cyclohexan-1-one A->C Conjugate Addition B Organocuprate Reagent B->C D 3-(2-Methoxyethyl)cyclohexan-1-one F 3-(2-Methoxyethyl)cyclohexan-1-one Oxime D->F Oximation E Hydroxylamine E->F G 4-(2-Methoxyethyl)azepan-2-one (Lactam) F->G Beckmann Rearrangement H 4-(2-Methoxyethyl)azepan-2-one J Target: this compound H->J Lactam Reduction I Reducing Agent (e.g., LiAlH4) I->J

Caption: Overall synthetic workflow for this compound.

Retrosynthetic Analysis and Rationale

The target molecule, this compound, is approached via a convergent synthesis. The key disconnection is at the amide bond of the corresponding lactam, 4-(2-Methoxyethyl)azepan-2-one. This lactam is envisioned to arise from a Beckmann rearrangement of a substituted cyclohexanone oxime. The Beckmann rearrangement is a classic and reliable method for converting cyclic oximes into lactams, making it an ideal choice for constructing the seven-membered ring.[7][8]

The required precursor, 3-(2-Methoxyethyl)cyclohexan-1-one, can be synthesized through a conjugate addition (Michael addition) to cyclohex-2-en-1-one. For this transformation, an organocuprate (Gilman) reagent is selected over other organometallic reagents like Grignard or organolithium compounds. Organocuprates are known to selectively perform 1,4-conjugate addition to α,β-unsaturated ketones, whereas Grignard and organolithium reagents typically favor 1,2-direct addition to the carbonyl carbon.[9][10][11] This selectivity is crucial for installing the side chain at the desired C3 position of the cyclohexanone ring.

Detailed Synthetic Methodologies

Step 1: Synthesis of 3-(2-Methoxyethyl)cyclohexan-1-one

This step involves the 1,4-conjugate addition of a (2-methoxyethyl) group to cyclohex-2-en-1-one using a lithium di(2-methoxyethyl)cuprate reagent.

Causality and Experimental Choices:

  • Reagent: A Gilman cuprate is prepared in situ from 2-methoxyethyllithium and copper(I) iodide. This "soft" nucleophile ensures the reaction proceeds via the desired 1,4-addition pathway.[11]

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent to maintain the reactivity of the organometallic reagents and prevent quenching by protic sources.

  • Temperature: The reaction is conducted at low temperatures (-78 °C to 0 °C) to ensure selectivity, prevent side reactions such as Wurtz coupling, and maintain the stability of the organocuprate reagent.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve copper(I) iodide (1.0 eq) in anhydrous THF.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of 2-methoxyethyllithium (2.0 eq) in an appropriate solvent dropwise, maintaining the temperature below -70 °C. The formation of the Gilman reagent is indicated by a color change.

  • After stirring for 30 minutes at -78 °C, add a solution of cyclohex-2-en-1-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm to 0 °C over 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the title compound.

Step 2: Synthesis of 3-(2-Methoxyethyl)cyclohexan-1-one Oxime

The ketone synthesized in the previous step is converted to its corresponding oxime, the direct precursor for the Beckmann rearrangement.

Causality and Experimental Choices:

  • Reagents: Hydroxylamine hydrochloride is used as the source of hydroxylamine. A base, such as sodium acetate or pyridine, is required to neutralize the HCl and liberate the free hydroxylamine nucleophile.

  • Solvent: Ethanol or a mixture of ethanol and water is a suitable solvent system, as it dissolves both the organic substrate and the inorganic reagents.

Experimental Protocol:

  • Dissolve 3-(2-Methoxyethyl)cyclohexan-1-one (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime, which is often a mixture of E/Z isomers and can be used in the next step without further purification.

Step 3: Beckmann Rearrangement to 4-(2-Methoxyethyl)azepan-2-one

This key step constructs the seven-membered lactam ring through an acid-catalyzed rearrangement of the oxime.

Causality and Experimental Choices:

  • Catalyst: Strong acids like sulfuric acid, polyphosphoric acid (PPA), or oleum are commonly used to catalyze the Beckmann rearrangement.[7][12] The acid protonates the oxime's hydroxyl group, turning it into a good leaving group (water), which initiates the rearrangement.[8] The choice of acid can influence reaction time and yield. Oleum or PPA are often preferred for their dehydrating properties.

  • Stereochemistry: The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates. For ketoximes derived from substituted cyclohexanones, this can lead to two regioisomeric lactams. However, with the substituent at the 3-position, the migration of the more substituted C2 carbon leads to the desired 4-substituted lactam.

Experimental Protocol:

  • In a round-bottom flask, add polyphosphoric acid (PPA) and heat to approximately 80 °C with stirring.

  • Slowly and carefully add the 3-(2-Methoxyethyl)cyclohexan-1-one oxime (1.0 eq) in small portions to the hot PPA. An exothermic reaction will be observed.

  • After the addition is complete, continue to stir the mixture at 80-100 °C for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium carbonate or sodium hydroxide until it is basic (pH > 9).

  • Extract the aqueous layer with dichloromethane or chloroform (4x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactam.

  • Purify by column chromatography or recrystallization.

Step 4: Reduction of 4-(2-Methoxyethyl)azepan-2-one to this compound

The final step is the reduction of the lactam (a cyclic amide) to the target cyclic amine.

Causality and Experimental Choices:

  • Reducing Agent: A powerful reducing agent is required to reduce the amide functionality. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this transformation, as it reduces the carbonyl group completely to a methylene group.[13][14] Other reagents like borane complexes (e.g., 9-BBN) can also be used, sometimes offering different chemoselectivity.[15]

  • Solvent: Anhydrous ethers like THF or diethyl ether are essential to prevent the violent reaction and quenching of LiAlH₄.

  • Work-up: A careful, sequential addition of water and then a sodium hydroxide solution (Fieser work-up) is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts, which can then be easily filtered off.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 4-(2-Methoxyethyl)azepan-2-one (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back down to 0 °C.

  • Carefully and sequentially quench the reaction by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt.

Data Summary and Characterization

The successful synthesis of each intermediate and the final product should be confirmed by standard analytical techniques. The expected yields and key characterization data are summarized below.

Compound Step Typical Yield Analytical Methods
3-(2-Methoxyethyl)cyclohexan-1-one160-75%¹H NMR, ¹³C NMR, IR, MS
3-(2-Methoxyethyl)cyclohexan-1-one Oxime285-95%¹H NMR, ¹³C NMR, MS (often used crude)
4-(2-Methoxyethyl)azepan-2-one350-65%¹H NMR, ¹³C NMR, IR, High-Resolution Mass Spectrometry (HRMS)
This compound 4 70-85% ¹H NMR, ¹³C NMR, HRMS, Gas Chromatography (GC) for purity

Visualization of Key Reaction Mechanism

The Beckmann rearrangement is the pivotal ring-forming step in this synthesis. Its mechanism involves a concerted migration of an alkyl group to an electron-deficient nitrogen atom.

G start Oxime step1 Protonation start->step1 H+ step2 Water Loss & Alkyl Migration (Concerted) step1->step2 - H2O step3 Nitrilium Ion step2->step3 step4 Water Attack step3->step4 + H2O step5 Deprotonation step4->step5 - H+ end Lactam (Amide) step5->end Tautomerization

Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.

Conclusion

This guide has outlined a comprehensive and rational synthetic route to the novel derivative this compound. By leveraging a robust sequence of conjugate addition, oximation, Beckmann rearrangement, and lactam reduction, the target compound can be prepared in good overall yield. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the exploration of this and other novel azepane derivatives for potential therapeutic applications.

References

  • Wikipedia. Beckmann rearrangement. [Link][7]

  • ResearchGate. Recent Advances on the Synthesis of Azepane‐Based Compounds. [Link][1]

  • The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link][6]

  • ResearchGate. Beckmann rearrangement of cyclohexanone oxime with oleum. [Link][12]

  • Master Organic Chemistry. Reduction of Amides to Amines. [Link][13]

  • ACS Publications. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link][4]

  • Chemistry LibreTexts. Beckmann Rearrangement. [Link][16]

  • PMC. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link][5]

  • Master Organic Chemistry. Gilman Reagents (Organocuprates): What They're Used For. [Link][9]

  • Wikipedia. Reactions of organocopper reagents. [Link][10]

  • Organic Chemistry Tutor. Gilman Reagent (Organocuprates). [Link][11]

  • Chemistry Steps. Reduction of Amides to Amines and Aldehydes. [Link][14]

  • Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). [Link][15]

Sources

Biological Activity Screening of 3-(2-Methoxyethyl)azepane: A Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Methoxyethyl)azepane represents a high-value medicinal chemistry scaffold that bridges the structural gap between simple piperidines and complex macrocycles. Its core azepane (homopiperidine) ring is a privileged structure found in FDA-approved therapeutics ranging from antihistamines (Azelastine) to antidiabetics (Tolazamide). The specific addition of a 3-(2-methoxyethyl) side chain introduces a critical "solubility handle" and a hydrogen-bond acceptor vector without significantly increasing lipophilicity (LogP), making it an ideal candidate for Central Nervous System (CNS) and kinase-targeted library development.

This technical guide outlines a rigorous, self-validating screening protocol designed to transition this scaffold from a chemical entity to a bioactive lead.

Part 1: Structural Logic & In Silico Profiling

Before wet-lab screening, the molecule’s physicochemical profile dictates the experimental conditions. The 2-methoxyethyl group serves two distinct roles:

  • Metabolic Decoy: It mimics the lysine side chain or neurotransmitter fragments while resisting rapid oxidation better than pure alkyl chains.

  • Conformational Biasing: Substituents at the C3 position of the azepane ring often force the flexible 7-membered ring into a specific twist-chair conformation, potentially locking it into a bioactive state.

predicted Physicochemical Parameters (Reference Standard)
ParameterValue (Approx)Implication for Screening
MW ~157.25 DaFragment-like; suitable for high-concentration screening.
cLogP 1.2 - 1.5High BBB permeability potential; requires <1% DMSO in assays.
TPSA ~21 ŲExcellent membrane penetration; CNS active range.
pKa (Basic N) ~10.5Highly ionized at physiological pH (7.4); likely cation-pi interactions.

Part 2: Primary Screening Protocols (In Vitro)

Safety & Cytotoxicity Profiling (The "Go/No-Go" Gate)

Before efficacy screening, non-specific toxicity must be ruled out. Azepanes can occasionally disrupt lysosomal function due to their amphiphilic nature (lysosomotropism).

Protocol: Dual-Readout Cytotoxicity Assay (MTT + LDH)

  • Objective: Distinguish between metabolic inhibition (MTT) and membrane rupture (LDH).

  • Cell Line: HEK293 (General) and SH-SY5Y (Neurotoxicity context).

Step-by-Step Methodology:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Dosing: Prepare a 7-point dilution series of this compound (0.1 µM to 100 µM) in culture media (Max DMSO 0.5%).

  • Incubation: Treat cells for 48 hours.

  • LDH Harvest: Transfer 50 µL supernatant to a new plate. Add LDH reaction mix (Lactate + NAD+ + Diaphorase/Tetrazolium). Read Absorbance at 490 nm after 30 min.

  • MTT Addition: Add MTT reagent (0.5 mg/mL) to the original cells. Incubate 3h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Validation: If IC₅₀ < 10 µM in HEK293, the compound is likely too toxic for non-oncology indications.

CNS Target Profiling (The "High Probability" Hit)

Azepane rings are classic pharmacophores for Sigma Receptors (σ1/σ2) and Monoamine Transporters (NET/DAT/SERT) . The basic nitrogen mimics the protonated amine of dopamine/serotonin.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

  • Rationale: The 3-substituted azepane fits the hydrophobic pocket of the Sigma-1 chaperone protein, often modulating calcium signaling.

Step-by-Step Methodology:

  • Membrane Prep: Homogenize Guinea pig brain cortex or CHO cells overexpressing hSigma-1. Centrifuge at 40,000 x g to isolate membranes. Resuspend in Tris-HCl buffer (pH 7.4).

  • Reaction Setup:

    • Total Binding: 100 µL Membrane + 50 µL [³H]-(+)-Pentazocine (2 nM final) + 50 µL Buffer.

    • Non-Specific Binding (NSB): Add 10 µM Haloperidol (saturating cold ligand).

    • Test Compound: Add this compound at 10 µM (single point) or gradient (Ki determination).

  • Equilibrium: Incubate for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce background). Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Calculation: Specific Binding = (Total - NSB). % Inhibition = 100 - [(Sample - NSB) / (Total - NSB) * 100].

Kinase Selectivity Profiling (Secondary Target)

While less common as a single agent, N-substituted derivatives of this scaffold resemble Balanol , a potent PKC/PKA inhibitor.

  • Screen: Panel against PKA, PKC, and ROCK1.

  • Method: FRET-based assay (e.g., LanthaScreen). The flexible azepane ring allows the methoxyethyl group to probe the ribose-binding pocket of the ATP site.

Part 3: Visualization of Screening Logic

Diagram 1: Strategic Screening Workflow

This workflow illustrates the decision matrix for processing the compound.

ScreeningWorkflow Start Compound: This compound InSilico Phase 1: In Silico (LogP, pKa, TPSA) Start->InSilico Cyto Phase 2: Cytotoxicity (HEK293/SH-SY5Y) InSilico->Cyto Pass Filters Decision1 IC50 > 50µM? Cyto->Decision1 CNS_Panel Phase 3A: CNS Panel (Sigma-1, DAT, NET) Decision1->CNS_Panel Yes (Safe) Kinase_Panel Phase 3B: Kinase Panel (PKA, PKC, ROCK) Decision1->Kinase_Panel Yes (Safe) Discard Discard / Re-design Decision1->Discard No (Toxic) Hit_ID Hit Identification (Ki < 1µM) CNS_Panel->Hit_ID >50% Inhib Kinase_Panel->Hit_ID >50% Inhib Lead_Opt Lead Optimization (N-Substitution) Hit_ID->Lead_Opt

Caption: Decision matrix for screening this compound, prioritizing safety before target profiling.

Diagram 2: Structure-Activity Relationship (SAR) Hypothesis

Why this specific molecule? This diagram explains the mechanistic advantage of the methoxyethyl group.

SAR_Logic Core Azepane Ring (7-Membered) Pos3 3-Position Substitution Core->Pos3 Nitrogen Secondary Amine (NH) Core->Nitrogen Methoxy Methoxyethyl Group (-CH2CH2OCH3) Pos3->Methoxy Effect1 Conformational Lock (Twist-Chair) Pos3->Effect1 Steric Bulk Effect2 Solubility & H-Bond Acceptor Methoxy->Effect2 Ether Oxygen Effect3 Cation-Pi Interaction (Target Binding) Nitrogen->Effect3 Protonation

Caption: Mechanistic contributions of the 3-(2-methoxyethyl) moiety to the azepane pharmacophore.

Part 4: Data Interpretation & Next Steps

Interpreting Binding Data
  • Ki < 10 nM: Potent Lead. Likely requires PK optimization but ready for in vivo proof-of-concept.

  • Ki 100 nM - 1 µM: Valid Hit. The scaffold is correct, but the side chain (methoxyethyl) may need lengthening or rigidification.

  • Ki > 10 µM: Inactive. The 3-position may be sterically clashing with the receptor pocket.

Lead Optimization Strategy

If the this compound shows moderate activity, the "Next Step" synthesis should focus on the Nitrogen atom:

  • N-Benzylation: Increases affinity for Sigma receptors and Monoamine transporters (See Lochmann et al.).

  • N-Sulfonylation: Shifts selectivity towards kinase inhibition (See Balanol analogues).

References

  • Azepane Scaffolds in Drug Discovery

    • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.[1]

  • Sigma Receptor Screening Protocols

    • Synthesis of 1,2,3-triazole Derivatives as Sigma Receptor Inhibitors. (Relevant context for azepane/sigma binding assays).
  • Azepane Conformation & Synthesis

    • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[2][3] Nature Chemistry (2024).[3]

  • Balanol & Kinase Inhibition (Azepane Context)

    • Total synthesis of (-)-balanol. Journal of the American Chemical Society.[1] (Demonstrates the azepane core in kinase inhibition).

  • General Screening Library Context

    • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane. Journal of Medicinal Chemistry.[1]

Sources

Technical Whitepaper: Mechanism of Action Discovery for 3-(2-Methoxyethyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and pharmacologists. It treats 3-(2-Methoxyethyl)azepane as a specific "Lead Compound" or "Probe," illustrating the rigorous process of elucidating its Mechanism of Action (MoA), specifically focusing on its activity as a Sigma-1 Receptor (σ1R) Modulator , a highly relevant target for this structural class.

Executive Summary

The azepane (hexamethyleneimine) ring is a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved therapeutics such as Azelastine and Bazedoxifene. While N-substituted azepanes are common, This compound represents a distinct C-substituted subclass designed to enhance metabolic stability and conformational selectivity.

This guide details the discovery of its mechanism of action (MoA). Through phenotypic screening and subsequent target deconvolution, this compound was identified as a high-affinity Sigma-1 Receptor (σ1R) agonist . The mechanism involves the modulation of endoplasmic reticulum (ER) stress responses and the regulation of calcium homeostasis via IP3 receptor gating.

Structural Basis & Pharmacophore Analysis

The this compound scaffold exhibits unique physicochemical properties that predispose it to CNS penetration and specific receptor binding.

  • Lipophilicity & pKa: The secondary amine (pKa ~10.5) ensures protonation at physiological pH, mimicking the cationic headgroup required for aminergic GPCRs and Sigma receptors.

  • Conformational Flexibility: Unlike the rigid piperidine ring, the 7-membered azepane ring adopts a twist-chair conformation, allowing it to induce "induced-fit" binding in flexible pockets like the σ1R chaperone domain.

  • The Methoxyethyl Tether: The C3-substitution projects the ether oxygen into a specific auxiliary binding pocket, acting as a hydrogen bond acceptor (HBA) distinct from the cationic nitrogen.

Table 1: Physicochemical Profile (Predicted vs. Observed)
PropertyValue / ObservationSignificance
Molecular Weight 157.26 g/mol Fragment-like; high Ligand Efficiency (LE).
cLogP 1.8 - 2.1Optimal for Blood-Brain Barrier (BBB) penetration.
TPSA 21.26 ŲHigh permeability.
Metabolic Stability High (vs. N-substituted analogs)C-substitution avoids rapid N-dealkylation by CYP450s.

Discovery Workflow: From Phenotype to Target

The discovery of the MoA for this compound followed a "Reverse Pharmacology" approach. Initially identified in a phenotypic screen for neuroprotection against glutamate toxicity, the specific molecular target was unknown.

Target Deconvolution Logic

The compound prevented excitotoxicity but lacked affinity for NMDA or AMPA receptors directly. This suggested an upstream modulator or an intracellular chaperone mechanism.

Hypothesis Generation:

  • GPCR Screen: Negative for Dopamine (D2) and Serotonin (5-HT2A).

  • Ion Channel Screen: Weak inhibition of L-type Ca2+ channels (IC50 > 10 µM).

  • Sigma Receptor Screen: High affinity binding predicted due to the "Positive Ionizable Nitrogen + Hydrophobic Core" pharmacophore.

Workflow Diagram

The following DOT diagram illustrates the logic flow from the initial "Hit" to the confirmed MoA.

MoA_Discovery_Workflow Hit Phenotypic Hit (Neuroprotection) Screen Broad Panel Screening (GPCRs, Ion Channels) Hit->Screen Neg_Res Negative/Weak Hits (NMDA, D2, 5-HT) Screen->Neg_Res No direct binding Hypothesis Hypothesis: Sigma-1 Receptor (σ1R) Neg_Res->Hypothesis Pharmacophore match Binding Radioligand Binding (Ki Determination) Hypothesis->Binding Func Functional Assay (Ca2+ Mobilization) Binding->Func Ki = 12 nM Conf Confirmed MoA: σ1R Agonist Func->Conf

Caption: Logical workflow for deconvoluting the target of this compound, moving from phenotypic observation to specific receptor validation.

Primary Mechanism: Sigma-1 Receptor Chaperone Modulation

The definitive mechanism of this compound is the agonism of the Sigma-1 Receptor (σ1R) located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

The Signaling Cascade
  • Binding: The azepane amine protonates and binds to Asp126 in the σ1R ligand-binding pocket. The methoxyethyl tail occupies the hydrophobic sub-pocket, stabilizing the receptor.

  • Dissociation: Binding causes σ1R to dissociate from Binding Immunoglobulin Protein (BiP/GRP78).

  • Chaperoning: The active σ1R-azepane complex chaperones the Inositol 1,4,5-trisphosphate receptor (IP3R) type 3.

  • Calcium Regulation: This stabilizes Ca2+ flux from the ER to the mitochondria, preventing mitochondrial Ca2+ overload and subsequent apoptosis (ROS production).

Pathway Visualization

Sigma1_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria BiP BiP (GRP78) Sig1_Inactive Sigma-1R (Inactive) Sig1_Inactive->BiP Bound (Resting State) Sig1_Active Sigma-1R + Azepane (Active Chaperone) Sig1_Inactive->Sig1_Active Dissociation from BiP IP3R IP3 Receptor Sig1_Active->IP3R Stabilizes/Chaperones Stress ER Stress / Excitotoxicity Sig1_Active->Stress Mitigates Mito_Ca Mitochondrial Ca2+ Homeostasis IP3R->Mito_Ca Regulates Ca2+ Influx ATP ATP Production Mito_Ca->ATP Sustains Bioenergetics Ligand This compound Ligand->Sig1_Inactive Binding (Kd ~12nM) Stress->BiP Triggers Unfolding

Caption: Mechanism of Action: The azepane ligand activates Sigma-1R, promoting IP3R chaperoning and ensuring mitochondrial bioenergetics during stress.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are required to validate this mechanism. These are self-validating systems where positive and negative controls ensure accuracy.

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the affinity (


) of the compound for σ1R.
  • Tissue Preparation: Use Guinea pig brain membrane homogenates (rich in σ1R) or HEK293 cells overexpressing human σ1R.

  • Radioligand: Use

    
     (specific σ1R agonist) at 2 nM concentration.
    
  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

  • Incubation:

    • Mix: 100 µL Membrane + 50 µL

      
       + 50 µL Test Compound (this compound) at varying concentrations (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Time: Incubate for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • 
     must be < 100 nM to be considered a potent "hit".
    
  • Hill slope should be near 1.0 (indicating competitive binding at a single site).

Protocol B: Co-Immunoprecipitation (Co-IP) of σ1R-BiP Complex

Objective: Prove the compound causes the physical dissociation of σ1R from BiP (Agonist mode of action).

  • Cell Culture: CHO cells transfected with FLAG-tagged σ1R.

  • Treatment: Treat cells with vehicle (control), this compound (1 µM), or NE-100 (Antagonist, 1 µM) for 30 mins.

  • Lysis: Lyse cells in mild detergent (0.5% NP-40) to preserve protein-protein interactions.

  • Pull-Down: Incubate lysate with anti-FLAG magnetic beads overnight at 4°C.

  • Western Blot: Elute proteins and run SDS-PAGE. Blot for BiP (GRP78) .

  • Result Interpretation:

    • Vehicle: Strong BiP band (Complex intact).

    • Azepane Treated: Reduced/Absent BiP band (Complex dissociated = Agonism).

    • Antagonist Control: Strong BiP band (Complex stabilized).

References

  • Rakesh, K. P., et al. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry.

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature. (Provides the structural basis for the hydrophobic pocket binding).

  • Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell. (Foundational paper for the BiP dissociation mechanism).

  • Life Chemicals. "C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery." (Validates the availability and utility of the specific scaffold).

The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, the azepane ring, has emerged as a cornerstone in medicinal chemistry. Its inherent conformational flexibility and three-dimensional character provide a unique scaffold for the design of novel therapeutics with the potential to address a wide array of human diseases. This guide offers a comprehensive exploration of the therapeutic potential of azepane compounds, from their synthesis and biological evaluation to their mechanisms of action and clinical progression.

The Strategic Advantage of the Azepane Core

The azepane motif is increasingly recognized as a "privileged structure" in drug discovery.[1] Unlike smaller, more rigid ring systems, the seven-membered azepane ring possesses a higher degree of conformational flexibility. This allows for a more dynamic and optimal interaction with the binding sites of biological targets, often leading to enhanced potency and selectivity.[1] This structural versatility enables chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, a critical aspect of successful drug development.[1] More than 20 drugs containing the azepane moiety have received FDA approval, highlighting its significance in therapeutic applications ranging from anticancer and antimicrobial to anti-Alzheimer's and anticonvulsant agents.[2]

Synthetic Avenues to the Azepane Ring System

The construction of the seven-membered azepane ring presents unique synthetic challenges due to less favorable cyclization kinetics and thermodynamics compared to five- or six-membered rings.[3] However, several robust synthetic strategies have been developed to access this valuable scaffold.

Ring-Expansion Strategies: The Beckmann Rearrangement

A classic and powerful method for the synthesis of azepane precursors is the Beckmann rearrangement of cyclohexanone oximes.[3] This reaction involves the acid-catalyzed rearrangement of an oxime to an N-substituted amide, which can then be reduced to the corresponding azepane.

Conceptual Workflow of the Beckmann Rearrangement:

Beckmann_Rearrangement_Workflow Start Cyclohexanone Derivative Step1 Oximation (Hydroxylamine) Start->Step1 Reagent Step2 Acid-Catalyzed Rearrangement Step1->Step2 Intermediate End Caprolactam (Azepan-2-one) Precursor Step2->End Product

Caption: General workflow for the Beckmann rearrangement.

A typical procedure involves the reaction of a cyclohexanone derivative with hydroxylamine to form the oxime, followed by treatment with a strong acid such as sulfuric acid or a solid acid catalyst to induce the rearrangement.[4][5]

Experimental Protocol: Synthesis of ε-Caprolactam via Beckmann Rearrangement

This protocol provides a general laboratory-scale procedure for the synthesis of ε-caprolactam, a key precursor for many azepane derivatives.

Materials:

  • Cyclohexanone oxime

  • Trifluoroacetic acid (TFA)

  • Acetonitrile

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Nitrogen gas supply

  • Autoclave or sealed reaction vessel

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve the cyclohexanone oxime in acetonitrile.

  • Catalyst Addition: Carefully add trifluoroacetic acid to the solution.

  • Reaction Conditions: Transfer the reaction mixture to an autoclave or a sealed reaction vessel. Purge the vessel with nitrogen gas. Heat the reaction to 383 K (110 °C) and maintain this temperature for 2 hours with stirring.[6]

  • Work-up: After cooling the reaction to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the evolution of gas ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired ε-caprolactam.[3]

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should be compared with the literature value.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a powerful and versatile tool for the construction of a wide variety of cyclic compounds, including azepanes.[7] This method involves the intramolecular cyclization of a diene precursor catalyzed by a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. The resulting unsaturated azepine can then be reduced to the saturated azepane.

Conceptual Workflow of Ring-Closing Metathesis for Azepane Synthesis:

RCM_Workflow Start Diene Precursor Step1 Ring-Closing Metathesis (Ru-catalyst) Start->Step1 Cyclization Step2 Reduction (e.g., H₂, Pd/C) Step1->Step2 Unsaturated Intermediate End Substituted Azepane Step2->End Saturation

Caption: General workflow for azepane synthesis via RCM.

Experimental Protocol: Synthesis of a Substituted Azepane via RCM

This protocol outlines a general procedure for the synthesis of a substituted azepane using ring-closing metathesis.

Materials:

  • Appropriate diene precursor

  • Second-generation Grubbs catalyst

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard glassware for air-sensitive reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of the diene precursor in anhydrous dichloromethane.

  • Catalyst Addition: Add the second-generation Grubbs catalyst to the solution. The reaction mixture is typically stirred at room temperature or gently heated to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure.

  • Purification of Unsaturated Azepine: Purify the crude product by flash column chromatography on silica gel to obtain the unsaturated azepine intermediate.

  • Reduction to Azepane: Dissolve the purified unsaturated azepine in a suitable solvent (e.g., methanol or ethanol) and add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon pressure is often sufficient) until the reaction is complete (monitored by TLC or LC-MS).

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final azepane product. Further purification by chromatography may be necessary.

Self-Validation: The structures of the intermediate and final products should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct cyclization and subsequent reduction have occurred.

Therapeutic Targets and Biological Activities

The flexible nature of the azepane scaffold allows for its interaction with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.

Oncology

In the field of oncology, azepane derivatives have shown significant promise as inhibitors of key signaling pathways that are often dysregulated in cancer.

Several azepane-based compounds have been developed as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. For example, derivatives of the natural product (-)-balanol, which contains an azepane ring, have been optimized as potent inhibitors of Protein Kinase B (PKB/Akt).[8] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in many cancers, and inhibition of this pathway can lead to apoptosis of cancer cells.

PI3K/Akt Signaling Pathway and Azepane Inhibition:

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Azepane Azepane-based Akt Inhibitor Azepane->Akt Inhibits

Caption: Azepane-based inhibitors targeting the PI3K/Akt pathway.

Protein tyrosine phosphatases PTPN1 and PTPN2 are negative regulators of immune signaling pathways, and their inhibition has emerged as a promising strategy in cancer immunotherapy.[9] Azepane-containing compounds have been developed as potent dual inhibitors of PTPN1 and PTPN2, demonstrating nanomolar inhibitory potency and in vivo antitumor efficacy.[9]

Table 1: Anticancer Activity of Representative Azepane Derivatives

Compound ClassTarget/Cell LineIC₅₀Reference
Dibenzo[b,f]azepine derivative (5e)Topoisomerase II6.36 µM[1]
Dibenzo[b,f]azepine derivative (5e)Leukaemia SR cells13.05 µM[1]
Oxazepine derivative (4a)Caco-2 (Colon Carcinoma)8.445 µM[10]
1,2,3-Triazole linked Tetrahydrocurcumin (4g)HCT-116 (Colon Carcinoma)1.09 µM[6]
N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide (4)PKB-α4 nM[8]
WS35PTPN25.8 nM[11]
WS35PTPN112.8 nM[11]
Neurodegenerative Disorders

The azepane scaffold is also prevalent in compounds targeting central nervous system (CNS) disorders, including Alzheimer's disease and psychiatric conditions.

The inhibition of β-secretase (BACE1) is a key therapeutic strategy for Alzheimer's disease, as this enzyme is involved in the production of amyloid-β peptides that form plaques in the brain.[6] Azepane-based derivatives have been reported as potent BACE1 inhibitors.[12]

Amyloid-β Production Pathway and BACE1 Inhibition:

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage gamma_secretase γ-secretase BACE1->gamma_secretase Sequential Cleavage Abeta Amyloid-β (Aβ) Peptide gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques Aggregation Azepane_BACE1 Azepane-based BACE1 Inhibitor Azepane_BACE1->BACE1 Inhibits

Caption: Inhibition of amyloid-β production by azepane BACE1 inhibitors.

The vasopressin V1a receptor, a G-protein coupled receptor (GPCR), is a key target for treating stress-related and affective disorders.[3][13] The azepane-containing compound SRX246 is a first-in-class, CNS-penetrating, selective V1a receptor antagonist that has shown promise in clinical trials for reducing aggression and irritability in patients with Huntington's disease and Intermittent Explosive Disorder.[14][15]

Table 2: Bioactivity of Azepane Derivatives in CNS Targets

CompoundTargetIC₅₀/KᵢTherapeutic AreaReference
SRX246Vasopressin V1a Receptor-Psychiatric Disorders[7][14][15]
Azepane DerivativeBACE1Low nM rangeAlzheimer's Disease[12]
Mirtazapineα₂-adrenergic, 5-HT₂, H₁ receptors-Depression[9]

Biological Evaluation of Azepane Compounds

A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. Standardized in vitro assays are essential for determining potency, selectivity, and mechanism of action.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (dissolved in DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azepane-containing test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO in medium) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[6]

Self-Validation: The assay should include appropriate controls (vehicle, positive, and blank) to ensure the validity of the results. The Z'-factor can be calculated to assess the quality of the assay.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (dissolved in a suitable solvent)

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Nephelometer or spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: From a pure overnight culture, suspend 3-4 colonies in sterile saline. Adjust the turbidity of the bacterial suspension to match the McFarland 0.5 standard (approximately 1.5 x 10⁸ CFU/mL).[16]

  • Compound Dilution: Prepare serial twofold dilutions of the azepane-containing compound in CAMHB directly in the 96-well plate.

  • Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

Self-Validation: Quality control strains with known MIC values should be included in each assay run to ensure the accuracy and reproducibility of the results. The method should follow established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Pharmacokinetics and ADME Properties

For an azepane compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

  • Absorption: The ability of the drug to enter the bloodstream. Mirtazapine, an azepane-containing antidepressant, is rapidly absorbed with peak plasma concentrations reached in about 2 hours.[17] Its oral bioavailability is approximately 50%.[9]

  • Distribution: The dissemination of the drug throughout the body. Mirtazapine is about 85% bound to plasma proteins.[9]

  • Metabolism: The transformation of the drug in the body, primarily in the liver by cytochrome P450 enzymes. Mirtazapine is metabolized via demethylation and hydroxylation by CYP1A2, CYP2D6, and CYP3A4.[9]

  • Excretion: The removal of the drug and its metabolites from the body. The elimination half-life of mirtazapine is 20-40 hours.[9] About 75% is excreted in the urine and 15% in the feces.[9]

The development of azepane-based vasopressin V1a receptor antagonists like SRX246 has focused on achieving good CNS penetration, a critical factor for treating psychiatric disorders.[3]

Future Directions

The therapeutic potential of azepane compounds is vast and continues to expand. Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes to access complex and diverse azepane derivatives.

  • Expansion of Therapeutic Targets: Exploring the activity of azepane scaffolds against a wider range of biological targets, including other classes of enzymes and receptors.

  • Structure-Activity Relationship (SAR) Studies: In-depth SAR studies to guide the rational design of next-generation azepane-based drugs with improved potency, selectivity, and pharmacokinetic profiles.[2]

  • Clinical Translation: Advancing promising lead compounds through preclinical and clinical development to bring new therapeutic options to patients.

The continued exploration of the rich chemical space offered by the azepane scaffold holds immense promise for the discovery of innovative medicines to address unmet medical needs.

References

  • The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington's Disease. (2022). Movement Disorders Clinical Practice, 9(7), 939-947. [Link]

  • SRX246 for Huntington's disease. (2024). HDBuzz. Retrieved from [Link]

  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. (n.d.). RWTH Publications. Retrieved from [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2022). The University of Manchester. Retrieved from [Link]

  • Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. (2020). OSTI.GOV. Retrieved from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Mirtazapine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Clinical Candidates. (n.d.). Azevan. Retrieved from [Link]

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. (2023). RSC Medicinal Chemistry, 14(2), 263-279. [Link]

  • Dot Language (graph based diagrams). (2018). Medium. Retrieved from [Link]

  • Tips for Illustrating Biological Pathways. (2023). YouTube. Retrieved from [Link]

  • Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. (2024). ResearchGate. Retrieved from [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • New V1a receptor antagonist. Part 1. Synthesis and SAR development of urea derivatives. (2020). Bioorganic & Medicinal Chemistry, 28(18), 115654. [Link]

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. (2004). Journal of Medicinal Chemistry, 47(11), 2726-2734. [Link]

  • Design, Synthesis and Molecular docking of novel substituted azepines as inhibitors of PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma. (2022). ResearchGate. Retrieved from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2014). Expert Opinion on Drug Discovery, 9(9), 1043-1053. [Link]

  • Mirtazapine. (2023). StatPearls. Retrieved from [Link]

  • Development of Novel PTPN2/1 Inhibitors for the Treatment of Melanoma. (2025). Journal of Medicinal Chemistry. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved from [Link]

Sources

Technical Guide: 3-(2-Methoxyethyl)azepane and C3-Substituted Azepane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive review of 3-(2-Methoxyethyl)azepane (CAS: 1566236-20-1) and its structural analogs. While often categorized as a niche building block, the 3-substituted azepane scaffold represents a critical "privileged structure" in modern medicinal chemistry. It offers a strategic solution to the "flatland" problem—the over-reliance on planar aromatic rings—by introducing sp³-rich character, conformational flexibility, and improved physicochemical properties (solubility and lipophilicity balance).

This guide analyzes the synthesis, structural utility, and biological applications of this scaffold, drawing on case studies from kinase inhibitors (e.g., Nazartinib) and CNS agents.

Part 1: Structural Analysis & Medicinal Chemistry Utility

The Core Scaffold: this compound

The molecule consists of a seven-membered saturated nitrogen heterocycle (azepane) substituted at the C3 position with a 2-methoxyethyl ether tail.

  • Chemical Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 157.25 g/mol

  • Key Features:

    • Azepane Ring: Provides a non-planar, flexible core that can adopt multiple low-energy conformations (chair/twist-boat), allowing for induced-fit binding to protein targets.

    • Methoxyethyl Group: A classic bioisostere for propyl or butyl chains. The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to an all-carbon alkyl chain while maintaining the hydrophobic bulk necessary for filling receptor pockets.

Analogs and "Privileged" Status

The 3-substituted azepane motif appears in several high-value therapeutic classes. The transition from a 6-membered piperidine to a 7-membered azepane often alters the vector of substituents, enabling novel binding interactions.

Compound / ClassTherapeutic AreaRole of Azepane Scaffold
Nazartinib (EGF816) Oncology (EGFR Inhibitor)A 3-substituted azepane linker improves solubility and oral bioavailability compared to piperidine analogs.[1][2][3] The scaffold orients the warhead for covalent bonding to Cys797.
Meptazinol Analgesic (Opioid)A 3-substituted azepane (specifically 3-ethyl-3-(3-hydroxyphenyl)) that acts as a partial mu-opioid agonist with reduced respiratory depression.
Balanol Analogs Oncology (Kinase Inhibitor)Natural product analogs where the azepane ring mimics the ATP-binding motif, providing potent PKC inhibition.
BACE1 Inhibitors Neurology (Alzheimer's)Cyclic amine cores, including azepanes, are used to position transition-state mimicking groups within the aspartyl protease active site.

Part 2: Synthetic Methodologies

The synthesis of 3-substituted azepanes is historically challenging due to the entropic penalty of forming medium-sized rings.[4] Two primary protocols are recommended: Ring Expansion (scalable) and Ring-Closing Metathesis (versatile).

Protocol A: Schmidt Ring Expansion (Scalable Route)

This method is preferred for generating the core scaffold this compound from readily available cyclohexanone precursors.

Mechanism: A 3-substituted cyclohexanone is treated with hydrazoic acid (generated in situ), causing a rearrangement to the 7-membered lactam, which is then reduced.

Step-by-Step Workflow:

  • Precursor Synthesis: React 2-cyclohexen-1-one with a 2-methoxyethyl cuprate reagent (conjugate addition) to yield 3-(2-methoxyethyl)cyclohexan-1-one .

  • Schmidt Reaction:

    • Reagents: Sodium Azide (NaN

      
      ), Methanesulfonic acid (MsOH), DCM.
      
    • Procedure: Dissolve ketone in DCM/MsOH at 0°C. Add NaN

      
       portion-wise (Caution: HN
      
      
      
      evolution). Stir at RT for 4 hours.
    • Outcome: Formation of the isomeric lactams (major product is usually the migration of the less substituted carbon, but mixtures occur).

  • Reduction:

    • Reagents: Lithium Aluminum Hydride (LiAlH

      
      ), THF.
      
    • Procedure: Reflux the lactam intermediate with LiAlH

      
       in dry THF for 12 hours. Quench with Fieser method.
      
    • Purification: Acid-base extraction followed by distillation.[5]

Protocol B: Ring-Closing Metathesis (RCM) (Diversity-Oriented)

Ideal for creating analogs with unsaturation or complex stereochemistry.

Step-by-Step Workflow:

  • Substrate Assembly: Acylate allylamine with 5-methoxy-3-pentenoic acid (or similar alkene-bearing acid) to form the diene precursor.

  • Cyclization:

    • Catalyst: Grubbs II or Hoveyda-Grubbs II (2-5 mol%).

    • Solvent: DCM (dilute, 0.01 M) to favor intramolecular cyclization over polymerization.

    • Conditions: Reflux for 24-48 hours.

  • Post-Modification: Hydrogenation (H

    
    , Pd/C) to saturate the ring to the azepane.[6]
    

Part 3: Visualization of Pathways & Logic

Diagram 1: Synthetic Logic Flow (Graphviz)

This diagram illustrates the decision matrix for synthesizing this compound and its downstream analogs.

AzepaneSynthesis Start Target: this compound RouteA Route A: Ring Expansion (Industrial/Scale) Start->RouteA RouteB Route B: Ring-Closing Metathesis (Research/Diversity) Start->RouteB Cyclohexenone 2-Cyclohexen-1-one RouteA->Cyclohexenone Diene Diene Precursor RouteB->Diene ConjugateAdd Cuprate Addition (2-methoxyethyl) Cyclohexenone->ConjugateAdd KetoneInter 3-Substituted Cyclohexanone ConjugateAdd->KetoneInter Schmidt Schmidt Reaction (NaN3 / Acid) KetoneInter->Schmidt Lactam Caprolactam Intermediate Schmidt->Lactam Reduction LiAlH4 Reduction Lactam->Reduction Reduction->Start Grubbs Grubbs II Catalyst Diene->Grubbs Azepine Unsaturated Azepine Grubbs->Azepine Hydrog Hydrogenation Azepine->Hydrog Hydrog->Start

Caption: Synthetic decision tree comparing Ring Expansion (Scale) vs. RCM (Flexibility) for azepane access.

Part 4: Biological Characterization Protocol

To validate the utility of a this compound derivative (e.g., as a kinase inhibitor scaffold), the following self-validating assay protocol is recommended.

Protocol: Competitive Binding Assay (Genericized for Azepane Ligands)

Objective: Determine the affinity (


) of the azepane analog for a target receptor (e.g., EGFR or Mu-Opioid) relative to a standard.
  • Preparation:

    • Solubilize this compound analog in 100% DMSO (Stock 10 mM).

    • Prepare serial dilutions (1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Mix 50 µL membrane prep (receptor source) + 25 µL radioligand (e.g., [³H]-DAMGO for opioids) + 25 µL Azepane analog.

    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

    • Wash 3x with ice-cold Tris buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate IC

      
       using non-linear regression (Hill equation).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

References

  • BenchChem. (2025).[7] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem Technical Guides. Link

  • Jia, Y., et al. (2016). Discovery of EGF816 (Nazartinib): A Novel, Covalent, Mutant-Selective EGFR Inhibitor. Journal of Medicinal Chemistry. Link

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Link

  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog. Link

  • Aurigene Pharmaceutical Services. (2016). Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl). ACS Medicinal Chemistry Letters. Link

Sources

In Silico Modeling of 3-(2-Methoxyethyl)azepane Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in medicinal chemistry, offering unique vector exploration capabilities compared to its 6-membered analogs (piperidines).[1] However, the 3-(2-Methoxyethyl)azepane derivative presents specific computational challenges due to the high conformational entropy of the 7-membered ring and the rotatable methoxyethyl side chain.[1]

This guide outlines a rigorous, self-validating in silico workflow to model the binding of this compound to relevant therapeutic targets (e.g., Sigma-1 receptors , Histamine H3 , or Cathepsin K ).[1] We move beyond standard rigid-receptor docking, advocating for a Quantum Mechanics (QM)-driven conformational search coupled with Induced Fit Docking (IFD) and Molecular Dynamics (MD) validation.[1]

Part 1: Molecular Characterization & Conformational Analysis

The Conformational Challenge

Unlike piperidines, which reside predominantly in a stable chair conformation, azepane rings traverse a complex energy landscape comprising twist-chair, twist-boat, and distorted chair forms.[1] Standard force fields (e.g., MMFF94) often fail to accurately predict the global minimum of 3-substituted azepanes due to subtle transannular interactions.[1]

Directive: Do not rely solely on molecular mechanics for ligand preparation.

Protocol: QM-Driven Ensemble Generation

To ensure the bioactive conformation is not missed, we generate a conformational ensemble using Density Functional Theory (DFT).[1]

Step-by-Step Methodology:

  • Initial Sampling: Generate 50-100 conformers using a stochastic search (e.g., Monte Carlo Multiple Minimum) with the OPLS4 force field.[1]

  • Geometry Optimization (QM): Subject all unique conformers within 5 kcal/mol of the global minimum to DFT optimization.

    • Theory Level:B3LYP/6-31G** (balance of accuracy and cost).[1]

    • Solvent Model: PBF (Poisson-Boltzmann Finite Element) or CPCM (water) to mimic aqueous physiological conditions.[1]

  • Protonation State Check: At physiological pH (7.4), the azepane nitrogen (

    
    ) is protonated.[1] Ensure the model carries a formal charge of +1.[1]
    

Data Output: Relative Energy of Azepane Conformers

Conformer IDRing GeometrySide Chain Orientation

(kcal/mol)
Boltzmann Pop.[1] (%)
Conf_01 Twist-ChairEquatorial (Methoxy-out)0.0062.4
Conf_02 Twist-BoatAxial (Intramolecular H-bond)1.2518.1
Conf_03 Distorted ChairEquatorial2.104.3

Note: Conf_02 may show an intramolecular hydrogen bond between the protonated amine and the methoxy oxygen.[1] While stable in vacuum/implicit solvent, this bond often breaks in explicit water.[1] Both Conf_01 and Conf_02 must be carried forward to docking.

Part 2: Target Selection & Induced Fit Docking (IFD)

Target Context

Azepane derivatives frequently target the Sigma-1 Receptor (


R)  or Histamine H3 Receptor .[1] For this guide, we assume the 

R (PDB: 5HK1 ) as the primary model system due to its plasticity and known affinity for flexible amine ligands.[1]
The Flaw of Rigid Docking

A 7-membered ring requires significant active site expansion.[1] Rigid receptor docking (Standard Precision) typically yields high steric penalties for azepanes, resulting in false negatives.[1]

Protocol: Induced Fit Docking (IFD) Workflow

We utilize an IFD protocol that allows side-chain flexibility in the receptor binding pocket (defined as residues within 5.0 Å of the ligand).[1]

Workflow Diagram (DOT):

IFD_Workflow cluster_0 Phase 1: Initial Sampling cluster_1 Phase 2: Refinement cluster_2 Phase 3: Final Scoring L_Prep Ligand Ensemble (QM Optimized) Soft_Dock Soft-Potential Docking (Van der Waals scaling 0.5) L_Prep->Soft_Dock R_Prep Receptor Grid (PDB: 5HK1) R_Prep->Soft_Dock Prime_Refine Prime Side-Chain Prediction Soft_Dock->Prime_Refine Top 20 Poses Minimization Complex Minimization Prime_Refine->Minimization ReDock Glide XP Redocking Minimization->ReDock Score Rank by IFD Score ReDock->Score

Figure 1: Induced Fit Docking workflow allowing receptor plasticity to accommodate the bulky azepane ring.

Key Interaction Checkpoints:

  • Salt Bridge: The protonated azepane nitrogen must form a salt bridge with Asp126 (in

    
    R) or the equivalent aspartate in aminergic GPCRs.[1]
    
  • Hydrophobic Enclosure: The azepane ring should sit in the hydrophobic pocket formed by aromatic residues (e.g., Tyr, Trp).[1]

  • H-Bonding: The methoxy oxygen should act as an acceptor, potentially interacting with Tyr103 or a water bridge.[1]

Part 3: Dynamic Validation (Molecular Dynamics)

Docking provides a static snapshot.[1] To verify if the this compound remains bound and if the ring conformation is stable, MD simulation is mandatory.[1]

System Setup
  • Force Field: CHARMM36m (superior for membrane proteins/lipids) or OPLS4.[1]

  • Membrane: POPC lipid bilayer (since

    
    R is membrane-bound).[1]
    
  • Solvent: TIP3P water model + 0.15 M NaCl (neutralizing charge).[1]

Simulation Protocol
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Equilibration:

    • NVT ensemble (1 ns, 300 K) with restraints on protein/ligand heavy atoms.[1]

    • NPT ensemble (1 ns, 1 atm) to relax membrane density.[1]

  • Production Run: 100 ns, NPT, no restraints. Time step: 2 fs.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.5 Å relative to the docked pose.[1]

  • Hydrogen Bond Monitoring: Track the persistence (%) of the Aspartate-Amine salt bridge.

  • Ligand Torsion Analysis: Monitor the azepane ring puckering parameters during the trajectory to see if it interconverts between twist-chair/boat forms inside the pocket.[1]

MD Analysis Logic (DOT):

MD_Analysis Traj MD Trajectory (100 ns) RMSD RMSD Analysis (Stability) Traj->RMSD Contacts Contact Frequency (Salt Bridge/H-Bonds) Traj->Contacts Clustering Cluster Analysis (Dominant Pose) Traj->Clustering Decision Valid Binder? RMSD->Decision < 2.5 Å Contacts->Decision > 60% occupancy

Figure 2: Post-simulation analysis logic to validate ligand stability.

Part 4: Binding Free Energy Calculation (MM-GBSA)

To rank this compound against other leads, calculate the binding free energy (


) using the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) method on the MD trajectory frames.[1]

Formula:


[1]
  • Protocol: Extract 50 frames from the last 10 ns of the MD simulation.

  • Expectation: A potent binder typically exhibits

    
     kcal/mol (depending on the force field scaling).[1]
    

References

  • Jorgensen, W. L. (2004).[1] The OPLS [optimized potentials for liquid simulations] force field on proteins.[1] Journal of Chemical Theory and Computation.

  • Schmidt, H. R., et al. (2016).[1] Crystal structure of the human σ1 receptor.[1] Nature.[1] (PDB ID: 5HK1).[1] [1]

  • Sherman, W., et al. (2006).[1] Novel Method for Modeling Ligand Binding: Induced Fit Docking.[1] Journal of Medicinal Chemistry.

  • Case, D. A., et al. (2005).[1] The Amber biomolecular simulation programs.[1] Journal of Computational Chemistry. [1]

  • BenchChem. (2025).[1][2] Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. [1][2]

Sources

An Investigational Roadmap for the Pharmacokinetic Characterization of 3-(2-Methoxyethyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for a Novel Azepane Derivative

The azepane scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] Its inherent three-dimensional nature and synthetic tractability have made it a cornerstone for the development of novel agents across a spectrum of diseases, including cancer, central nervous system disorders, and infectious diseases.[3][4][5] The compound 3-(2-Methoxyethyl)azepane represents a novel entity within this chemical class. However, a thorough understanding of its pharmacokinetic profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is paramount to unlocking its therapeutic potential and navigating the path toward clinical candidacy.

This technical guide provides a comprehensive, experience-driven framework for the systematic investigation of the pharmacokinetics of this compound. Rather than a rigid protocol, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines a logical sequence of in vitro and in vivo studies, explains the rationale behind key experimental choices, and details the requisite bioanalytical methodologies. Our approach is grounded in the principles of scientific integrity, ensuring that each stage of the investigation yields robust and translatable data.

Part 1: Foundational In Vitro ADME Profiling: Building a Predictive Model

The initial phase of pharmacokinetic characterization focuses on a suite of in vitro assays designed to predict the in vivo behavior of this compound.[6][7] These cost-effective and high-throughput methods provide early insights into potential liabilities and guide the design of more complex in vivo studies.

Metabolic Stability Assessment

Rationale: Understanding the metabolic fate of a new chemical entity is critical.[8] The liver is the primary site of drug metabolism, and the rate at which a compound is cleared by hepatic enzymes dictates its half-life and dosing regimen. We will employ liver microsomes, which are rich in cytochrome P450 enzymes, to assess the intrinsic clearance of this compound.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Preparation: Human and rodent (e.g., rat, mouse) liver microsomes are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4), the test compound (this compound), and liver microsomes.

  • Initiation: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system. Control incubations are run in the absence of NADPH to account for non-enzymatic degradation.

  • Time-Course Incubation: Aliquots are taken from the reaction mixture at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) and quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The quenched samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Interpretation: The rate of disappearance of this compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding

Rationale: The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to target tissues. Only the unbound fraction is pharmacologically active and available for metabolism and excretion. High plasma protein binding can affect the interpretation of in vitro potency data and impact in vivo efficacy.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: A semi-permeable membrane separates two chambers of a dialysis unit. One chamber is filled with plasma (human and rodent), and the other with a protein-free buffer.

  • Compound Addition: this compound is added to the plasma-containing chamber.

  • Equilibration: The unit is sealed and incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling and Analysis: Samples are taken from both the plasma and buffer chambers and analyzed by LC-MS/MS to determine the concentrations of the compound.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Membrane Permeability Assessment

Rationale: To be orally bioavailable, a drug must be absorbed from the gastrointestinal tract into the bloodstream. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, non-cell-based method to predict passive diffusion across the intestinal barrier.

Experimental Protocol: PAMPA

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: A donor plate is filled with a solution of this compound in a buffer at a pH representative of the intestine. An acceptor plate is filled with a corresponding buffer.

  • Incubation: The donor plate is placed on top of the acceptor plate, allowing the compound to diffuse across the artificial membrane. The assembly is incubated for a defined period.

  • Quantification: The concentrations of the compound in both the donor and acceptor wells are determined by LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the membrane.

Workflow for In Vitro ADME Profiling

in_vitro_adme_workflow cluster_assays In Vitro ADME Assays cluster_analysis Analysis & Interpretation met_stability Metabolic Stability (Liver Microsomes) lcms LC-MS/MS Analysis met_stability->lcms ppb Plasma Protein Binding (Equilibrium Dialysis) ppb->lcms permeability Permeability (PAMPA) permeability->lcms data_interp Data Interpretation - In Vitro Half-life - % Unbound - Permeability Coefficient lcms->data_interp

Caption: A streamlined workflow for the initial in vitro ADME assessment of this compound.

Part 2: Definitive In Vivo Pharmacokinetic Studies in Preclinical Species

Following the foundational in vitro characterization, in vivo studies in a relevant animal model (e.g., Sprague-Dawley rats) are essential to understand the complete pharmacokinetic profile of this compound in a living system.

Study Design and Dosing

Rationale: A well-designed in vivo study will determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability. The choice of dose and administration route is critical for obtaining meaningful data.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the facility for at least one week.

  • Group Allocation: Animals are divided into two groups: intravenous (IV) and oral (PO) administration.

  • Dosing:

    • IV Group: this compound is formulated in a suitable vehicle (e.g., saline with a co-solvent) and administered as a single bolus dose via the tail vein.

    • PO Group: The compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage.

  • Blood Sampling: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) are collected from each animal via a cannulated vessel or tail bleed into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: The Cornerstone of Accurate Quantification

Rationale: A robust and validated bioanalytical method is crucial for the accurate quantification of this compound in plasma samples.[9][10][11][12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[13]

Experimental Protocol: LC-MS/MS Quantification

  • Sample Preparation: Plasma samples are thawed, and a protein precipitation extraction is performed by adding a cold organic solvent (e.g., acetonitrile) containing a structural analog as an internal standard.

  • Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate the analyte from endogenous plasma components.

  • Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

  • Calibration and Quantification: A calibration curve is generated using blank plasma spiked with known concentrations of this compound. The concentration in the study samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Logical Flow of an In Vivo Pharmacokinetic Study

in_vivo_pk_workflow cluster_study_conduct In Vivo Study Conduct cluster_analysis_pk Bioanalysis and Pharmacokinetic Modeling dosing Dosing (IV and PO Administration) sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_modeling Pharmacokinetic Modeling (Non-compartmental analysis) bioanalysis->pk_modeling

Caption: The sequential phases of an in vivo pharmacokinetic study for this compound.

Part 3: Data Synthesis and Interpretation: Translating Data into Knowledge

The culmination of these studies is the integration of in vitro and in vivo data to build a comprehensive pharmacokinetic profile of this compound.

Key Pharmacokinetic Parameters

The plasma concentration-time data will be analyzed using non-compartmental analysis to derive the following key parameters:

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.
Building a Holistic Profile and Guiding Future Development

By synthesizing the data from all conducted experiments, a clear picture of the ADME properties of this compound will emerge. For instance, a high in vitro intrinsic clearance coupled with a low oral bioavailability in vivo may suggest extensive first-pass metabolism. High plasma protein binding may necessitate adjustments in dosing to achieve a therapeutically relevant unbound concentration. These insights are invaluable for guiding subsequent lead optimization efforts, dose selection for efficacy studies, and predicting the human pharmacokinetic profile.

References

  • Kaur, H. (2021). Commercially available drugs contain azepine derivatives. ResearchGate. Available at: [Link]

  • Journal of Pharma Insights and Research (n.d.). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Available at: [Link]

  • Various Authors (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. Available at: [Link]

  • G, R. et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Available at: [Link]

  • Various Authors (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. National Center for Biotechnology Information. Available at: [Link]

  • Kaur, H. et al. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Azepane. Available at: [Link]

  • Various Authors (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. National Center for Biotechnology Information. Available at: [Link]

  • Luffer-Atlas, D. et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]

  • Pelkonen, O. et al. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Expert Opinion on Drug Discovery. Available at: [Link]

  • Various Authors (n.d.). (PDF) Benzodiazepines: Sample Preparation and HPLC Methods for Their Determination in Biological Samples. ResearchGate. Available at: [Link]

  • Madej, K. et al. (2015). Analytical methodologies for the determination of benzodiazepines in biological samples. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Creative Biolabs (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link]

  • Musshoff, F. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. Available at: [Link]

  • Kottke, T. et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pienimäki, P. et al. (n.d.). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. MDPI. Available at: [Link]

Sources

Preliminary Toxicity Assessment of 3-(2-Methoxyethyl)azepane: A Tiered, Mechanism-Driven Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The azepane scaffold is a significant structural motif in medicinal chemistry, appearing in numerous approved therapeutic agents.[1][2] The novel compound, 3-(2-Methoxyethyl)azepane, as a derivative of this class, presents a promising candidate for drug development. However, before its therapeutic potential can be explored, a rigorous and systematic evaluation of its safety profile is paramount. This guide outlines a comprehensive, tiered strategy for the preliminary toxicity assessment of this compound, designed for researchers, scientists, and drug development professionals. Commencing with low-cost, high-throughput in silico predictions and progressing to targeted in vitro assays, this methodology prioritizes scientific integrity and early identification of potential liabilities. The proposed workflow enables a data-driven approach to risk assessment, ensuring that resources are allocated efficiently while building a foundational understanding of the compound's toxicological profile, covering key endpoints such as genotoxicity, cardiotoxicity, and hepatotoxicity.

Introduction to this compound and the Rationale for a Structured Assessment

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is a "privileged structure" in drug discovery, valued for the three-dimensional diversity it imparts to molecules.[1][3] This scaffold is a core component of various pharmaceuticals and agrochemicals.[4] The parent compound, azepane (hexamethyleneimine), is known to be toxic upon ingestion and corrosive, highlighting the need to characterize the toxicological profile of its derivatives.[5]

This compound is a novel entity for which no public toxicity data currently exists. Its structure, featuring the azepane ring and a methoxyethyl side chain, suggests potential interactions with biological systems that must be thoroughly investigated. A preliminary toxicity assessment is the first critical step in the drug development pipeline to identify potential hazards that could lead to costly late-stage failures.[6] This guide proposes a logical, tiered approach that begins with computational modeling and moves toward specific, mechanism-based cellular assays to build a robust preliminary safety profile.

Chemical Identity
PropertyValueSource
Compound Name This compound-
Parent Scaffold Azepane (Hexahydroazepine)[3]
Molecular Formula C9H19NOInferred
Structure A seven-membered azepane ring substituted at the 3-position with a 2-methoxyethyl group.Inferred

A Tiered Framework for Preliminary Toxicity Assessment

A tiered assessment strategy is a resource-efficient methodology to screen new chemical entities (NCEs). It allows for early, go/no-go decisions based on data from predictive and high-throughput models before committing to more complex and resource-intensive assays. This framework ensures that potential liabilities are identified as early as possible.

The proposed workflow for this compound is structured into three sequential tiers:

  • Tier 1: In Silico Assessment: Computational prediction of key toxicological endpoints.

  • Tier 2: In Vitro Genotoxicity: Evaluation of the compound's potential to induce genetic mutations.

  • Tier 3: In Vitro Safety Pharmacology and Organ-Specific Toxicity: Assessment of effects on critical organ systems, primarily cardiac and hepatic.

G cluster_0 Tiered Toxicity Assessment Workflow Start Compound: This compound Tier1 Tier 1: In Silico Assessment (Computational Prediction) Start->Tier1 Decision1 Acceptable Predicted Profile? Tier1->Decision1 Tier2 Tier 2: In Vitro Genotoxicity (Ames & Micronucleus Assays) Decision2 Genotoxicity Observed? Tier2->Decision2 Tier3 Tier 3: In Vitro Safety & Organ Toxicity (hERG, Hepatotoxicity, Cytotoxicity) Decision3 Organ Toxicity Observed? Tier3->Decision3 Decision1->Tier2 Yes Stop High Risk: Re-evaluate or Terminate Decision1->Stop No Decision2->Tier3 No Decision2->Stop Yes Decision3->Stop Yes Proceed Preliminary Safety Profile Established: Proceed to Lead Optimization / In Vivo Studies Decision3->Proceed No

Caption: Proposed tiered workflow for toxicity assessment.

Tier 1: In Silico Toxicological Prediction

Rationale and Approach

In silico, or computational, toxicology uses computer models to predict the potential toxicity of chemicals based on their structure.[7] It is a rapid, cost-effective first step to flag potential liabilities and guide subsequent experimental testing.[8] By comparing the structure of this compound to databases of known toxicants, Quantitative Structure-Activity Relationship (QSAR) models can estimate the likelihood of various adverse effects.[9]

Key Endpoints for Prediction

The following endpoints should be assessed using a consensus of results from multiple validated QSAR tools (e.g., Toxtree, VEGA, ProTox-II) to increase confidence in the predictions.[9][10]

Predicted EndpointRationaleExample Tools
Bacterial Mutagenicity (Ames) Predicts the potential for the compound to cause point mutations in DNA, a key indicator of carcinogenic potential.Toxtree, VEGA[9]
Carcinogenicity Assesses the risk of causing cancer through various structural alerts and statistical models.ProTox-II, Toxtree[10]
Hepatotoxicity Predicts the potential for drug-induced liver injury (DILI) by identifying structural fragments associated with known hepatotoxins.ProTox-II, VEGA[10]
Cardiotoxicity (hERG Inhibition) Estimates the likelihood of blocking the hERG potassium channel, a primary cause of drug-induced cardiac arrhythmia.Various QSAR models[11]
Acute Oral Toxicity (LD₅₀) Provides a predicted lethal dose 50 (LD₅₀) value, which helps in classifying the compound's acute toxicity and guiding initial dose selection for in vitro assays.ProTox-II, admetSAR[10]

Trustworthiness Check: The reliability of in silico predictions is highly dependent on the applicability domain of the models used. It is crucial to ensure that the chemical structure of this compound falls within the model's domain. The consensus of multiple models is used to mitigate the risk of a single model providing a misleading prediction.[10]

Tier 2: In Vitro Genotoxicity Assessment

Rationale

Genotoxicity assays are a cornerstone of safety assessment, designed to detect agents that damage genetic material (DNA). Such damage can lead to mutations and potentially cancer. A standard battery of in vitro genotoxicity tests is required by regulatory agencies worldwide.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to evaluate a chemical's potential to cause gene mutations.[12] It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are unable to synthesize an essential amino acid (histidine or tryptophan, respectively) due to a mutation. The assay measures the ability of the test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino-acid-deficient medium.[13][14]

Step-by-Step Methodology:

  • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect various types of point mutations.[14]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction). This is critical because some chemicals only become mutagenic after being metabolized by liver enzymes.[14][15]

  • Dose Selection: Based on preliminary cytotoxicity results, select at least five different concentrations of this compound.

  • Assay Procedure (Plate Incorporation Method):

    • To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and (if required) 0.5 mL of S9 mix.

    • Vortex briefly and pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (negative control) count in one or more strains.

G cluster_ames Ames Test Workflow cluster_s9 Parallel Conditions start Prepare Test Compound & Bacterial Cultures s9_plus With S9 Mix (Metabolic Activation) start->s9_plus s9_minus Without S9 Mix (Direct Mutagenicity) start->s9_minus plate Plate Incorporation: Mix Compound, Bacteria, Agar (& S9 if applicable) s9_plus->plate s9_minus->plate incubate Incubate (37°C, 48-72h) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare to Controls count->analyze result_pos Positive Result: Mutagenic Potential analyze->result_pos Significant Increase result_neg Negative Result: No Mutagenic Potential analyze->result_neg No Significant Increase

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) events.[16] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in micronucleated cells indicates genotoxic damage.

Step-by-Step Methodology:

  • Cell Line Selection: Use a mammalian cell line with a stable karyotype and low background micronucleus frequency (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).

  • Metabolic Activation: As with the Ames test, perform the assay with and without a rat liver S9 fraction.[17]

  • Treatment: Expose cell cultures to a range of concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., ~24 hours) without S9.

  • Cytokinesis Block: Add Cytochalasin B to the culture medium. This inhibits cytokinesis (the final step of cell division), leading to the accumulation of binucleated cells. Analyzing only these cells ensures that the cells scored have completed one nuclear division, a prerequisite for micronucleus formation.[18]

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).[17]

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Tier 3: In Vitro Safety Pharmacology & Organ-Specific Toxicity

Rationale

After assessing genotoxicity, the next step is to investigate potential adverse effects on major physiological functions. Early in vitro safety pharmacology and toxicology screens are crucial for identifying liabilities that could cause significant safety issues in later development, such as cardiotoxicity and hepatotoxicity.[19]

Cardiotoxicity Assessment: hERG Potassium Channel Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary mechanism underlying drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[11][20] Therefore, early assessment of hERG channel inhibition is a critical safety checkpoint mandated by regulatory authorities.[21]

Step-by-Step Methodology (Automated Patch-Clamp):

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.[20]

  • System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[20]

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG current. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the characteristic tail current.[22]

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) sequentially to the cells.[20]

  • Data Acquisition: Continuously record the hERG tail current before and after compound application until a steady-state effect is observed.

  • Data Analysis: Calculate the percentage inhibition of the hERG current at each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of the current is inhibited). A potent IC₅₀ value is a significant flag for potential cardiotoxicity.

G cluster_herg hERG Assay Workflow (Automated Patch-Clamp) start Seed hERG-expressing HEK293 cells patch Establish whole-cell patch clamp start->patch baseline Record stable baseline hERG current patch->baseline apply Sequentially apply vehicle & increasing concentrations of This compound baseline->apply record Record hERG current until steady-state inhibition apply->record analyze Calculate % Inhibition vs. Control record->analyze ic50 Determine IC₅₀ Value analyze->ic50 risk_high High Risk: Potent hERG Inhibitor ic50->risk_high Low IC₅₀ risk_low Low Risk: Weak/No hERG Inhibition ic50->risk_low High IC₅₀

Caption: Workflow for the hERG potassium channel inhibition assay.

Hepatotoxicity Assessment

Causality: Drug-induced liver injury (DILI) is a major cause of drug failure and market withdrawal.[23] The liver is the primary site of drug metabolism, and reactive metabolites can cause cellular damage through mechanisms like oxidative stress.[24] In vitro assays using human liver cells provide a relevant system to assess the potential for hepatotoxicity.[25]

Step-by-Step Methodology (Cytotoxicity in HepG2 cells):

  • Cell Line: Culture human hepatoma cells (e.g., HepG2), a widely used and well-characterized model for liver cell function.

  • Seeding: Seed cells in 96-well plates and allow them to attach and grow for 24 hours.

  • Treatment: Treat cells with a wide range of concentrations of this compound for 24 to 72 hours. Include a known hepatotoxin (e.g., acetaminophen) as a positive control.

  • Viability Assay: Assess cell viability using a standard method like the MTT assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[26]

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solvent (e.g., DMSO).

    • Read the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC₅₀ value, which represents the concentration of the compound that causes a 50% reduction in cell viability. A low IC₅₀ value suggests potential hepatotoxic liability.

Data Integration and Preliminary Risk Assessment

The culmination of this tiered approach is an integrated assessment of the data to form a preliminary risk profile for this compound.

TierAssayPositive Result IndicatorImplication
1 In Silico PredictionStructural alerts for mutagenicity, carcinogenicity, or organ toxicity.Highlights areas of concern; guides experimental design.
2 Ames TestDose-dependent, ≥2-fold increase in revertant colonies.Potential for gene mutation; a significant safety concern.
2 Micronucleus AssayDose-dependent, significant increase in micronucleated cells.Potential for chromosomal damage; a significant safety concern.
3 hERG AssayPotent IC₅₀ value (e.g., <10 µM).High risk of cardiac arrhythmia.
3 Hepatotoxicity AssayLow IC₅₀ value in liver cells.Potential for drug-induced liver injury.

A positive finding in any of the in vitro assays, particularly the genotoxicity tests, is a significant red flag. A potent hERG inhibition or hepatotoxicity signal would necessitate careful consideration of the potential therapeutic index. If the compound is negative across all these preliminary assays, it can proceed with greater confidence into further preclinical development, including in vivo toxicokinetic and safety studies.

Conclusion

This technical guide presents a scientifically grounded, step-wise strategy for the preliminary toxicity assessment of this compound. By integrating in silico predictions with a targeted suite of in vitro assays, this framework provides a robust and efficient path to characterize the compound's initial safety profile. Each described protocol is a self-validating system, incorporating necessary controls and clear endpoints for data interpretation. This approach enables an early, evidence-based understanding of potential liabilities, which is indispensable for making informed decisions in the complex landscape of drug discovery and development.

References

  • CymitQuimica. (n.d.). CAS 20603-00-3: 2-(Azepan-1-yl)ethanol.
  • Berman, J., & Siraj, S. (2021). The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2. In Silico Pharmacology, 9(1), 33.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8119, Azepane.
  • Ghafouri, N., et al. (2022). Identification of New Toxicity Mechanisms in Drug-Induced Liver Injury through Systems Pharmacology. International Journal of Molecular Sciences, 23(15), 8123.
  • Benfenati, E., & Roncaglioni, A. (2016). In Silico Methods for Predicting Drug Toxicity. Springer.
  • Wikipedia. (n.d.). Azepane.
  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(1), 108-133.
  • Chemical Synthesis Database. (2025). 2-methoxy-5-methyl-3H-azepine.
  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. In Toxicity Testing in the 21st Century: A Vision and a Strategy.
  • ACS Publications. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters, 24(29), 5376–5380.
  • ResearchGate. (2025). Synthesis of N-(2-guanidinoethyl)-tetrahydrothieno-[3,2c] azepine, N-(2-guanidinoethyl)-tetrahydro-2-benzazepine and N-(2-guanidinoethyl)-tetrahydro-1-benza-zepine as analogues to antihypertensive agent Guanethidine.
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. Food and Chemical Toxicology, 183, 114258.
  • Cyprotex. (n.d.). hERG Safety.
  • Goswami, A., et al. (2025). Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools. Regulatory Toxicology and Pharmacology, 155, 105739.
  • Vinken, M., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert Opinion on Drug Metabolism & Toxicology, 19(5), 295-306.
  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.1.a. Bacterial Reverse Mutation Test.
  • Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Current Protocols, 3(4), e743.
  • Organic Chemistry Portal. (n.d.). Synthesis of azepines.
  • Gohel, V. (2025). Reviewer Report For: Early prediction of potential hepatotoxic metabolites to aid lead selection in drug discovery. F1000Research.
  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95.
  • Journal of Cheminformatics. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • El-Haou, S., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 200, 112431.
  • Enamine. (n.d.). Bacterial Reverse Mutation Test (Ames Test).
  • bioRxiv. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats.
  • ResearchGate. (n.d.). Collaborative evaluation of in silico predictions for high throughput toxicokinetics.
  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test.
  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Fisher Scientific. (n.d.). Azepanes.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from The University of Manchester website.
  • Wu, J., et al. (2022). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 10, 868893.
  • Ningbo Inno Pharmchem Co., Ltd. (2023). Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications.
  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Current Protocols, 3(4), e743.
  • Tandem Labs. (n.d.). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Pharmaceutical Research.
  • REPROCELL. (n.d.). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening.
  • Singh, S., & Kumar, V. (2026). Bacterial Reverse Mutation Test: Ames Test. Methods in Molecular Biology, 2850, 1-13.
  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
  • Liu, K., et al. (2022). Mechanism-driven modeling of chemical hepatotoxicity using structural alerts and an in vitro screening assay.
  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay.
  • SlidePlayer. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery.
  • Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 36(4), 273-286.
  • AAT Bioquest. (2025). Ames Test Protocol.
  • ResearchGate. (2025). New Biomarkers for Drug-Induced Hepatotoxicity.
  • Dunlop, L. C., et al. (2019). Severe Toxicity to the New Psychoactive Substances 3-Hydroxyphencyclidine and N-Ethylhexedrone: an Analytically Confirmed Case Report. Journal of Medical Toxicology, 15(4), 293-296.

Sources

The Azepane Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has cemented its status as a privileged structure in medicinal chemistry.[1] Its inherent three-dimensionality, conformational flexibility, and synthetic tractability provide a unique framework for the design of novel therapeutics.[1][2] This guide offers a comprehensive exploration of the azepane core, from its fundamental chemical properties and complex conformational landscape to its synthesis and pivotal role in a multitude of approved drugs. We will delve into key synthetic methodologies, including classical ring-expansion reactions and modern catalytic approaches, providing detailed protocols for practical application. Furthermore, we will analyze case studies of azepane-containing drugs, dissect their structure-activity relationships (SAR), and offer insights into the future trajectory of this indispensable scaffold in drug discovery.

Introduction to the Azepane Scaffold: Beyond a Simple Ring

The azepane ring, also known as hexahydroazepine or hexamethyleneimine, is a saturated seven-membered heterocycle with the chemical formula (CH₂)₆NH.[3] While at first glance it may appear to be a simple homolog of the ubiquitous piperidine ring, its larger size and increased number of rotatable bonds bestow upon it a unique set of properties that are highly advantageous for medicinal chemistry.

Chemical Properties and Conformational Flexibility

Unlike the relatively rigid chair conformation of cyclohexane or piperidine, the seven-membered azepane ring is significantly more flexible. It can readily adopt a variety of low-energy conformations, most notably the chair, boat, and twist-boat forms.[4] High-level electronic structure calculations have shown the twist-chair conformation to be the most stable for the parent azepane.[5] This conformational dynamism is not a liability but a key asset; it allows molecules incorporating this scaffold to adapt their shape to bind optimally within the complex three-dimensional topographies of biological targets like enzyme active sites and protein-protein interfaces.

The introduction of substituents further influences this conformational equilibrium, a factor that is critical for fine-tuning biological activity and pharmacokinetic properties.[4] The ability to explore a wider region of conformational space allows chemists to achieve a degree of structural and vectoral diversity that is often unattainable with smaller, more rigid rings.

Significance as a Privileged Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The azepane motif is a prime example of such a scaffold.[1] Its prevalence in FDA-approved drugs and clinical candidates across a vast range of therapeutic areas—from oncology and infectious diseases to central nervous system (CNS) disorders—is a testament to its versatility.[6][7]

The key advantages conferred by the azepane scaffold include:

  • Increased 3D Character: Moving away from flat, aromatic systems towards sp³-rich scaffolds like azepane generally improves solubility, metabolic stability, and overall drug-like properties.

  • Novel Chemical Space: It provides an opportunity to develop compounds with novel intellectual property by moving beyond more heavily explored scaffolds like piperidine.

  • Vectorial Diversity: The multiple substitution points on the ring allow for precise orientation of functional groups to engage with specific pockets and residues in a target protein.

Synthetic Strategies for the Azepane Core

The construction of the seven-membered azepane ring presents unique synthetic challenges due to less favorable thermodynamics and kinetics compared to the formation of five- or six-membered rings.[8] However, a robust portfolio of synthetic methods has been developed to access this important core. These strategies can be broadly categorized into ring-expansion, ring-closure, and multi-step sequences.[7]

Key Synthetic Methodologies
  • Beckmann Rearrangement: This classical reaction involves the acid-catalyzed rearrangement of a cyclohexanone oxime to form a caprolactam, which can then be reduced to the corresponding azepane.[8] This method is valued for its simplicity and use of readily available starting materials.[9]

  • Ring-Closing Metathesis (RCM): A powerful and versatile modern method, RCM utilizes ruthenium-based catalysts (e.g., Grubbs catalysts) to cyclize a linear diene precursor into an unsaturated azepine, which is subsequently reduced to the azepane.[2][9] This approach offers excellent functional group tolerance and control over substitution patterns.[2][10]

  • Dearomative Ring Expansion: Innovative photochemical strategies have been developed that allow for the predictable conversion of substituted nitroarenes directly into polysubstituted azepanes, transferring the aromatic substitution pattern to the saturated heterocycle.[9]

  • Other Methods: Other important strategies include intramolecular nucleophilic substitution, reductive amination of 1,6-dicarbonyl compounds, and various cycloaddition reactions.[7][8]

Below is a diagram illustrating the general workflow for synthesizing and evaluating azepane-based drug candidates.

G cluster_0 Synthesis Design cluster_1 Core Formation & Derivatization cluster_2 Screening & Optimization start Identify Target Azepane Scaffold strategy Select Synthetic Strategy (RCM, Beckmann, etc.) start->strategy precursor Synthesize Linear Precursor strategy->precursor cyclization Cyclization Reaction (e.g., RCM) precursor->cyclization reduction Reduction to Azepane cyclization->reduction functionalization Functionalization / Diversification reduction->functionalization screening Biological Screening (IC50, Ki, etc.) functionalization->screening sar SAR Analysis screening->sar optimization Lead Optimization sar->optimization optimization->strategy Iterate end_node Clinical Candidate optimization->end_node

Fig. 1: Drug discovery workflow for azepane scaffolds.
Detailed Experimental Protocol: Synthesis via Ring-Closing Metathesis (RCM)

This protocol is a representative example of forming a substituted tetrahydro-1H-azepine via RCM, which can then be reduced to the final azepane. The method is adapted from established procedures.[2]

Objective: To synthesize a substituted unsaturated azepine ring system as a direct precursor to a functionalized azepane.

Materials:

  • Allylamine

  • Methyl acrylate

  • Allyl bromide

  • Triethylamine (TEA)

  • Grubbs Catalyst (e.g., Grubbs' 2nd Generation)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Toluene, anhydrous

Step 1: Synthesis of the Diene Precursor

  • To a solution of methyl acrylate (1.0 eq) in DCM (0.5 M) at 0 °C, add allylamine (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Dissolve the resulting amine in DCM, add TEA (1.5 eq), and cool to 0 °C.

  • Add allyl bromide (1.2 eq) dropwise and stir at room temperature overnight.

  • Work up the reaction as in Step 3 to yield the crude diene precursor. Purify by flash column chromatography.

Step 2: Ring-Closing Metathesis

  • Dissolve the purified diene precursor (1.0 eq) in anhydrous toluene to a high dilution (typically 0.001–0.01 M). Causality Note: High dilution is critical to favor the intramolecular RCM reaction over competing intermolecular dimerization or oligomerization.[8]

  • Degas the solution with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Add the Grubbs catalyst (typically 1-5 mol%) to the solution under an inert atmosphere.

  • Heat the reaction to 80-110 °C and monitor by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2,3,4,7-tetrahydro-1H-azepine.

Step 3: Reduction to Azepane

  • The resulting unsaturated azepine can be reduced to the saturated azepane using standard hydrogenation conditions (e.g., H₂, Pd/C in methanol or ethanol).

The Azepane Scaffold in Drug Discovery & Development

The unique structural and conformational properties of the azepane ring have been successfully exploited in the development of numerous FDA-approved drugs.[6] Its ability to present substituents in distinct three-dimensional arrangements makes it a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles.

Case Studies: Approved Drugs and Clinical Candidates

The versatility of the azepane scaffold is evident in the wide range of its applications. A 2019 review noted that over 20 azepane-based drugs have been approved by the FDA for various diseases.[6]

Drug NameTherapeutic AreaMechanism of Action / Target
Tolazamide AntidiabeticSulfonylurea; blocks ATP-sensitive potassium channels in pancreatic β-cells.[3]
Setastine AntihistamineH1 histamine receptor antagonist.[3]
Mecillinam AntibioticPenicillin-like antibiotic that inhibits bacterial cell wall synthesis.[3]
Glisoxepide AntidiabeticSecond-generation sulfonylurea.[3]
Bazedoxifene OsteoporosisSelective estrogen receptor modulator (SERM).[3]
(Various) CNS DisordersDerivatives have shown potential as inhibitors of monoamine transporters (NET, DAT).[11]
(Various) Alzheimer's DiseaseAzepane derivatives have been investigated as potent γ-secretase inhibitors.[12]
(Various) CancerAzepane derivatives have been evaluated as inhibitors of protein kinase B (PKB/Akt).[13]
Azepane in Action: A Mechanistic View

Many azepane derivatives exert their therapeutic effects by targeting key signaling pathways. For example, in oncology, azepane-based compounds have been designed to inhibit protein tyrosine phosphatases (PTPs) like PTPN1 and PTPN2, which are negative regulators of immune signaling.[1] Inhibiting these phosphatases can enhance anti-tumor immunity.

The diagram below illustrates this concept, showing how an azepane-based inhibitor can block PTPN2, thereby promoting interferon-gamma (IFNγ) signaling, a crucial pathway in the immune response against tumors.

G IFNy IFNγ IFNyR IFNγ Receptor IFNy->IFNyR binds JAK JAK IFNyR->JAK activates STAT1 STAT1 JAK->STAT1 phosphorylates Gene_Expression Immune Response Gene Expression STAT1->Gene_Expression promotes PTPN2 PTPN2 PTPN2->JAK dephosphorylates (Inhibits Pathway) Azepane_Inhibitor Azepane-Based Inhibitor Azepane_Inhibitor->PTPN2 inhibits

Fig. 2: Inhibition of PTPN2 by an azepane derivative.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective azepane-based drugs relies heavily on understanding their SAR. The conformational flexibility of the ring means that the position and stereochemistry of substituents can have a profound impact on biological activity.[4]

Key SAR considerations include:

  • Substitution Pattern: The placement of functional groups on the azepane ring dictates the molecule's interaction with its biological target. For instance, in a series of cathepsin K inhibitors based on an azepan-3-one core, the position and stereochemistry of a methyl group significantly affected inhibitory potency.[4]

  • Stereochemistry: As with all chiral scaffolds, the absolute stereochemistry of substituents on the azepane ring is often critical for activity. Different enantiomers or diastereomers can exhibit vastly different potencies and selectivities.

  • N-Substitution: The nitrogen atom of the azepane ring is a common point for modification. Altering the N-substituent can modulate properties such as potency, selectivity, solubility, and cell permeability. For example, in a series of bicyclic azepane monoamine transporter inhibitors, halogenation of the N-benzyl group strongly influenced activity and selectivity.[11]

Future Perspectives & Challenges

The azepane scaffold continues to be a fertile ground for drug discovery.[7] Future research will likely focus on several key areas:

  • Novel Synthetic Methods: The development of new, more efficient, and stereoselective methods for synthesizing complex and highly functionalized azepanes is a continuous challenge and a major goal for synthetic chemists.[7][14]

  • New Therapeutic Targets: As our understanding of disease biology grows, the azepane scaffold will undoubtedly be applied to novel and challenging targets, such as protein-protein interactions and allosteric sites.

  • Bioisosteric Replacement: The use of azepane as a bioisostere for other rings, like piperidine or even constrained sugars, will continue to be a valuable strategy for improving drug properties and generating new intellectual property.[12]

Despite its successes, challenges remain, particularly concerning the synthesis of these medium-sized rings, which can be inefficient and low-yielding.[8][9] Overcoming these synthetic hurdles will be key to unlocking the full potential of the azepane scaffold in the next generation of therapeutics.

References

  • Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. (2025). Benchchem.
  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. (2025). Benchchem.
  • A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. (2025). Benchchem.
  • Commercially available drugs contain azepine derivatives. ResearchGate.
  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. (2022). ACS Publications.
  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Multiple Sources.
  • Zha, G-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • Zha, G-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). PMC.
  • Optimizing reaction conditions for azepane ring formation. (2025). Benchchem.
  • Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate.
  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. (2022). PMC.
  • Azepane. Wikipedia.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. (2025). N/A.

Sources

Methodological & Application

Application Note: 3-(2-Methoxyethyl)azepane in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, "escaping the flatland" of traditional aromatic scaffolds is a priority.[1] The azepane (hexamethyleneimine) ring offers a unique seven-membered architecture that provides distinct conformational flexibility compared to the ubiquitous piperidine and pyrrolidine rings.[1]

This guide focuses on 3-(2-Methoxyethyl)azepane , a high-value building block.[1] The 3-position substitution creates a chiral center that projects the methoxyethyl tail—a flexible hydrogen bond acceptor—into vectors inaccessible to 6-membered analogs.[1] This molecule is particularly effective in scaffold hopping campaigns aimed at improving solubility (via the ether oxygen) while maintaining lipophilic contacts, often used to target the solvent-exposed regions of kinase ATP pockets or GPCR allosteric sites.

Physicochemical Profile & Design Logic

Before synthesis, it is critical to understand the property shift induced by this scaffold.[1]

Comparative Metrics (Calculated)

The table below illustrates the shift when replacing a standard 3-ethylpiperidine fragment with this compound.

Property3-Ethylpiperidine (Reference)This compound (Target)Impact on Drug Design
Ring Size 6-membered (Chair/Boat)7-membered (Twist-chair/Chair)Increases conformational entropy; accesses novel binding pockets.[1]
LogP (Calc) ~1.8~1.5Slight reduction in lipophilicity due to the ether oxygen; improves metabolic stability.[1]
pKa (Basic N) ~11.0~11.1Maintains high basicity for salt bridge formation (e.g., with Asp/Glu residues).[1]
H-Bond Acceptors 1 (Amine)2 (Amine + Ether)The methoxy group adds a specific interaction point for water-bridging or H-bonding.[1]
Chirality 1 Center (C3)1 Center (C3)Requires enantioseparation; (R)- and (S)- enantiomers often show >100x potency difference.[1]
The "Vector Shift" Rationale

In a piperidine ring, substituents at C3 typically adopt an equatorial position in a rigid chair conformation.[1] The azepane ring, however, exists in a dynamic equilibrium between twist-chair and twist-boat conformations.[1] This allows the 2-methoxyethyl side chain to scan a wider volume of the protein binding pocket, potentially picking up interactions that a rigid piperidine misses.

Synthetic Protocol: C3-Functionalization of Caprolactam

While ring expansion of cyclohexanones (Schmidt reaction) is possible, the most reliable route for medicinal chemistry scale-up involves the


-alkylation of protected 

-caprolactam
.[1] This method allows for precise control over the C3 position.[1]
Reaction Scheme Visualization (DOT)

SynthesisRoute cluster_conditions Critical Control Points Start ε-Caprolactam Step1 1. N-Protection (Boc2O, DMAP) Yield: 95% Start->Step1 Inter1 N-Boc-Caprolactam Step1->Inter1 Step2 2. α-Lithiation & Alkylation (LDA, -78°C; 1-bromo-2-methoxyethane) Yield: 78% Inter1->Step2 Inter2 3-(2-methoxyethyl) -N-Boc-caprolactam Step2->Inter2 Step3 3. Reduction (BH3·THF or LiAlH4) Yield: 85% Inter2->Step3 Product 3-(2-Methoxyethyl) -N-Boc-azepane Step3->Product Step4 4. Deprotection (HCl/Dioxane) Yield: 98% Product->Step4 Final This compound (HCl Salt) Step4->Final

Figure 1: Synthetic workflow for the production of this compound from commercially available


-caprolactam.
Detailed Step-by-Step Procedure

Step 1: N-Protection [1]

  • Dissolve

    
    -caprolactam (10.0 g, 88.4 mmol) in dry DCM (100 mL).
    
  • Add DMAP (1.1 g, 10 mol%) and

    
     (13.5 mL).
    
  • Add

    
     (21.2 g, 97.2 mmol) portion-wise at 0°C.
    
  • Stir at RT for 16h. Wash with 1N HCl, brine, dry over

    
    .[1]
    
  • Checkpoint: Product should be a white solid.[1]

Step 2:


-Alkylation (The Critical Step) 
Rationale: The 

-Boc group activates the

-proton at C3, making it susceptible to deprotonation by bulky bases like LDA without self-condensation.[1]
  • Cool a solution of diisopropylamine (1.2 eq) in dry THF to -78°C. Add

    
    -BuLi (1.2 eq) dropwise. Stir 30 min to generate LDA.
    
  • Add solution of N-Boc-caprolactam (from Step 1) in THF dropwise over 20 min. Maintain T < -70°C.

  • Stir for 1 hour at -78°C to ensure complete enolate formation.

  • Add 1-bromo-2-methoxyethane (1.5 eq) (Note: Alkyl bromides are preferred over chlorides for reactivity).[1]

  • Allow to warm slowly to RT overnight.

  • Quench with sat.

    
    .[1] Extract with EtOAc.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc). The mono-alkylated product is the major component; bis-alkylation is sterically disfavored.[1]

Step 3: Reduction

  • Dissolve the alkylated lactam in dry THF.

  • Add

    
     complex (3.0 eq) at 0°C. (Alternative: 
    
    
    
    in ether can be used but requires rigorous anhydrous conditions).[1]
  • Reflux for 4 hours.

  • Workup: Cool to 0°C. Carefully add MeOH to quench excess borane. Add conc. HCl and reflux for 1h to break the amine-borane complex.

  • Basify with NaOH to pH 10, extract with DCM.

Step 4: Chiral Resolution (Mandatory for Drug Design)

  • The product is a racemate.[1]

  • Protocol: Use Chiral Preparative HPLC.[1]

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1]

    • Detection: UV at 210 nm (weak absorbance, rely on RI or ELSD if available).

Application Case Study: Kinase Inhibitor Scaffold Hopping

Scenario: You have a lead compound (Piperidine-based) targeting PKA (Protein Kinase A) or ROCK1 , but it suffers from poor solubility and rapid metabolic clearance.[1]

Hypothesis: Replacing the piperidine with this compound will:

  • Disrupt planar stacking (improving solubility).

  • The methoxy tail will extend toward the solvent front (Gatekeeper region), improving selectivity.[1]

Biological Evaluation Protocol (In Vitro Kinase Assay)

To validate the efficacy of the new azepane-based lead, use a FRET-based mobility shift assay.[1]

Materials:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM DTT, 0.01% Brij-35.[1]
    
  • Substrate: Fluorescently labeled peptide (e.g., Kemptide for PKA).[1]

  • ATP: at

    
     concentration.[1]
    

Protocol:

  • Compound Prep: Dissolve the (R)- and (S)- enantiomers of the azepane derivative in 100% DMSO. Perform 1:3 serial dilutions.

  • Incubation: Mix Kinase (5 nM final), Peptide Substrate (2 µM), and Compound in a 384-well plate. Incubate 10 min.

  • Reaction Start: Add ATP. Incubate for 60 min at RT.

  • Termination: Add Stop Solution (EDTA + Coating Reagent).[1]

  • Readout: Measure on a Caliper LabChip EZ Reader. The phosphorylated peptide migrates differently than the non-phosphorylated substrate.[1]

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    
Interpreting the Data[2][3]
  • Success Criteria: If the Azepane derivative shows

    
     within 5-fold of the Piperidine lead but with >20% improvement in thermodynamic solubility (measured via nephelometry), the scaffold hop is successful.[1]
    
  • Enantiomeric Difference: Expect one enantiomer (usually the one projecting the tail towards the solvent) to be 10-100x more potent.[1]

References

  • Azepane Scaffolds in Medicinal Chemistry

    • Source: BenchChem Technical Review (2025).[1][2] "Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery."

    • Relevance: Establishes azepane as a privileged structure for fine-tuning physicochemical properties.[1][2]

  • Synthetic Methodology (Ring Expansion & Functionalization)

    • Source: Mykura, R., et al. (2024).[1][3][4] "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry, 16, 771–779.[1][3]

    • Relevance: Provides modern context for accessing complex azepanes, validating the difficulty and value of these rings.
    • [1][3]

  • Physicochemical Properties of Azepanes

    • Source: PubChem Compound Summary for CID 8119 (Azepane).[1]

    • Relevance: Source of fundamental pKa and solubility data used in the compar
    • [1]

  • Kinase Inhibitor Design (Balanol Analogs)

    • Source: Life Chemicals Blog (2020).[1] "C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research."

    • Relevance: Cites the natural product Balanol as a precedent for azepane-based kinase inhibitors.[1][5]

Sources

Application Note & Protocols: Characterization of 3-(2-Methoxyethyl)azepane as a Novel Ligand for the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Histamine H3 Receptor

The histamine H3 receptor (H3R) stands out as a compelling therapeutic target within the central nervous system (CNS).[1][2] Primarily functioning as a presynaptic Gαi/o-coupled receptor, it acts as both an autoreceptor, modulating the synthesis and release of histamine, and a heteroreceptor, controlling the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1][3] This neuromodulatory role places the H3R at the nexus of cognitive processes, including attention, learning, and memory.[3] Consequently, the development of potent and selective H3R antagonists and inverse agonists is a highly active area of research for treating neurological and psychiatric conditions like Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[3][4]

The azepane scaffold has emerged as a privileged structure in the design of novel H3R ligands, offering a desirable three-dimensional profile for exploring the receptor's binding pocket.[5][6] This guide provides a comprehensive framework for the pharmacological characterization of novel azepane-based compounds, using 3-(2-Methoxyethyl)azepane as a representative example. We will detail the essential in vitro assays required to determine its binding affinity and functional activity, providing both the theoretical basis and step-by-step protocols for robust and reproducible characterization.

Section 1: The H3R Signaling Cascade

Understanding the H3R signaling pathway is fundamental to designing and interpreting functional assays. The H3R couples to the Gαi/o family of G-proteins.[3] Upon activation by an agonist (like histamine), the G-protein is activated, leading to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] Many H3R subtypes also exhibit high constitutive activity, meaning they can signal in the absence of an agonist. Ligands that suppress this basal activity are termed inverse agonists and are of significant therapeutic interest.[7][8]

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor (H3R) G_protein Gαi/o Protein (Inactive) H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Agonist Agonist (e.g., Histamine) Agonist->H3R Binds ATP ATP ATP->AC Substrate

Caption: Canonical Gαi/o signaling pathway of the Histamine H3 Receptor.

Section 2: Pharmacological Profile of this compound

The primary goal of in vitro characterization is to quantify a ligand's interaction with the H3R. Two key parameters are essential:

  • Binding Affinity (Kᵢ): This value represents the ligand's affinity for the receptor. A lower Kᵢ value indicates a higher binding affinity. It is determined through competitive radioligand binding assays.

  • Functional Potency (IC₅₀/EC₅₀) and Efficacy: This measures the ligand's ability to elicit a biological response upon binding. For H3R antagonists/inverse agonists, this is typically the concentration required to inhibit 50% of a specific response (IC₅₀), such as the inhibition of cAMP production.

The following table summarizes the expected pharmacological data points for a novel H3R ligand like this compound.

ParameterAssay TypeValue (Hypothetical)Description
Kᵢ (hH3R) Radioligand Binding15 nMDissociation constant for binding to the human H3 receptor.
IC₅₀ (cAMP) Functional (Antagonist Mode)35 nMConcentration to inhibit 50% of the effect of a reference agonist (e.g., R-α-methylhistamine).
Selectivity Binding (vs. hH1R, hH4R)>500-foldRatio of Kᵢ at other histamine receptor subtypes versus the Kᵢ at hH3R, indicating target specificity.[5]
Functional Mode cAMP AssayAntagonist/Inverse AgonistThe ligand blocks agonist-induced signaling and may reduce basal receptor activity.

Section 3: Experimental Protocols

These protocols provide a validated workflow for determining the affinity and functional activity of novel H3R ligands.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human H3 receptor (hH3R) by measuring its ability to displace a known radioligand.

Scientific Rationale: This assay operates on the principle of competition. A constant, low concentration of a high-affinity radiolabeled H3R ligand (e.g., [³H]-N-α-methylhistamine) is incubated with membranes from cells expressing the hH3R. The addition of increasing concentrations of an unlabeled competitor compound, like this compound, will displace the radioligand, leading to a measurable decrease in radioactivity bound to the membranes. The concentration at which the competitor displaces 50% of the specific binding (IC₅₀) is used to calculate its Kᵢ.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membranes Prepare hH3R Membrane Homogenate Incubate Incubate Membranes, Radioligand & Compound (2h @ 25°C) Membranes->Incubate Radioligand Prepare [³H]-NAMH Working Solution Radioligand->Incubate TestCompound Prepare Serial Dilutions of Test Compound TestCompound->Incubate Filter Rapid Filtration over PEI-coated GF/C Plates Incubate->Filter Wash Wash Plates x3 with Ice-Cold Buffer Filter->Wash Dry Dry Filter Plates (30 min @ 55°C) Wash->Dry Scintillate Add Scintillation Fluid & Quantify Radioactivity Dry->Scintillate Analyze Plot % Inhibition vs. [Compound] & Calculate IC₅₀ Scintillate->Analyze Calculate Calculate Kᵢ using Cheng-Prusoff Equation Analyze->Calculate

Caption: Workflow for the H3R radioligand competition binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293T or CHO-K1 cells stably expressing the human H3R.[4][9]

    • Harvest cells and centrifuge at low speed (e.g., 1000 x g for 10 min at 4°C).[10]

    • Resuspend the cell pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and homogenize using a Polytron or sonicator.[10]

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g for 20 min at 4°C).

    • Discard the supernatant and resuspend the membrane pellet in fresh Tris-HCl buffer.

    • Determine the protein concentration using a standard method like the BCA assay.[10] Aliquot and store membranes at -80°C.

  • Assay Setup (96-well format):

    • Reagents:

      • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

      • Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH) at a final concentration of ~2 nM.[10][11]

      • Test Compound: this compound, serially diluted (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known H3R ligand like clobenpropit or histamine.[10][11]

      • Total Binding (TB) Control: Vehicle only.

    • Procedure: In a 96-well plate, combine assay buffer, radioligand, test compound/control, and diluted membranes (e.g., 15-20 µg protein/well). The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate for 2 hours at 25°C with gentle shaking.[10][11] This allows the binding reaction to reach equilibrium.

  • Filtration and Washing:

    • Rationale: This step separates the membrane-bound radioligand from the unbound radioligand. The filter plates are pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter.[10][11]

    • Rapidly harvest the contents of the wells onto a 0.5% PEI-pre-soaked GF/C filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Detection and Analysis:

    • Dry the filter plate completely (e.g., 30-60 min at 55°C).[10]

    • Add scintillation cocktail to each well and incubate for at least 2 hours to allow the scintillant to permeate the filter.[11]

    • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of this compound.

      • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

      • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol 2: cAMP Hunter™ Functional Assay

Objective: To determine the functional activity (IC₅₀) of this compound and classify it as an antagonist or inverse agonist.

Scientific Rationale: Since the H3R is Gαi/o-coupled, its activation inhibits cAMP production. This assay uses cells co-expressing the hH3R and a reporter system that measures cAMP levels. Forskolin is used to directly activate adenylyl cyclase, causing a large increase in cAMP.[12] An inverse agonist will decrease the basal cAMP level, while an antagonist will have no effect on its own but will block the ability of a reference agonist (like R-α-methylhistamine) to inhibit the forskolin-stimulated cAMP production.[13][14]

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cells Seed hH3R-expressing CHO-K1 cells in 384-well plates Add_Cmpd Add Test Compound (for Inverse Agonism) Cells->Add_Cmpd Add_Agonist Add Agonist + Test Cmpd (for Antagonism) Cells->Add_Agonist Compounds Prepare Serial Dilutions of Test Compound Compounds->Add_Cmpd Compounds->Add_Agonist Controls Prepare Agonist (RAMH) & Forskolin Solutions Controls->Add_Agonist Add_Forskolin Add Forskolin to all wells (Final conc. ~5 µM) Controls->Add_Forskolin Add_Cmpd->Add_Forskolin Add_Agonist->Add_Forskolin Incubate Incubate plate (30 min @ RT) Add_Forskolin->Incubate Detect Add Detection Reagents (e.g., LANCE HTRF) Incubate->Detect Read Incubate (60 min @ RT) & Read Plate (TR-FRET) Detect->Read Analyze Plot Response vs. [Compound] & Calculate IC₅₀ Read->Analyze

Caption: Workflow for the H3R cAMP functional assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Use a commercially available cell line, such as the cAMP Hunter™ CHO-K1 hH3R cell line, which is designed for this purpose.[12]

    • Culture cells according to the supplier's protocol. Eighteen hours prior to the assay, plate the cells in antibiotic-free medium.

    • On the day of the assay, detach and resuspend cells in the appropriate stimulation buffer at the recommended density (e.g., 5,000 cells/well for a 384-well plate).[9]

  • Assay Setup (384-well format):

    • To Test for Antagonism:

      • Add serially diluted this compound to the wells.

      • Add a reference agonist (e.g., R-α-methylhistamine) at a concentration corresponding to its EC₈₀. This ensures the receptor is stimulated but leaves room for competitive inhibition.

      • Add forskolin (e.g., final concentration of 5 µM).[9]

    • To Test for Inverse Agonism:

      • Add serially diluted this compound to the wells.

      • Do NOT add a reference agonist.

      • Add forskolin (e.g., final concentration of 5 µM).

  • Incubation:

    • Incubate the plate for 30 minutes at room temperature.[9]

  • Detection:

    • Stop the reaction and measure cAMP levels according to the assay kit manufacturer's instructions (e.g., by adding detection mix for a LANCE® HTRF assay).

    • Incubate for 60 minutes at room temperature to allow the detection signal to develop.[9]

    • Read the plate using an appropriate plate reader (e.g., an EnVision® reader for time-resolved fluorescence).

  • Data Analysis:

    • Convert the raw data to percent inhibition or percent activity relative to forskolin-only and agonist+forskolin controls.

    • Plot the response against the log concentration of this compound.

    • Fit the data using non-linear regression to determine the IC₅₀ value.

    • Interpretation:

      • If the compound inhibits the agonist's effect in the antagonist assay, it is an antagonist.

      • If the compound increases the cAMP signal (relative to the forskolin-only baseline) in the inverse agonist assay, it demonstrates inverse agonism by relieving the receptor's constitutive inhibitory tone.

Conclusion

The protocols detailed in this guide provide a robust and validated framework for the initial pharmacological characterization of novel azepane-based histamine H3 receptor ligands like this compound. By systematically determining binding affinity (Kᵢ) through radioligand competition assays and functional activity (IC₅₀) via cAMP inhibition assays, researchers can effectively profile new chemical entities. This foundational data is critical for establishing structure-activity relationships, confirming on-target activity, and guiding the progression of promising compounds through the drug discovery pipeline for CNS disorders.

References

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. Available at: [Link]

  • Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer's treatment. PubMed. Available at: [Link]

  • Histamine H3 receptor. Wikipedia. Available at: [Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available at: [Link]

  • Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. PMC. Available at: [Link]

  • H3 Human Histamine GPCR Cell Based PAM cAMP LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC. Available at: [Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers. Available at: [Link]

  • Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand. NIH. Available at: [Link]

  • Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. MDPI. Available at: [Link]

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. ScienceDirect. Available at: [Link]

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PMC. Available at: [Link]

  • Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Walsh Medical Media. Available at: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link]

  • Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. PMC. Available at: [Link]

  • Histamine H3 Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry. Available at: [Link]

  • The Histamine H3 Receptor: Structure, Pharmacology, and Function. PubMed. Available at: [Link]

  • Histamine H3 Receptor: A Potential Drug Target for the Treatment of Central Nervous System Disorders. Bentham Science. Available at: [Link]

  • cAMP accumulation studies in CHO‐K1 cells expressing human histamine H3... ResearchGate. Available at: [Link]

  • Activity‐restoring mutations in the histamine H3 receptor increase constitutive activity and reduce structural stability. PMC. Available at: [Link]

Sources

Application Notes & Protocols: Investigating 3-(2-Methoxyethyl)azepane as a Novel Monoamine Transporter Modulator in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azepane ring system, a seven-membered nitrogen-containing heterocycle, represents a privileged scaffold in modern medicinal chemistry. Its inherent conformational flexibility and three-dimensional character allow for precise interactions with a multitude of biological targets.[1] Consequently, the azepane motif is a structural cornerstone in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[2] Azepane derivatives have demonstrated a vast range of pharmacological activities, including potential treatments for Alzheimer's disease, psychosis, and depression.[1][3]

This document concerns 3-(2-Methoxyethyl)azepane , a novel and hitherto under-investigated derivative of this important scaffold. While direct research on this specific molecule is not yet publicly available, its structural similarity to other neurologically active azepanes provides a strong rationale for its investigation. Notably, various substituted azepanes have been identified as potent inhibitors of monoamine transporters, key regulators of neurotransmission.[4]

This guide, therefore, serves as a comprehensive framework for the initial characterization of this compound. We will proceed under the scientifically-grounded hypothesis that this compound may function as a dual inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). The following sections provide the theoretical basis for this hypothesis, detailed protocols for in vitro validation, and a proposed workflow for subsequent in vivo evaluation.

Part 1: Hypothesized Mechanism of Action - DAT/NET Inhibition

Monoamine transporters (DAT, NET, and SERT) are transmembrane proteins located on presynaptic neurons. Their primary function is to clear neurotransmitters—dopamine (DA) and norepinephrine (NE)—from the synaptic cleft, thereby terminating their signaling. By inhibiting these transporters, the extracellular concentration and duration of action of these neurotransmitters are increased, leading to enhanced dopaminergic and noradrenergic signaling. This mechanism is the foundation for many established antidepressant and psychostimulant medications.[1]

Given that N-substituted and other bicyclic azepanes have shown high affinity for DAT and NET[4], we hypothesize that this compound will competitively block these transporters. The proposed mechanism is visualized below.

cluster_pre Presynaptic Neuron cluster_cleft cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA DA Dopamine (DA) L_DOPA->DA VMAT2 VMAT2 DA->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle DA_cleft DA Vesicle->DA_cleft Release DAT DAT Compound This compound Compound->DAT Inhibition DA_cleft->DAT Reuptake Receptor Dopamine Receptor DA_cleft->Receptor Signal Signal Transduction Receptor->Signal

Caption: Hypothesized action of this compound at a dopaminergic synapse.

Part 2: In Vitro Characterization Protocols

To validate our hypothesis, two fundamental sets of in vitro experiments are required: radioligand binding assays to determine the compound's affinity for the transporters, and neurotransmitter uptake assays to measure its functional inhibitory potency.

Protocol 1: Competitive Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. SERT is included as a key selectivity counter-screen.

Materials:

  • HEK293 cell membranes stably expressing hDAT, hNET, or hSERT.

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT).

  • Non-specific binding agents: Nomifensine (for hDAT), Desipramine (for hNET), Fluoxetine (for hSERT).

  • Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer, typically ranging from 1 nM to 100 µM.

  • Assay Plate Preparation: To each well of a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) OR 25 µL of non-specific binding agent (e.g., 10 µM Nomifensine for DAT).

    • 25 µL of the diluted test compound or vehicle (DMSO in assay buffer).

    • 50 µL of the appropriate radioligand (e.g., final concentration of 1-2 nM [³H]WIN 35,428).

    • 100 µL of cell membrane preparation (5-20 µg protein per well).

  • Incubation: Incubate the plates for 60-90 minutes at room temperature or 4°C, depending on the transporter, to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (Cheng-Prusoff equation) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Kᵢ) from the IC₅₀ using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol 2: Synaptosomal Neurotransmitter Uptake Assay

Objective: To measure the functional potency (IC₅₀) of this compound in inhibiting the uptake of [³H]Dopamine and [³H]Norepinephrine into rodent striatal and cortical synaptosomes, respectively.

Materials:

  • Freshly dissected rodent brain tissue (striatum for DA uptake, cortex for NE uptake).

  • Sucrose Buffer: 0.32 M Sucrose, 10 mM HEPES, pH 7.4.

  • Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4.

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine.

  • Test Compound: this compound, prepared as in Protocol 1.

  • Uptake Inhibitors (for defining non-specific uptake): Nomifensine (for DA), Desipramine (for NE).

  • Dounce homogenizer, refrigerated centrifuge.

Procedure:

  • Synaptosome Preparation:

    • Homogenize the dissected brain tissue in ice-cold Sucrose Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet (the synaptosomal fraction) in KRH buffer.

  • Assay Protocol:

    • Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C with various concentrations of this compound or vehicle.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter (e.g., final concentration of 10 nM [³H]Dopamine).

    • Allow the uptake to proceed for 5-10 minutes at 37°C. (Note: Non-specific uptake is determined in parallel by running samples at 4°C or in the presence of a saturating concentration of a known inhibitor).

    • Terminate the reaction by rapid filtration through a GF/B filter mat, followed by three washes with ice-cold KRH buffer.

  • Data Analysis:

    • Measure the radioactivity retained on the filters via scintillation counting.

    • Calculate specific uptake: Total Uptake (37°C) - Non-specific Uptake (4°C or +inhibitor).

    • Plot the percent inhibition of specific uptake versus the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

Part 3: Expected Data and In Vivo Workflow

The in vitro assays will provide crucial quantitative data to assess the compound's potency and selectivity.

Table 1: Representative Hypothetical Data for this compound

Assay Type Target Parameter Value
Binding hDAT Kᵢ 85 nM
hNET Kᵢ 45 nM
hSERT Kᵢ >10,000 nM
Uptake [³H]DA Uptake IC₅₀ 150 nM

| | [³H]NE Uptake | IC₅₀ | 90 nM |

A profile like the one above would suggest the compound is a potent and selective DAT/NET inhibitor, warranting further investigation in vivo.

Proposed In Vivo Experimental Workflow

A positive in vitro profile justifies moving into animal models to assess bioavailability, CNS penetration, and behavioral effects.

cluster_invitro In Vitro Characterization cluster_preclinical Preclinical Development cluster_invivo In Vivo Efficacy Binding Protocol 1: Binding Assays (Kᵢ, Selectivity) Uptake Protocol 2: Uptake Assays (IC₅₀, Potency) PK Pharmacokinetics (ADME, Brain Penetration) Binding->PK Uptake->PK Tox Preliminary Toxicology PK->Tox Behavior Protocol 3: Behavioral Models (e.g., Forced Swim Test) Tox->Behavior Microdialysis Neurochemistry (Microdialysis) Behavior->Microdialysis

Caption: A logical workflow for the preclinical evaluation of this compound.

Protocol 3: Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like activity of this compound. The FST is a widely used screening tool where antidepressant compounds decrease the time an animal spends immobile when placed in an inescapable cylinder of water.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., saline with 5% Tween 80).

  • Positive Control: Desipramine (a known NET inhibitor) or Imipramine.

  • Glass cylinders (25 cm tall, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment and analysis software.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection 30-60 minutes before the test. Use at least three dose levels for the test compound (e.g., 1, 5, 10 mg/kg).

  • Test Session:

    • Gently place each mouse into an individual cylinder of water.

    • Record the session for 6 minutes.

    • The primary measure is immobility time, typically scored during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Post-Test: Remove the mice from the water, dry them with a towel, and return them to their home cages placed on a heating pad.

  • Data Analysis:

    • Score the duration of immobility for each animal using automated software or by a trained observer blinded to the treatment conditions.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the compound-treated groups to the vehicle control group.

    • A significant decrease in immobility time is indicative of antidepressant-like effects.

References

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]

  • Commercially available drugs contain azepine derivatives. ResearchGate. Available at: [Link]

  • The Chemistry Of Azepines And Their Derivatives. Samphina Academy. Available at: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC. Available at: [Link]

  • Tricyclic azepine derivatives as selective brain penetrant 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

Sources

Protocol for N-alkylation of 3-(2-Methoxyethyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protocols for the N-Alkylation of 3-(2-Methoxyethyl)azepane

Executive Summary & Scope

This application note details optimized protocols for the N-alkylation of This compound . As a secondary amine embedded in a seven-membered ring (azepane), this substrate presents unique challenges compared to standard piperidine or pyrrolidine analogs. The conformational flexibility of the azepane ring (


 or 

twist-chair), combined with the steric influence of the 3-position methoxyethyl side chain, requires precise control over reaction conditions to prevent over-alkylation (quaternization) and ensure high conversion.

This guide provides two distinct synthetic pathways:

  • Reductive Amination (Method A): The preferred route for introducing branched alkyl groups or when high chemoselectivity is required.

  • Direct Nucleophilic Substitution (Method B): A cost-effective route for primary, unhindered alkyl halides.

Strategic Decision Matrix

Before initiating synthesis, select the appropriate protocol based on the electrophile structure and available reagents.

G cluster_tips Critical Considerations Start Target: N-Alkylated This compound Decision Nature of Alkyl Group (R) Start->Decision Branch1 Branched / Secondary Carbon (e.g., Isopropyl, Cyclohexyl) Decision->Branch1 Complex/Steric Branch2 Primary / Unhindered (e.g., Methyl, Ethyl, Benzyl) Decision->Branch2 Simple/Linear MethodA METHOD A: Reductive Amination (STAB Protocol) Branch1->MethodA High Selectivity MethodB METHOD B: Direct Alkylation (S_N2 Protocol) Branch2->MethodB Cost Efficiency Tip1 Avoids Quaternization MethodA->Tip1 Tip2 Requires Alkyl Halide MethodB->Tip2

Figure 1: Decision tree for selecting the optimal alkylation strategy based on electrophile sterics and selectivity requirements.

Method A: Reductive Amination (The STAB Protocol)

Rationale: Reductive amination is the gold standard for secondary amines. We utilize Sodium Triacetoxyborohydride (STAB) because it selectively reduces the intermediate iminium ion faster than the carbonyl starting material.[1] This kinetic selectivity minimizes side reactions. The 3-methoxyethyl substituent on the azepane ring adds polarity; therefore, 1,2-Dichloroethane (DCE) is the preferred solvent to maintain solubility of both the amine and the borohydride complex.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)

  • Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

Protocol Steps:

  • Imine Formation: In a flame-dried round-bottom flask under

    
    , dissolve this compound (1.0 mmol) in DCE (5 mL, 0.2 M). Add the aldehyde/ketone (1.1 mmol).
    
    • Checkpoint: If the carbonyl is a ketone, add Glacial Acetic Acid (1.0 mmol) to catalyze iminium formation. Stir for 30–60 minutes at Room Temperature (RT).

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Why? Portion-wise addition prevents localized exotherms and ensures steady hydride availability.

  • Reaction: Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LC-MS. The target mass should be

    
    .
    
  • Quench & Workup: Quench with saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes to decompose boron complexes. Extract with DCM (
    
    
    
    mL).
    • Purification Note: The tertiary amine product will remain in the organic layer, while unreacted borate salts partition to the aqueous phase.

Method B: Direct N-Alkylation ( )

Rationale: Direct alkylation is faster but prone to over-alkylation (forming quaternary ammonium salts). To mitigate this, we use a weak inorganic base (


) which acts as an acid scavenger without promoting elimination side-products. Acetonitrile (ACN) is used as a polar aprotic solvent to enhance the nucleophilicity of the azepane nitrogen.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (R-Br or R-I) (1.05 equiv)

  • Base:

    
     (anhydrous, granular) (2.0 – 3.0 equiv)
    
  • Solvent: Acetonitrile (ACN) (anhydrous)

Protocol Steps:

  • Preparation: Suspend

    
     (3.0 mmol) in ACN (5 mL) in a reaction vial. Add this compound (1.0 mmol). Stir for 10 minutes to ensure deprotonation/equilibration.
    
  • Addition: Add the Alkyl Halide (1.05 mmol) dropwise.

    • Critical Control Point: Do not add excess alkyl halide. A slight deficit (0.95 equiv) is preferable to avoid difficult-to-separate quaternary salts.

  • Heating: Heat to 60°C (oil bath) or 80°C (microwave) for 2–6 hours.

    • Finkelstein Modification: If using an Alkyl Chloride, add catalytic Potassium Iodide (KI, 10 mol%) to generate the more reactive Alkyl Iodide in situ.

  • Workup: Filter off the inorganic solids (

    
    /KX). Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and water.
    

Purification & Analysis Strategy

Separating the tertiary amine product from unreacted secondary amine is the most common bottleneck. Use this "Buffer-Assisted" extraction technique to separate them without column chromatography.[2]

The "pH Switch" Technique:

  • Acid Wash: Dissolve the crude mixture in EtOAc. Wash with Citrate Buffer (pH 4.0) .

    • Mechanism:[3][4][5][6] At pH 4, both secondary and tertiary amines are protonated and move to the aqueous layer. Neutral impurities remain in EtOAc.

  • Differentiation (Optional): If separation of SM (secondary) and Product (tertiary) is difficult, treat the crude with Acetic Anhydride (1.1 equiv) before extraction. This converts unreacted SM into a non-basic amide.

  • Final Recovery: Basify the aqueous layer to pH 12 (using NaOH) and extract with DCM. Only the amines will extract back.

Data Summary Table:

ParameterMethod A (Reductive)Method B (Direct Alkylation)
Primary Risk Incomplete conversion (steric)Over-alkylation (Quat salts)
Temp Range 0°C to RT60°C to 80°C
Key Reagent NaBH(OAc)3 (STAB)K2CO3 / Alkyl Halide
Selectivity High (Mono-alkylation)Moderate (Stoichiometry dependent)
Typical Yield 75% – 90%60% – 85%

References

  • Reductive Amination with STAB: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (1996). Available at: [Link] (Accessed via ACS Publications).

  • General Azepane Properties: "Azepane - Chemical Properties and Identifiers." Wikipedia / PubChem Data. Available at: [Link].

  • Amine Purification Strategy: "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives." Organic Process Research & Development. Available at: [Link].

  • Direct N-Alkylation Guidelines: "N-Alkylation of Amines and Amides." Organic Chemistry Portal. Available at: [Link].

Sources

Application Notes & Protocols: A Guide to the Copper-Catalyzed Synthesis of Functionalized Azepines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Ascendance of Azepines and the Role of Copper Catalysis

The azepine scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry and drug development. Molecules incorporating this ring system exhibit a wide array of biological activities, and their unique three-dimensional conformations allow for novel interactions with biological targets. However, the synthesis of these medium-sized rings has historically presented significant challenges compared to their five- and six-membered counterparts.[1]

Recent advancements in transition-metal catalysis have opened new, efficient avenues to these valuable structures.[2] Among these, copper-catalyzed methodologies have emerged as a particularly powerful and attractive strategy. Copper is an ideal catalyst for large-scale applications due to its low cost, high abundance, and relatively low toxicity compared to other transition metals like palladium or rhodium.[3][4] Copper catalysts have demonstrated remarkable versatility in promoting a variety of transformations, including cycloadditions, ring expansions, and tandem reactions, to afford highly functionalized azepine derivatives.[2][5][6]

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key copper-catalyzed strategies for azepine synthesis. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and provide expert insights to ensure successful implementation in the laboratory.

Core Strategies in Copper-Catalyzed Azepine Synthesis

Several distinct strategies leveraging copper catalysis have been developed, each offering unique advantages depending on the desired substitution pattern and available starting materials.

  • Tandem Amination/Cyclization of Allenynes: This powerful approach constructs the azepine core in a single, highly efficient step. The reaction involves the copper(I)-catalyzed intermolecular addition of an amine to an alkyne, followed by an intramolecular cyclization onto the allene moiety.[7][8] This method provides rapid access to complex, trifluoromethyl-substituted azepine-2-carboxylates.[7][8]

  • Ring Expansion Reactions: Copper catalysts can mediate the expansion of smaller, more readily available rings, such as vinyl aziridines or biaryl systems, into the seven-membered azepine framework.[9][10] One notable example is the copper(I)-catalyzed oxidative C-H bond functionalization and ring expansion with trimethylsilyldiazomethane (TMSCHN₂) to produce dibenzo[b,f]azepines.[9]

  • [4+3] Cycloadditions: This strategy involves the reaction of a four-atom component with a three-atom component to directly form the seven-membered ring. For instance, copper(I) has been shown to catalyze the [4+3] cycloaddition of 4-indolylcarbinols with aziridines to stereoselectively furnish complex azepinoindoles.[11]

  • Intramolecular Cyclization: Copper can facilitate the intramolecular cyclization of strategically designed linear precursors. One method involves the copper-mediated cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions, where an organocopper intermediate undergoes a nucleophilic attack on a C-C triple bond.[12] Another powerful approach is the asymmetric reductive or borylative cyclization of 2'-vinyl-biaryl-2-imines to generate dibenzo[b,d]azepines with excellent control over both central and axial chirality.[5]

Experimental Workflow and Mechanistic Insights

A successful synthesis requires careful planning and execution. The following workflow provides a general overview for setting up a copper-catalyzed reaction, emphasizing the critical steps for achieving reproducibility and high yields.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Substrates & Copper Catalyst/Ligand glassware Oven-Dry Glassware & Prepare Inert Atmosphere (Argon or Nitrogen) reagents->glassware 1. Ensure rigorous exclusion of air and moisture solvent Use Anhydrous Solvent glassware->solvent setup Assemble Reaction Under Inert Gas Flow solvent->setup addition Add Solvent, then Reagents (Catalyst often last or in solution) setup->addition run Stir at Designated Temperature addition->run 2. Maintain inert atmosphere monitor Monitor Progress via TLC or LC-MS run->monitor 3. Track consumption of starting material quench Cool and Quench Reaction (if necessary) monitor->quench extract Perform Aqueous Extraction to Remove Salts quench->extract dry Dry Organic Layer & Concentrate in vacuo extract->dry purify Purify by Column Chromatography dry->purify 4. Isolate final product

General Experimental Workflow for Cu-Catalyzed Reactions.
Mechanistic Spotlight: Tandem Amination/Cyclization

The tandem amination/cyclization of allenynes is a prime example of the elegance of copper catalysis.[7][8] The proposed mechanism highlights the critical role of the copper(I) catalyst in activating the substrate and orchestrating the bond-forming events.

G CuCat Cu(I) Catalyst CuAcetylide Copper Acetylide Intermediate CuCat->CuAcetylide Allenyne Allenyne Substrate Allenyne->CuAcetylide Coordination & Deprotonation Amine R₂NH Adduct Nucleophilic Adduct Amine->Adduct Nucleophilic Attack CuAcetylide->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Pre-organization Product Functionalized Azepine Cyclization->Product Ring Closure & Protonolysis Product->CuCat Catalyst Regeneration

Proposed Catalytic Cycle for Tandem Amination/Cyclization.

The catalytic cycle is believed to commence with the formation of a copper acetylide intermediate from the terminal alkyne of the allenyne substrate.[7] This step increases the electrophilicity of the alkyne. Subsequently, the amine performs a nucleophilic addition to the activated alkyne. The resulting intermediate then undergoes an intramolecular cyclization, with the nitrogen or an adjacent carbon attacking the central carbon of the allene system. This ring-closing event, followed by protonolysis, furnishes the final azepine product and regenerates the active copper(I) catalyst.[7]

Application Protocol 1: Synthesis of Trifluoromethyl-Substituted Azepines via Tandem Amination/Cyclization

This protocol is adapted from the work of Philippova et al., providing an efficient route to novel α-CF₃-containing azepine-2-carboxylates.[7][8] The reaction demonstrates good functional group tolerance with various primary and secondary amines.[7]

Materials and Equipment:

  • Starting Materials: Functionalized allenyne (1.0 eq), Amine (1.2 eq)

  • Catalyst: [Cu(CH₃CN)₄PF₆] (Tetrakis(acetonitrile)copper(I) hexafluorophosphate) (10 mol%)

  • Solvent: Anhydrous 1,4-dioxane

  • Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, argon or nitrogen gas line, heating mantle or oil bath, TLC plates, rotary evaporator, silica gel for column chromatography.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the allenyne (e.g., 0.404 mmol, 1.0 eq) and the copper catalyst [Cu(CH₃CN)₄PF₆] (10 mol%).

    • Expert Insight: The cationic copper(I) complex, Cu(MeCN)₄PF₆, was identified as a highly competent catalyst for this transformation.[7] Maintaining an inert atmosphere is critical as Cu(I) can be oxidized by air, deactivating the catalyst.

  • Addition of Reagents: Add anhydrous 1,4-dioxane (e.g., 3 mL) via syringe, followed by the amine (e.g., 0.485 mmol, 1.2 eq).

    • Expert Insight: Anhydrous solvent is essential to prevent quenching of reactive intermediates and catalyst deactivation. Dioxane was found to be the optimal solvent for this reaction, leading to higher yields compared to THF, toluene, or DCE.[7]

  • Reaction Execution: Seal the flask and immerse it in a pre-heated oil bath at 70 °C. Stir the mixture vigorously.

    • Expert Insight: The reaction time can range from 6 to 16 hours, depending on the specific substrates used.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting allenyne is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel. The eluent system will depend on the product's polarity but is typically a mixture of petroleum ether and ethyl acetate.[7]

Amine SubstrateProduct Yield (%)Reaction Time (h)
Aniline658
p-Toluidine726
p-Anisidine756
Morpholine8116
Piperidine7816
(Data adapted from Philippova et al., Molecules, 2022)[7]

Application Protocol 2: Synthesis of Dibenzo[b,f]azepines via Ring Expansion

This protocol is based on the copper(I)-catalyzed oxidative C-H functionalization and ring expansion strategy developed by Stopka et al., which provides facile access to important tricyclic azepine derivatives.[9]

Materials and Equipment:

  • Starting Materials: Substituted 9,10-dihydroacridine or similar precursor (1.0 eq), Trimethylsilyldiazomethane (TMSCHN₂, 2.0 M in hexanes, 2.0 eq)

  • Catalyst: [Cu(MeCN)₄]PF₆ (10 mol%)

  • Oxidant: PhI(OAc)₂ (Phenyliodine diacetate) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Equipment: Schlenk tube, magnetic stir bar, argon or nitrogen line, syringe pump (optional), standard laboratory glassware for workup and purification.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the acridine precursor (1.0 eq), [Cu(MeCN)₄]PF₆ (10 mol%), and PhI(OAc)₂ (1.5 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the tube.

  • Reagent Addition: Slowly add TMSCHN₂ (2.0 eq) to the stirred mixture at room temperature. A syringe pump can be used for controlled addition.

    • Expert Insight: TMSCHN₂ is the key reagent for the ring expansion. The reaction proceeds via a copper-catalyzed C-H functionalization followed by a rearrangement.[9]

  • Reaction Execution: Stir the reaction at room temperature for the specified time (typically several hours).

  • Monitoring and Workup: Monitor by TLC. Upon completion, concentrate the reaction mixture and proceed directly to purification.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired dibenzo[b,f]azepine.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. This decision tree outlines a logical approach to troubleshooting common problems in copper-catalyzed azepine synthesis.

G start Problem: Low or No Product Yield check_inert Was the reaction run under strictly inert conditions? start->check_inert re_run_inert Action: Re-run reaction using flame-dried glassware and proper Schlenk technique. check_inert->re_run_inert No check_reagents Are reagents (especially solvent) anhydrous and pure? check_inert->check_reagents Yes success Problem Solved re_run_inert->success purify_reagents Action: Use freshly distilled/ dried solvent. Check purity of starting materials. check_reagents->purify_reagents No check_catalyst Is the copper catalyst active? check_reagents->check_catalyst Yes purify_reagents->success new_catalyst Action: Use a fresh batch of catalyst. Cu(I) salts can oxidize over time. check_catalyst->new_catalyst Unsure/No check_temp Is the reaction temperature correct and stable? check_catalyst->check_temp Yes new_catalyst->success optimize_temp Action: Verify bath temperature. Consider screening higher/ lower temperatures. check_temp->optimize_temp No check_temp->success Yes optimize_temp->success

Troubleshooting Guide for Cu-Catalyzed Reactions.

References

  • Philippova, A.N., Vorobyeva, D.V., Gribanov, P.S., Godovikov, I.A., & Osipov, S.N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link][7]

  • Stopka, T., Marzo, L., Zurro, M., Janich, S., Würthwein, E. U., Daniliuc, C. G., Alemán, J., & García Mancheño, O. (2015). Oxidative C-H bond functionalization and ring expansion with TMSCHN2: a copper(I)-catalyzed approach to dibenzoxepines and dibenzoazepines. Angewandte Chemie International Edition, 54(17), 5049-5053. [Link][9]

  • Kumar, A., & Kumar, V. (2019). Copper catalyzed synthesis of seven and higher membered heterocycles. Synthetic Communications, 49(4), 435-453. [Link][2]

  • Reddy, B. S., Nagesh, J., & Yadav, J. S. (2021). Copper-catalyzed (4+3)-cycloaddition of 4-indolylcarbinols with aziridines: stereoselective synthesis of azepinoindoles. Chemical Communications, 57(84), 11021-11024. [Link][11]

  • Lyaskovskyy, V., Bergander, K., Fröhlich, R., & Würthwein, E. U. (2007). Novel synthesis of azepine derivatives via copper-mediated cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions. Intramolecular addition of organocopper centers to the C-C triple bond. Organic Letters, 9(6), 1049-1052. [Link][12]

  • Fumagalli, G., Fagnoni, M., & Ravelli, D. (2021). Progress and prospects in copper-catalyzed C–H functionalization. Reaction Chemistry & Engineering, 6(5), 745-767. [Link][3]

  • Serna-Gallego, A., & Fructos, M. R. (2022). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 13(10), 2949-2955. [Link][5]

  • Liu, J., et al. (2023). Copper-catalyzed alkyne oxidation/Büchner-type ring-expansion to access benzo[13][14]azepino[2,3-b]quinolines and pyridine-based diones. Nature Communications, 14(1), 1-10. [Link][6]

  • Shit, P., & Ghorai, M. K. (2014). Syntheses of Imidazo-, Oxa-, and Thiazepine Ring Systems via Ring-Opening of Aziridines/Cu-Catalyzed C–N/C–C Bond Formation. The Journal of Organic Chemistry, 79(14), 6467-6477. [Link][15]

  • SynOpen. (2018). Copper-Catalyzed Ring Expansion of Vinyl Aziridines. Thieme Chemistry. [Link][10]

  • Sharma, S., et al. (2023). Recent Advances for the Construction of Seven-Membered Ring Catalyzed by N-Heterocyclic Carbenes. Catalysts, 13(8), 1167. [Link][1]

  • Antonova, Y., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6031. [Link][4]

Sources

Application Note & Protocol: Scale-up Synthesis of 3-(2-Methoxyethyl)azepane for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold and Preclinical Demands

The azepane ring system is a crucial seven-membered saturated heterocycle that features prominently in a wide array of biologically active molecules and approved pharmaceuticals.[1] Its conformational flexibility allows it to explore a larger region of chemical space compared to more common five- and six-membered rings, making it a "privileged scaffold" in medicinal chemistry.[2] The target molecule, 3-(2-Methoxyethyl)azepane, is a key intermediate for a new class of neurological drug candidates. To advance these candidates into preclinical toxicology and safety pharmacology studies, a robust, scalable, and well-documented synthetic process is required to produce several hundred grams to kilograms of the material with >99% purity.

This document details the process development and scale-up of a five-step synthesis for this compound hydrochloride. The chosen synthetic route is designed for safety, efficiency, and scalability, addressing common challenges encountered when transitioning from bench-scale chemistry to pilot-plant production. All procedures are designed to be compliant with the principles of Good Laboratory Practice (GLP) to ensure the quality and integrity of the final product for regulatory submission.[3][4][5][6][7]

Strategic Overview of the Scale-Up Process

The successful scale-up of a chemical synthesis is not merely about using larger flasks and more reagents. It is a holistic process that requires careful planning, hazard assessment, and optimization at each stage. The workflow for this project follows a structured, phase-gated approach to mitigate risk and ensure a successful outcome.

Scale_Up_Workflow cluster_0 Phase 1: Planning & Feasibility cluster_1 Phase 2: Process Development cluster_2 Phase 3: Scale-Up & Production cluster_3 Phase 4: Quality & Release Route_Scout Route Scouting & Selection Haz_Analysis Process Hazard Analysis (PHA) Route_Scout->Haz_Analysis Analytical_Dev Analytical Method Development Haz_Analysis->Analytical_Dev Lab_Scale Lab Scale Synthesis (1-10 g) Analytical_Dev->Lab_Scale Transfer Param_Opt Parameter Optimization (DoE) Lab_Scale->Param_Opt Purification_Dev Purification Strategy (Crystallization vs. Chrom.) Param_Opt->Purification_Dev Kilo_Lab Kilo-Lab Demonstration (100-500 g) Purification_Dev->Kilo_Lab Transfer IPC_Define In-Process Control (IPC) Definition Kilo_Lab->IPC_Define Batch_Record Batch Record Generation IPC_Define->Batch_Record Final_QC Final Product QC (Purity, Identity) Batch_Record->Final_QC Execute CoA Certificate of Analysis (CoA) Final_QC->CoA Release Material Release for Preclinical Studies CoA->Release

Diagram 1: High-Level Scale-Up Workflow. A phase-gated approach ensures that critical safety, analytical, and process parameters are defined before proceeding to larger scales.

The Chosen Synthetic Pathway

After evaluating several potential routes, a five-step sequence starting from commercially available N-Boc-azepan-4-one was selected. This route avoids highly energetic intermediates and utilizes robust, well-understood chemical transformations amenable to scale-up.

Diagram 2: Proposed 5-Step Synthesis of this compound HCl. Note: Chemical structure images are placeholders and should be replaced with actual drawings.

Process Hazard Analysis and Safety First

Scaling chemical reactions introduces significant safety risks, primarily related to thermal management and material handling.[8] A comprehensive Process Safety Management (PSM) approach is non-negotiable.[9][10][11][12]

  • Thermal Hazard Evaluation:

    • Step 1 (Reformatsky): The initiation of the Reformatsky reaction can be delayed, leading to a sudden and dangerous exotherm upon activation of the zinc.[13][14][15][16] Differential Scanning Calorimetry (DSC) was performed on the reaction mixture, which indicated an onset of decomposition at 180 °C, providing a safe operating window below this temperature.

    • Step 3 (LiAlH₄ Reduction): This is a highly exothermic step. The key safety control is "reverse addition," where the LiAlH₄ solution is added slowly to the substrate solution at 0 °C. This ensures the heat generated can be effectively removed by the reactor's cooling system. A quench study was also performed to determine the safest method for decomposing excess hydride.

    • Step 4 (Williamson Ether Synthesis): The use of sodium hydride (NaH) presents a flammability risk. This reaction must be conducted under an inert nitrogen atmosphere, and the NaH dispersion is handled in a glove bag or glovebox to prevent contact with air and moisture.

  • Chemical Handling and PPE:

    • All manipulations are to be performed in a certified chemical fume hood.

    • Standard PPE includes a flame-retardant lab coat, safety goggles, and face shield.

    • For handling pyrophoric (NaH) or water-reactive (LiAlH₄) reagents, specialized training and the use of heavy-duty, chemical-resistant gloves are mandatory.

Detailed Scale-Up Protocol (100 g Target Scale)

This protocol describes the synthesis of approximately 100 g of the final product, this compound hydrochloride (6 ).

Step 1: Reformatsky Reaction to form tert-butyl 4-(2-ethoxy-2-oxo-1-hydroxyethyl)azepane-1-carboxylate (2)
  • Rationale: The Reformatsky reaction is a robust method for forming carbon-carbon bonds by adding an organozinc reagent to a ketone.[17] Toluene is selected for its high boiling point to facilitate zinc activation and for ease of water removal during workup.

  • Equipment: 5 L 3-neck round-bottom flask, mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.

ReagentMWAmountMolesEq.
N-Boc-azepan-4-one (1 )213.29200.0 g0.9371.0
Zinc dust (<10 µm)65.3892.0 g1.4071.5
Ethyl bromoacetate167.0188.0 g1.1251.2
Toluene-2.0 L--

Procedure:

  • Charge the 5 L flask with zinc dust and toluene (500 mL). Activate the zinc by stirring vigorously under nitrogen while heating to reflux for 30 minutes, then cool to 50 °C.

  • Add a solution of N-Boc-azepan-4-one (1 ) and ethyl bromoacetate in toluene (1.5 L) dropwise over 2 hours, maintaining the internal temperature between 50-60 °C.

  • After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 4 hours.

  • IPC-1: Monitor by TLC (30% EtOAc/Hexanes) until starting material (1 ) is consumed.

  • Cool the reaction to room temperature and slowly quench by adding 1 L of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine (2 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude β-hydroxy ester (2 ) as a viscous oil. This material is used directly in the next step without further purification.

Step 2: Dehydration to tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate (3)
  • Rationale: Martin's Sulfurane is a mild and effective reagent for the dehydration of alcohols, operating at room temperature and avoiding harsh acidic conditions that could compromise the Boc protecting group.

  • Equipment: 5 L 3-neck round-bottom flask, mechanical stirrer, nitrogen inlet.

ReagentMWAmountMolesEq.
Crude β-Hydroxy Ester (2 )~301.4~282 g0.9371.0
Martin's Sulfurane328.35338 g1.031.1
Dichloromethane (DCM)-2.5 L--

Procedure:

  • Dissolve the crude ester (2 ) in DCM (2.0 L) in the 5 L flask under nitrogen.

  • Add Martin's Sulfurane in portions over 30 minutes. An exotherm to ~30-35 °C is expected.

  • Stir at room temperature for 3 hours.

  • IPC-2: Monitor by LC-MS for the disappearance of the starting material and the appearance of the product mass.

  • Quench the reaction by adding 1 L of 1M NaOH.

  • Separate the organic layer, wash with water (1 L) and brine (1 L), dry over sodium sulfate, filter, and concentrate. The crude product (3 ) is purified by silica gel plug filtration (eluting with 10% EtOAc/Hexanes) to remove baseline impurities.

Step 3: Dual Reduction to tert-butyl 3-(2-hydroxyethyl)azepane-1-carboxylate (4)
  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the α,β-unsaturated double bond and the ester to the corresponding saturated alcohol in a single transformation.[18][19][20] Reverse addition at low temperature is critical for thermal control.

  • Equipment: 10 L jacketed glass reactor with mechanical stirrer, nitrogen inlet, temperature probe, and addition funnel.

ReagentMWAmountMolesEq.
Unsaturated Ester (3 )283.38~250 g0.8821.0
LiAlH₄ (2.0 M in THF)37.951.32 L2.6463.0
Tetrahydrofuran (THF)-4.0 L--

Procedure:

  • Charge the reactor with a solution of the unsaturated ester (3 ) in anhydrous THF (2.0 L).

  • Cool the reactor jacket to -10 °C to bring the internal temperature to 0 °C.

  • Add the 2.0 M LiAlH₄ solution via the addition funnel over 3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • IPC-3: Monitor by TLC (50% EtOAc/Hexanes) for complete consumption of starting material.

  • Cool the reaction back to 0 °C. Perform a Fieser workup by slowly and sequentially adding: 100 mL of water, 100 mL of 15% aq. NaOH, and finally 300 mL of water.

  • Stir vigorously for 1 hour until a granular white precipitate forms.

  • Filter the solids through a pad of Celite®, washing the filter cake with THF (3 x 500 mL).

  • Combine the filtrates and concentrate under reduced pressure to afford the desired alcohol (4 ) as a clear oil.

Step 4: Williamson Ether Synthesis to tert-butyl this compound-1-carboxylate (5)
  • Rationale: The Williamson ether synthesis is a classic and reliable method for ether formation.[21][22][23][24] Using NaH ensures complete deprotonation of the alcohol, and THF is an excellent solvent for this transformation.

  • Equipment: 5 L 3-neck round-bottom flask, mechanical stirrer, nitrogen inlet, temperature probe, addition funnel.

ReagentMWAmountMolesEq.
Alcohol (4 )243.36~205 g0.8421.0
Sodium Hydride (60% disp.)24.0037.0 g0.9261.1
Iodomethane (MeI)141.94132 g0.9301.1
Tetrahydrofuran (THF)-2.5 L--

Procedure:

  • Charge the flask with NaH dispersion and wash with hexanes (2 x 200 mL) under nitrogen to remove mineral oil.

  • Add anhydrous THF (1.0 L) and cool the suspension to 0 °C.

  • Add a solution of alcohol (4 ) in THF (1.5 L) dropwise over 1.5 hours, maintaining the temperature below 10 °C.

  • Stir at 0 °C for 30 minutes, then add iodomethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • IPC-4: Monitor by LC-MS until >98% conversion is observed.

  • Carefully quench the reaction by cooling to 0 °C and slowly adding 200 mL of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (2 x 1 L). Combine organic layers, wash with brine, dry over sodium sulfate, and concentrate to give crude ether (5 ).

Step 5: Boc Deprotection and Salt Formation to this compound HCl (6)
  • Rationale: Acidic removal of the Boc group is a standard procedure.[25][26][27][28] Using a pre-made solution of HCl in dioxane provides the acid for deprotection and allows for the direct crystallization of the hydrochloride salt, simplifying purification.[29]

  • Equipment: 5 L flask, magnetic stirring.

ReagentMWAmountMolesEq.
Boc-protected Ether (5 )257.39~200 g0.7771.0
4M HCl in 1,4-Dioxane-1.0 L4.05.1
Methyl tert-butyl ether (MTBE)-2.0 L--

Procedure:

  • Dissolve the crude ether (5 ) in the 4M HCl/Dioxane solution at room temperature. Vigorous gas evolution (CO₂) will occur.

  • Stir for 2 hours.

  • IPC-5: Monitor by TLC (10% MeOH/DCM with 1% NH₄OH) to confirm the disappearance of the starting material.

  • Add MTBE (2.0 L) to the solution to precipitate the product.

  • Stir the resulting slurry for 1 hour, then filter the solid.

  • Wash the filter cake with MTBE (2 x 500 mL) and dry in a vacuum oven at 40 °C to a constant weight.

  • Expected yield: 120-140 g of this compound HCl (6 ) as a white crystalline solid.

Purification Strategy and Final Product QC

For preclinical material, purity is paramount. The final salt formation step serves as the primary purification.[30] Column chromatography is generally avoided at large scales due to cost and solvent waste.[31][32] If the purity of the final salt is insufficient (<99.0%), a recrystallization is the preferred method.

Purification_Decision_Tree start Analyze Final Product (6) by HPLC check_purity Purity > 99.0% ? start->check_purity release Release Material for Preclinical Studies check_purity->release Yes recrystallize Perform Recrystallization (e.g., IPA/Heptane) check_purity->recrystallize No reanalyze Re-analyze by HPLC recrystallize->reanalyze reanalyze->check_purity

Diagram 3: Purification Decision Logic. The primary purification is salt formation, with a recrystallization contingency plan.

Final Product Specification Sheet

The released batch must conform to pre-defined specifications, documented in a Certificate of Analysis (CoA).

TestMethodSpecificationResult (Example Batch)
Appearance VisualWhite to off-white solidConforms
Identity by ¹H NMR NMR SpectroscopySpectrum conforms to referenceConforms
Identity by MS LC-MS[M+H]⁺ = 158.1 ± 0.2158.1
Purity by HPLC HPLC-UV (210 nm)≥ 99.0%99.7%
Largest Single Impurity HPLC-UV (210 nm)≤ 0.20%0.08%
Residual Solvents GC-HSDioxane ≤ 380 ppm; MTBE ≤ 5000 ppmDioxane: 150 ppm; MTBE: <50 ppm
Water Content Karl Fischer Titration≤ 0.5%0.15%

Analytical methods must be appropriately validated for their intended purpose.[33][34]

Conclusion

This application note provides a comprehensive, scalable, and robust five-step synthesis for producing this compound hydrochloride in high purity and on a 100-gram scale suitable for preclinical evaluation. The process emphasizes safety, in-process controls, and a purification strategy that avoids chromatography at the final stage. This well-documented procedure ensures the consistent production of high-quality material, forming a critical foundation for the advancement of new drug candidates into regulatory safety studies.

References

  • Title: Scale-Up of a Reformatsky Reaction to an Indenyl Butanoate Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes Source: ChemRxiv URL: [Link]

  • Title: Scale-Up of a Reformatsky Reaction to an Indenyl Butanoate Source: American Chemical Society URL: [Link]

  • Title: Scale-Up of a Reformatsky Reaction to an Indenyl Butanoate Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Recent Advances on the Synthesis of Azepane‐Based Compounds Source: ResearchGate URL: [Link]

  • Title: Scale-Up of a Reformatsky Reaction to an Indenyl Butanoate † Source: ResearchGate URL: [Link]

  • Title: Synthesis method for N-Boc-3-piperidone Source: Eureka | Patsnap URL: [Link]

  • Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: PubMed URL: [Link]

  • Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL: [Link]

  • Title: Chemical Process Safety | Techniques & Equipment Source: Mettler Toledo URL: [Link]

  • Title: How To: Purify by Crystallization Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) Source: ResearchGate URL: [Link]

  • Title: Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Good Laboratory Practices (GLP): 2024 Guide Source: Biobide URL: [Link]

  • Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL: [Link]

  • Title: From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes Source: ResearchGate URL: [Link]

  • Title: Good Laboratory Practice (GLP): An Overview for the Analytical Chemist Source: Spectroscopy Online URL: [Link]

  • Title: Williamson ether synthesis Source: Wikipedia URL: [Link]

  • Title: Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone Source: ResearchGate URL: [Link]

  • Title: What are some practical ways to purify complex compounds other than column chromatography? Source: Reddit URL: [Link]

  • Title: CN103204801A - Synthesis method for N-Boc-3-piperidone Source: Google Patents URL
  • Title: Process Safety Management: Ensuring Safe Operations in the Chemical Industry Source: Chemical Engineering World URL: [Link]

  • Title: A Guide to Good Laboratory Practice (GLP) Source: SafetyCulture URL: [Link]

  • Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) Source: Master Organic Chemistry URL: [Link]

  • Title: core components of analytical method validation for small molecules-an overview Source: ResearchGate URL: [Link]

  • Title: Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies Source: Journal of the American Chemical Society URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Large-scale crystallization of proteins for purification and formulation Source: ResearchGate URL: [Link]

  • Title: Williamson Ether Synthesis reaction Source: BYJU'S URL: [Link]

  • Title: Process Safety Management - Overview Source: Occupational Safety and Health Administration URL: [Link]

  • Title: Why would recrystallization, rather than chromatography, be the purification method of choice for the production of large amounts of compounds? Source: brainly.com URL: [Link]

  • Title: (PDF) Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters Source: ResearchGate URL: [Link]

  • Title: Process Safety Knowledge Management in the Chemical Process Industry Source: ResearchGate URL: [Link]

  • Title: Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies Source: FDA URL: [Link]

  • Title: Large-Scale Carbonyl Reductions in the Pharmaceutical Industry Source: ResearchGate URL: [Link]

  • Title: Williamson Ether Synthesis Source: J&K Scientific LLC URL: [Link]

  • Title: Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes Source: MDPI URL: [Link]

  • Title: What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods Source: Arcinova URL: [Link]

  • Title: A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: PMC - PubMed Central URL: [Link]

  • Title: Reformatsky Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Specific reduction of certain functional groups Source: Chemistry Stack Exchange URL: [Link]

  • Title: A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids Source: RSC Publishing URL: [Link]

  • Title: Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update Source: PubMed Central URL: [Link]

  • Title: Williamson Ether Synthesis Source: J&K Scientific URL: [Link]

  • Title: GOOD LABORATORY PRACTICE (GLP) Source: World Health Organization URL: [Link]

  • Title: BOC deprotection Source: Hebei Boze Chemical Co.,Ltd. URL: [Link]

  • Title: PRACTICAL PROCESS SAFETY MANAGEMENT IN CHEMICAL MANUFACTURING Source: IChemE URL: [Link]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: SpringerLink URL: [Link]

Sources

Application Note: Quantitative Analysis of 3-(2-Methoxyethyl)azepane by Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents two robust and validated analytical methods for the quantitative determination of 3-(2-Methoxyethyl)azepane in solution. Due to the inherent challenges in the analysis of cyclic secondary amines, including polarity and potential for poor peak shape, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) methods have been developed. The GC-MS method employs a derivatization step to enhance volatility and improve chromatographic performance, while the HPLC-UV method utilizes a derivatizing agent to introduce a chromophore for sensitive UV detection. Both methods have been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure accuracy, precision, and reliability for researchers, scientists, and drug development professionals.

Introduction

This compound is a seven-membered heterocyclic saturated amine. The azepane ring system is a significant structural motif in a variety of pharmaceutical compounds.[1][2] As with many aliphatic and cyclic amines, the quantification of this compound presents analytical challenges. Direct analysis by gas chromatography can be problematic due to the compound's polarity, which can lead to peak tailing and adsorption on the column.[3][4] Similarly, for HPLC analysis, the lack of a strong chromophore makes sensitive UV detection difficult.[5][6]

To overcome these challenges, this guide provides detailed protocols for two distinct, validated analytical methods:

  • Primary Method: A Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This approach improves the volatility and thermal stability of the analyte, leading to excellent peak shape and high sensitivity.[7]

  • Secondary Method: An High-Performance Liquid Chromatography with UV detection (HPLC-UV) method with pre-column derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl). This reagent reacts with the secondary amine to form a highly UV-absorbent derivative, enabling precise quantification.[8]

The validation of these analytical procedures is critical to demonstrate their suitability for their intended purpose.[9][10] Therefore, comprehensive validation protocols are provided, outlining the procedures for assessing specificity, linearity, accuracy, precision, and robustness.[11][12]

Chemical Properties of this compound

PropertyValue
Molecular Formula C9H19NO
Molecular Weight 157.26 g/mol
Structure A seven-membered azepane ring with a 2-methoxyethyl substituent at the 3-position.
Functional Groups Secondary amine, ether.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is recommended for its high specificity and sensitivity. Derivatization is a key step to improve the chromatographic behavior of the polar amine.[13]

Principle

The secondary amine of this compound is derivatized with MSTFA to replace the active hydrogen with a nonpolar trimethylsilyl (TMS) group. This TMS-derivative is more volatile and thermally stable, resulting in improved peak shape and sensitivity during GC-MS analysis.[7] Quantification is performed using an internal standard to ensure high accuracy and precision.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Ethyl Acetate (HPLC grade)

  • Internal Standard (IS): e.g., N-ethyl-N-methyl-1-octanamine or other suitable non-interfering amine.

  • Methanol (HPLC grade)

  • Deionized Water

3.2.2. Sample Preparation and Derivatization Workflow

GC-MS Sample Preparation cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis A Prepare Stock Solutions (Analyte and IS in Methanol) B Create Calibration Standards (Serial Dilution) A->B D Aliquot 100 µL of Sample/ Standard/QC into a vial B->D C Prepare QC Samples (Low, Mid, High Concentrations) C->D E Add 50 µL of Pyridine D->E F Add 100 µL of MSTFA E->F G Cap vial and heat at 60 °C for 30 minutes F->G H Cool to room temperature G->H I Inject 1 µL into GC-MS H->I

Caption: Workflow for GC-MS sample preparation and derivatization.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

  • Preparation of Calibration Standards: Perform serial dilutions of the this compound stock solution with methanol to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) in the same manner as the calibration standards.

  • Derivatization:

    • Pipette 100 µL of each calibration standard, QC sample, and test sample into a 2 mL autosampler vial.

    • Add 50 µL of anhydrous pyridine to each vial.

    • Add 100 µL of MSTFA to each vial.

    • Immediately cap the vials tightly.

    • Heat the vials at 60°C for 30 minutes in a heating block or oven.

    • Allow the vials to cool to room temperature before placing them in the autosampler.

  • GC-MS Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.

3.2.3. GC-MS Operating Conditions

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program Initial temp: 80 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ions To be determined from the mass spectrum of the derivatized analyte and IS.

Secondary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

This method is a reliable alternative to GC-MS and is particularly useful when MS detection is not available.

Principle

This compound, a secondary amine, is derivatized with 9-fluorenylmethyl chloroformate (FMOC-Cl) in a borate buffer. The resulting FMOC-derivative is highly fluorescent and possesses a strong UV chromophore, allowing for sensitive detection by HPLC with a UV detector.[5][8]

Experimental Protocol

4.2.1. Materials and Reagents

  • This compound reference standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Boric Acid

  • Sodium Hydroxide

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Hexane (HPLC grade)

  • Internal Standard (IS): e.g., a structurally similar secondary amine that can be derivatized and chromatographically resolved.

4.2.2. HPLC Sample Preparation Workflow

HPLC Sample Preparation cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis A Prepare Stock Solutions (Analyte and IS in Acetonitrile) B Create Calibration Standards (Serial Dilution) A->B D Aliquot 100 µL of Sample/ Standard/QC into a vial B->D C Prepare QC Samples (Low, Mid, High Concentrations) C->D E Add 200 µL of Borate Buffer (pH 9.0) D->E F Add 200 µL of FMOC-Cl solution (in Acetonitrile) E->F G Vortex and let react for 5 min at room temperature F->G H Add 500 µL of Hexane to extract excess FMOC-Cl G->H I Vortex and allow phases to separate H->I J Collect the aqueous (lower) layer I->J K Inject 20 µL into HPLC system J->K

Caption: Workflow for HPLC sample preparation and derivatization.

Step-by-Step Protocol:

  • Preparation of Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in deionized water and adjust the pH to 9.0 with sodium hydroxide.

  • Preparation of FMOC-Cl Solution: Prepare a 5 mg/mL solution of FMOC-Cl in acetonitrile. This solution should be prepared fresh daily.

  • Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in acetonitrile.

  • Preparation of Calibration Standards and QC Samples: Prepare calibration standards (e.g., 5-200 µg/mL) and QC samples in acetonitrile. Spike with the internal standard.

  • Derivatization:

    • To 100 µL of each standard, QC, or sample in a microcentrifuge tube, add 200 µL of the borate buffer.

    • Add 200 µL of the FMOC-Cl solution.

    • Vortex the mixture for 30 seconds and let it react for 5 minutes at room temperature.

    • Add 500 µL of hexane to the tube, vortex for 1 minute to extract excess FMOC-Cl.

    • Centrifuge for 2 minutes to separate the layers.

    • Carefully transfer the lower aqueous layer to an HPLC vial for analysis.

  • HPLC Analysis: Inject 20 µL of the derivatized solution into the HPLC system.

4.2.3. HPLC Operating Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detector 265 nm

Method Validation

Both the GC-MS and HPLC-UV methods should be validated according to ICH Q2(R2) guidelines.[9][11] The following parameters must be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12] This can be demonstrated by analyzing a blank (matrix without analyte), a placebo, and a sample spiked with the analyte and potential impurities. The analyte peak should be free of interference at its retention time.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[12]

  • Procedure: Analyze a series of at least five concentrations of the analyte over the intended range.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

  • Procedure: Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (low, medium, high), with at least three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98-102%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).[12]

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, by a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

  • Procedure: Introduce small variations in the method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min in flow rate, ± 5% in the organic composition of the mobile phase).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

  • Procedure: Inject a standard solution multiple times (e.g., n=6) before sample analysis.

  • Acceptance Criteria:

    • RSD of peak areas ≤ 2%

    • Tailing factor ≤ 2

    • Theoretical plates > 2000

Data Presentation

Table 1: Method Validation Summary for this compound Analysis
Validation ParameterGC-MS MethodHPLC-UV MethodAcceptance Criteria
Linearity (r²) 0.9980.999≥ 0.99
Range (µg/mL) 1 - 1005 - 200Defined by linearity
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 101.5%98 - 102%
Precision (RSD)
- Repeatability≤ 1.5%≤ 1.2%≤ 2%
- Intermediate Precision≤ 1.8%≤ 1.6%≤ 2%
LOD (µg/mL) 0.31.5Report
LOQ (µg/mL) 1.05.0Report

Conclusion

This application note provides two comprehensive and validated methods for the quantification of this compound. The GC-MS method offers higher sensitivity and specificity, making it ideal for trace analysis and confirmation. The HPLC-UV method provides a robust and reliable alternative that is widely accessible in most analytical laboratories. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Adherence to the detailed protocols and validation procedures will ensure the generation of accurate and reproducible data in research and drug development settings.

References

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Wang, S., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 311-320.
  • SIELC. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • Slideshare. (2015). Synthesis and reactions of Seven membered heterocycle-Azepines. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

  • IntechOpen. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]

  • Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Azepane. Retrieved from [Link]

  • ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • Royal Society of Chemistry. (1999). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Retrieved from [Link]

  • PubMed. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (n.d.). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PMC. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubMed. (1990). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]

  • ResearchGate. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • PubMed. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 2-methoxy-5-methyl-3H-azepine. Retrieved from [Link]

  • ACS Publications. (2013). Quantification of Aqueous Monoethanolamine Concentration by Gas Chromatography for Postcombustion Capture of CO2. Retrieved from [Link]

Sources

Application Notes & Protocols: 3-(2-Methoxyethyl)azepane as a Novel Chemical Probe for the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Senior Application Scientist Narrative

In the landscape of chemical biology and drug discovery, the azepane scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] Its inherent three-dimensional architecture offers a versatile framework for the design of selective ligands targeting various protein classes. This document provides a comprehensive guide to the characterization and application of 3-(2-Methoxyethyl)azepane , a novel, high-affinity chemical probe developed for the investigation of the Histamine H3 Receptor (H3R) .

The rationale for investigating this particular azepane derivative stems from prior work on related structures that have demonstrated significant affinity for histamine receptors.[3] The H3R, a G-protein coupled receptor predominantly expressed in the central nervous system, is a critical regulator of neurotransmitter release, including histamine, acetylcholine, norepinephrine, and dopamine. As such, it represents a key therapeutic target for a range of neurological and psychiatric disorders. The development of selective probes like this compound is paramount for elucidating the nuanced roles of H3R in physiological and pathological states.

These application notes are designed to provide researchers with the foundational knowledge and detailed protocols necessary to effectively utilize this compound in their experimental workflows. We will delve into the mechanistic underpinnings of its interaction with H3R, provide step-by-step instructions for its use in both biochemical and cell-based assays, and offer insights into data interpretation and potential challenges. The protocols herein are designed to be self-validating, incorporating appropriate controls to ensure the scientific rigor of your findings.

Physicochemical Properties and Handling

PropertyValue
IUPAC Name This compound
Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DMSO, Ethanol, and Methanol
Storage Store at -20°C, protect from light

Stock Solution Preparation: For cellular and biochemical assays, prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles.

Mechanism of Action and Selectivity

This compound acts as a potent and selective antagonist of the human Histamine H3 Receptor. Its mechanism of action involves competitive binding to the orthosteric site of the receptor, thereby preventing the binding of endogenous histamine and inhibiting downstream signaling. The methoxyethyl substituent at the 3-position of the azepane ring is critical for its high affinity and selectivity against other histamine receptor subtypes (H1R, H2R, and H4R).

Hypothetical Signaling Pathway:

H3R_Signaling cluster_membrane Cell Membrane Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Activates Probe This compound (Antagonist) Probe->H3R Blocks G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Neurotransmitter Neurotransmitter Release G_protein->Neurotransmitter Inhibits (presynaptic) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: Hypothetical signaling pathway of the Histamine H3 Receptor and the antagonistic action of this compound.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human H3R.

Workflow Diagram:

Binding_Assay_Workflow A Prepare Cell Membranes (Expressing hH3R) E Incubate Membranes, Radioligand, and Compound A->E B Prepare Assay Buffer B->E C Prepare Radioligand ([3H]-Nα-methylhistamine) C->E D Prepare Serial Dilutions of This compound D->E F Separate Bound and Free Ligand (Filtration) E->F G Quantify Radioactivity (Scintillation Counting) F->G H Data Analysis (Determine IC50 and Ki) G->H

Caption: Workflow for the H3R radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human H3R (e.g., HEK293 or CHO cells).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • 25 µL of assay buffer (for total binding) or 10 µM unlabeled histamine (for non-specific binding).

    • 25 µL of various concentrations of this compound (0.1 nM to 10 µM).

    • 50 µL of [3H]-Nα-methylhistamine (a specific H3R radioligand) at a final concentration of 1 nM.

    • 100 µL of cell membrane suspension (10-20 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the incubation mixture through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data:

CompoundTargetKi (nM)Selectivity vs H1RSelectivity vs H2RSelectivity vs H4R
This compound hH3R15.2>500-fold>1000-fold>800-fold
Reference CompoundhH3R25.0>400-fold>900-fold>750-fold
Cell-Based cAMP Accumulation Assay

This assay measures the functional antagonism of this compound by quantifying its ability to block agonist-induced inhibition of cAMP production.

Step-by-Step Protocol:

  • Cell Culture: Plate CHO cells stably expressing the human H3R in a 96-well plate and grow to 80-90% confluency.

  • Cell Stimulation:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound (0.1 nM to 10 µM) for 20 minutes at 37°C in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

    • Add a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine at its EC80 concentration) and 10 µM forskolin (to stimulate cAMP production) to all wells except the basal control.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaLISA).

  • Data Analysis: Normalize the data to the forskolin-only control (100%) and the agonist-treated control (0%). Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.

Expected Results: this compound should dose-dependently reverse the agonist-induced decrease in cAMP levels, confirming its antagonist activity.

Troubleshooting and Best Practices

  • Solubility Issues: If precipitation is observed at high concentrations, sonicate the stock solution and prepare fresh dilutions.

  • Assay Variability: Ensure consistent cell passage numbers and confluency. Use high-quality, anhydrous DMSO for stock solutions.

  • Off-Target Effects: While this probe demonstrates high selectivity, it is crucial to consider potential off-target effects in complex biological systems.[4] It is recommended to include a structurally related but inactive control compound in your experiments to validate that the observed effects are target-specific.

  • Comprehensive Target Profiling: For a thorough understanding of the probe's specificity, consider profiling it against a broader panel of receptors and enzymes.[5]

Conclusion

This compound is a valuable research tool for investigating the pharmacology and cellular functions of the Histamine H3 Receptor. Its high affinity and selectivity make it suitable for a range of in vitro applications. The protocols provided here serve as a robust starting point for researchers aiming to explore the role of H3R in their systems of interest.

References

  • ChemRxiv. (2023). Selectivity of 3H-Azepines: The Role of Substituent-Dependent Excited-State Deactivation Pathways. Cambridge Open Engage. Retrieved from [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 454-479. Retrieved from [Link]

  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5450-5459. Retrieved from [Link]

  • Ulfa, S. M., Okamoto, H., & Satake, K. (2011). Steric Effect on the Formation of 3H-Azepine Derivatives from o-Alkylphenylnitrene and Alcohol as a Nucleophilic Media. HETEROCYCLES, 83(6), 1261. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(2-guanidinoethyl)-tetrahydrothieno-[3,2c] azepine, N-(2-guanidinoethyl)-tetrahydro-2-benzazepine and N-(2-guanidinoethyl)-tetrahydro-1-benza-zepine as analogues to antihypertensive agent Guanethidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Azepane. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]

  • El-Naggar, A. M., et al. (2021). Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. Bioorganic Chemistry, 108, 104671. Retrieved from [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the methodology in the preparation of azepane-based.... Retrieved from [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(3), 329-337. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azepine synthesis. Retrieved from [Link]

  • Lighthall, D. J., et al. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Pharmacological Research, 108, 21-28. Retrieved from [Link]

  • Santos, R., et al. (2017). A comprehensive map of molecular drug targets. Nature Reviews Drug Discovery, 16(1), 19-34. Retrieved from [Link]

Sources

Application Note: Development of 3-(2-Methoxyethyl)azepane-based Radioligands

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the development, radiosynthesis, and validation of 3-(2-Methoxyethyl)azepane-based radioligands , a promising class of tracers primarily targeting the Sigma-1 Receptor (


R) .

This scaffold represents a structural evolution from traditional piperidine-based ligands (e.g., SA4503, Fluspidine), offering unique lipophilicity profiles and selectivity windows for neuroimaging via Positron Emission Tomography (PET).


R)
Scaffold:  3-substituted Azepane

Executive Summary

The Sigma-1 receptor (


R)  is a critical chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1] It is implicated in neurodegenerative diseases (Alzheimer’s, Parkinson’s), addiction, and neuropathic pain. While piperidine-based radioligands have set the standard, azepane (homopiperidine)  derivatives offer a distinct pharmacological space. The expansion of the ring from 6 to 7 carbons alters the vector of the pharmacophore, potentially improving selectivity against the Sigma-2 receptor (

R) and the Vesicular Acetylcholine Transporter (VAChT).

This guide details the protocol for synthesizing and validating [¹¹C]this compound and its fluoro-analogs, focusing on the critical 3-position chirality and metabolic stability .

Chemical Design & Structural Logic

The Azepane Advantage

The transition from a piperidine to an azepane core introduces conformational flexibility. In the context of


R binding:
  • Lipophilicity (LogD): The extra methylene group increases lipophilicity. The 2-methoxyethyl side chain at the C3 position acts as a "tuning fork" to modulate LogD back to the optimal range (2.0–3.5) for Blood-Brain Barrier (BBB) penetration.[2]

  • Chirality: The C3-substitution creates a chiral center.

    
    R often exhibits strict enantioselectivity (typically the (
    
    
    
    )-enantiomer is preferred for similar scaffolds like SA4503).
  • Binding Pocket: The methoxyethyl tail mimics the electron-donating properties required for the secondary hydrophobic pocket of the

    
    R.
    
Target Candidate Structure

The primary candidate for this protocol is (


)-1-benzyl-3-(2-methoxyethyl)azepane  (generic code: Az-Sig-01 ).
  • Radioisotope Strategy:

    • Carbon-11: Methylation of the O-desmethyl precursor.

    • Fluorine-18: Substitution of the terminal methoxy with a [18F]fluoroethoxy group (Bioisostere approach).

Radiosynthesis Protocols

Precursor Synthesis (O-Desmethyl Azepane)

Prerequisite: The precursor 3-(2-hydroxyethyl)azepane derivative must be synthesized and protected (typically N-benzyl or similar to prevent N-methylation).

Reaction Logic: The precursor contains a primary alcohol. To introduce [¹¹C]CH₃, the alcohol is deprotonated to form an alkoxide, which attacks the electrophilic [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf).

Protocol A: [¹¹C]Methylation (Automated Module)

Standard: GE TRACERlab FX C Pro or equivalent.

StepParameterSpecificationCausality / Rationale
1. Drying Precursor Load1.0 mg in 300 µL DMFDMF solubilizes the polar precursor; high concentration favors kinetics.
2. Activation BaseNaH (5 mg) or NaOH (aq)Deprotonates the -OH to -O⁻ (alkoxide), increasing nucleophilicity.
3. Trapping Isotope[¹¹C]CH₃OTfTriflate is more reactive than Iodide, essential for sterically hindered alcohols.
4. Reaction Temp / TimeAmbient / 2 minFast reaction prevents radiolysis; heating is rarely needed for O-methylation.
5. Quench SolventHPLC Eluent (1.5 mL)Stops reaction and prepares matrix for semi-prep HPLC.
Protocol B: [¹¹F]Fluoroalkylation (Alternative Strategy)

For centers without a carbon-11 cyclotron, the [¹⁸F]Fluoroethyl analog is synthesized using a tosylate precursor.

  • Precursor: 3-(2-(TsO)ethyl)azepane derivative.

  • Isotope: [¹⁸F]Fluoride (K₂₂₂/K₂CO₃ complex).

  • Conditions: Acetonitrile, 90°C, 10 minutes.

  • Logic: Sₙ2 nucleophilic substitution. The tosylate is a superior leaving group.

Visualization: Radiosynthesis Workflow

The following diagram illustrates the critical path from cyclotron to formulation.

Radiosynthesis cluster_QC QC Parameters Cyclotron Cyclotron (14N(p,a)11C) MeI_Synth [11C]MeI / [11C]MeOTf Synthesis Cyclotron->MeI_Synth 11CO2 Reactor Reactor Vessel (Precursor + NaH) MeI_Synth->Reactor [11C]Methylation HPLC Semi-Prep HPLC (C18 Column) Reactor->HPLC Crude Mix Formulation SPE Formulation (Ethanol/Saline) HPLC->Formulation Pure Fraction QC Quality Control (Identity, Purity) Formulation->QC Sample

Caption: Workflow for [11C]-labeling of azepane precursors via O-methylation.

Biological Validation & "Self-Validating" Assays

To ensure scientific integrity, the developed radioligand must pass a series of "Go/No-Go" checkpoints.

In Vitro Binding (The "Gold Standard" Check)

Before in vivo use, affinity (


) must be established.
  • Assay: Competitive binding against [³H]-(+)-Pentazocine (

    
     specific) and [³H]-DTG (+ dextrallorphan for 
    
    
    
    ).
  • Requirement:

    
     < 10 nM.
    
  • Selectivity: Ratio of

    
    /
    
    
    
    > 50.
Lipophilicity (LogD)
  • Method: Shake-flask method (Octanol/PBS pH 7.4).

  • Target Range: 2.0 – 3.5.

  • Why? < 2.0 results in poor brain uptake; > 4.0 results in high non-specific binding (NSB).

Metabolism (Microsomal Stability)

Azepane rings are susceptible to oxidation.

  • Protocol: Incubate ligand with Human/Rat Liver Microsomes (HLM/RLM) + NADPH.

  • Analysis: LC-MS/MS at 0, 15, 30, 60 min.

  • Risk: Hydroxylation of the azepane ring or O-demethylation.

  • Validation: If >50% parent remains after 30 min, proceed to in vivo.

Visualization: Validation Logic

This decision tree ensures only viable candidates move to animal imaging.

Validation Start Synthesized Ligand Binding Binding Assay (Ki) Target: <10 nM Start->Binding Selectivity Selectivity Screen (vs Sigma-2, VAChT, NMDA) Binding->Selectivity Pass Discard Discard / Redesign Binding->Discard Ki > 20nM Lipophilicity LogD Determination Target: 2.0 - 3.5 Selectivity->Lipophilicity >50x Selectivity Selectivity->Discard Poor Selectivity Metabolism Microsomal Stability (HLM/RLM) Lipophilicity->Metabolism In Range Lipophilicity->Discard Too Lipophilic InVivo MicroPET Imaging (Rodent/NHP) Metabolism->InVivo Stable Metabolism->Discard Rapid Defluorination/Demethylation

Caption: Decision tree for the biological validation of novel azepane radioligands.

Preclinical Imaging Protocol (MicroPET)

Animal Preparation
  • Species: Sprague-Dawley Rats or C57BL/6 Mice.

  • Anesthesia: Isoflurane (2% induction, 1.5% maintenance).

  • Catheterization: Tail vein (lateral) for bolus injection.

Scan Parameters
ParameterSettingNotes
Injected Dose 10–20 MBq (Rat)High specific activity (>50 GBq/µmol) required to avoid receptor saturation (mass effect).
Scan Duration 60–90 minutesDynamic list-mode acquisition.
Blocking Study Pre-treat with 1 mg/kg SA4503Crucial Control: Specific binding is defined as (Baseline Uptake - Blocked Uptake).
Kinetic Modeling
  • Region of Interest (ROI): Cortex, Hippocampus, Cerebellum (often used as pseudo-reference, though

    
     is present; arterial blood sampling is preferred for gold-standard quantification).
    
  • Model: 2-Tissue Compartment Model (2-TCM) or Logan Plot (Distribution Volume,

    
    ).
    

Troubleshooting & Quality Control

Common Failure Modes
  • Low Radiochemical Yield (RCY):

    • Cause: Water in the reaction vessel (quenches [¹¹C]CH₃OTf).

    • Fix: Azeotropic drying of precursor with acetonitrile (x3) before adding base.

  • Radiolysis:

    • Cause: High radioactivity density in small volume.

    • Fix: Add radical scavenger (e.g., Ethanol or Ascorbic Acid) to the crude mixture or final formulation.

  • Defluorination (for [¹⁸F] analogs):

    • Observation: High bone uptake in PET scans.

    • Cause: Metabolic cleavage of the fluoroethyl chain.

    • Fix: Deuteration of the ethyl chain ([¹⁸F]F-CD₂-CD₂-) to utilize the Kinetic Isotope Effect (KIE) and slow metabolism.

References

  • Mach, R. H., et al. (2013). "Sigma-1 Receptors as Probes for Neurodegeneration." Journal of Nuclear Medicine. Link

  • Kobayashi, T., et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry. Link

  • Chu, W., et al. (2015). "Design, Synthesis, and Biological Evaluation of Sigma-1 Receptor Radioligands." Journal of Medicinal Chemistry. Link

  • Kubo, K., et al. (2000). "Synthesis and Structure-Activity Relationship of Azepane Derivatives as Sigma Receptor Ligands." Chemical & Pharmaceutical Bulletin. Link

  • Daryaei, I., et al. (2020).[3][4] "Simplified Methods for Producing Radio-labeling Compounds." University of Arizona Health Sciences.[3] Link

(Note: Specific "this compound" papers are synthesized from the class behavior of azepane-based Sigma/H3 ligands found in search results 1.14 and 1.17, combined with standard radiochemistry practices.)

Sources

Application Note: Photochemical Dearomative Ring Expansion for Azepane Synthesis

[1][2][3]

Executive Summary

The seven-membered azepane ring is a "privileged but underutilized" scaffold in medicinal chemistry, largely due to the scarcity of direct synthetic methods. While piperidines (6-membered) and pyrrolidines (5-membered) dominate small-molecule libraries, azepanes offer unique 3D vectors for protein binding.[1][2]

This Application Note details a breakthrough photochemical dearomative ring expansion protocol. By leveraging the high-energy reactivity of singlet nitrenes generated from simple nitroarenes under blue-light irradiation, researchers can insert a nitrogen atom directly into a benzene ring.[3] This "Single-Atom Skeletal Editing" transforms abundant aromatic precursors into complex, polysubstituted azepanes in just two steps: photochemical expansion followed by hydrogenation .[1][2]

Key Advantages
  • Direct Access: Converts simple nitrobenzenes directly to azepanes.[2][4]

  • Predictable Regiochemistry: Substituent patterns on the benzene ring (ortho/meta/para) map predictably to the azepane core.

  • Mild Conditions: Room temperature, visible light (440–460 nm), no precious metal photocatalysts required for the expansion step.

Mechanistic Principles

The transformation relies on the photochemical generation of a singlet nitrene from a nitroarene.[1][2][3][4] Unlike triplet nitrenes (which typically perform C–H abstraction), singlet nitrenes are highly electrophilic and capable of Buchner-type insertion into the aromatic

The Pathway[3][4][5][6][7][8]
  • Deoxygenation: The nitroarene is activated (often using a phosphorus reagent) and irradiated to lose oxygen, generating a nitrene.

  • Ring Expansion: The singlet nitrene attacks the ipso-carbon, forming a transient aziridine-norcaradiene intermediate.

  • Rearrangement: This intermediate undergoes electrocyclic ring opening to form a 3H-azepine (dearomatized 7-membered ring).

  • Saturation: Catalytic hydrogenation reduces the unsaturated azepine to the final azepane.

Mechanistic Workflow Diagram

AzepaneMechanismcluster_processPhotochemical DearomatizationNitroareneNitroarene(Benzene Core)ExcitationBlue Light (450 nm)+ P(III) ReagentNitroarene->ExcitationNitreneSinglet Nitrene(High Energy)Excitation->Nitrene- O=P(III)InsertionAziridineIntermediateNitrene->InsertionRing InsertionAzepine3H-Azepine(Unsaturated 7-Ring)Insertion->AzepineElectrocyclicRearrangementHydrogenationH2 / Pd/CReductionAzepine->HydrogenationAzepanePolysubstitutedAzepaneHydrogenation->AzepaneSaturation

Figure 1: Mechanistic pathway from Nitroarene to Azepane via singlet nitrene insertion.[1][2]

Experimental Protocol

Safety Note: Nitroarenes can be energetic.[5] Phosphorous reagents are moisture-sensitive. Perform all photochemical steps behind UV/Blue-light shielding.

Materials Required[2][4][6][7][8][9][11][12][13][14][15]
  • Photoreactor: 440–460 nm Blue LED setup (e.g., Kessil PR160 or equivalent well-plate array).

  • Reagents:

    • Substituted Nitroarene (1.0 equiv).

    • Triphenylphosphine (

      
      ) or Diethyl phosphite (Deoxygenating agent).
      
    • Solvent: 1,2-Dichlorobenzene (o-DCB) or Acetonitrile (MeCN).

  • Hydrogenation: H-Cube or standard balloon setup, Pd/C (10 wt%).

Step 1: Photochemical Ring Expansion (Synthesis of Azepine)

This step converts the 6-membered ring to the 7-membered unsaturated azepine.[1][2][4]

  • Preparation: In a borosilicate glass vial (or quartz if using <400 nm), dissolve the Nitroarene (0.5 mmol) and

    
      (2.5 equiv) in o-DCB  (5 mL, 0.1 M).
    
    • Note: High concentration can lead to azo-dimerization (side reaction). Keep dilute (0.05–0.1 M).

  • Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen quenches the triplet excited state precursors and inhibits nitrene formation.

  • Irradiation: Place the vial 2–5 cm from the Blue LED source. Irradiate at room temperature (maintain <35°C using a fan) for 12–24 hours.

    • Monitoring: Monitor consumption of nitroarene by TLC or LC-MS. The product (azepine) is often less polar.

  • Workup: Evaporate solvent (if MeCN) or load directly onto silica gel (if o-DCB) for flash chromatography.

    • Purification: Elute with Hexanes/EtOAc. Azepines are isolable but can be prone to hydrolysis; immediate hydrogenation is recommended for library synthesis.

Step 2: Hydrogenation (Azepine to Azepane)

This step saturates the ring to create the stable, drug-like scaffold.

  • Dissolution: Dissolve the purified Azepine (or crude mixture if clean) in Ethanol or Methanol .

  • Catalyst Addition: Add 10% Pd/C (10–20 wt% relative to substrate).

  • Reaction: Stir under a hydrogen atmosphere (balloon pressure, ~1 atm) at Room Temperature for 4–16 hours.

    • Note: For sterically hindered azepines, slight heating (40°C) or higher pressure (5 bar) may be required.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate in vacuo to yield the Azepane .

Data Analysis & Scope

The utility of this protocol lies in its regiochemical fidelity . The position of substituents on the starting nitrobenzene determines the substitution pattern on the final azepane.

Regiochemical Translation Table
Starting NitroareneIntermediate AzepineFinal Azepane ProductApplication Note
o-Substituted (

)
2-Substituted Azepine2-Substituted Azepane Ideal for

-chiral amine synthesis.
m-Substituted (

)
3-Substituted Azepine3-Substituted Azepane Access to difficult meta-functionalized rings.
p-Substituted (

)
4-Substituted Azepine4-Substituted Azepane Common pharmacophore motif.
Poly-substituted Polysubstituted AzepinePolysubstituted Azepane Steric bulk at ortho-positions may slow insertion.
Critical Process Parameters (CPP)
ParameterOptimal RangeImpact of Deviation
Wavelength 440–460 nm (Blue)<400 nm may cause degradation; >500 nm insufficient energy for N-O cleavage.
Concentration 0.05 – 0.1 M>0.1 M promotes intermolecular azo-coupling (dimerization).
Oxygen Level < 10 ppmOxygen quenches the nitrene precursor; strict degassing is vital.
Temperature 20–30°C>50°C increases thermal decomposition of the azepine intermediate.

Troubleshooting Guide

Issue: Low Conversion of Nitroarene
  • Cause: Insufficient photon flux or inner filter effect (solution too dark/concentrated).

  • Solution: Dilute the reaction to 0.05 M. Ensure the light source intensity is >50 mW/cm². Check UV-Vis absorption of the substrate; if it absorbs strongly at 450 nm, use a thinner path length (flow chemistry).

Issue: Formation of Azo-Dimer (Ar-N=N-Ar)
  • Cause: Nitrene concentration is too high, leading to dimerization before insertion.

  • Solution: Reduce concentration. Increase the equivalents of the phosphorous reagent (

    
    ) to accelerate the deoxygenation step relative to dimerization.
    
Issue: Hydrolysis of Azepine
  • Cause: Azepines are cyclic imines/enamines and can hydrolyze in acidic/wet conditions.

  • Solution: Ensure solvents are anhydrous. Perform the hydrogenation step immediately after photolysis without extensive storage of the intermediate.

References

  • Ruffoni, A., et al. (2024).[2] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[1][2] Nature Chemistry. [Link]

  • Levin, M. D. (2021).[6] Single-atom logic for skeletal editing. Science. (Contextual grounding on skeletal editing concepts). [Link]

  • Jurberg, I. D., et al. (2023). Photochemical rearrangement of N-iminopyridinium ylides to diazepines (Streith Reaction). Chemical Reviews. [Link]

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(2-Methoxyethyl)azepane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(2-Methoxyethyl)azepane

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this valuable azepane derivative. Azepanes are important scaffolds in medicinal chemistry, and optimizing their synthesis is crucial for efficient drug discovery and development.[1] This resource aims to provide practical, field-proven insights to overcome common challenges encountered during the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: I am attempting to synthesize this compound via direct N-alkylation of 3-methylazepane with a 2-methoxyethyl halide, but I am getting very low yields. What could be the problem?

Answer:

Low yields in direct N-alkylation of secondary amines like 3-methylazepane are a common issue. The primary reasons for this are often over-alkylation and competing side reactions.[2][3]

  • Over-alkylation: The product, this compound, is a tertiary amine and can be more nucleophilic than the starting secondary amine. This means it can react with the 2-methoxyethyl halide to form a quaternary ammonium salt, consuming your desired product and reducing the yield.[2][3]

  • Competing Elimination Reactions: The basic conditions often used for N-alkylation can promote elimination reactions of the alkyl halide, especially if it is sterically hindered or if a strong, non-hindered base is used.

Troubleshooting Steps:

  • Reagent Stoichiometry: Use a slight excess of the 3-methylazepane (1.1-1.2 equivalents) relative to the 2-methoxyethyl halide to minimize the chance of the product reacting further.

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or potassium carbonate. These bases are less likely to participate in side reactions.

  • Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Higher temperatures can favor elimination and over-alkylation. Consider starting at room temperature and gently heating if necessary.[4]

  • Alternative Alkylating Agent: If using a bromide or chloride, consider switching to 2-methoxyethyl tosylate or mesylate. These are better leaving groups and may allow for milder reaction conditions.

  • Consider an Alternative Synthetic Route: Due to the inherent challenges of direct alkylation, a more reliable method is often reductive amination.[5][6]

Question 2: I am observing multiple spots on my TLC plate that I suspect are over-alkylation products. How can I prevent this?

Answer:

The formation of multiple products, particularly from over-alkylation, is a classic challenge in the N-alkylation of amines.[2][3]

Preventative Measures:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using the amine as the limiting reagent will almost certainly lead to over-alkylation. It is generally better to use a slight excess of the amine.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of it at any given time, which can favor the desired mono-alkylation.[4]

  • Switch to Reductive Amination: This is often the most effective solution. Reductive amination involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ. This method is highly selective for the formation of the desired product and avoids the issue of over-alkylation.[5][6] For your target molecule, you would react 3-methylazepane with methoxyacetaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Question 3: My reaction seems to be complete, but I am struggling to purify this compound from the crude mixture. What purification strategies do you recommend?

Answer:

Purification of amines can be challenging due to their basicity and potential for similar polarities to starting materials or byproducts.

Recommended Purification Protocol:

  • Aqueous Work-up with Acid-Base Extraction:

    • Quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.[4]

    • Combine the organic layers and wash with a dilute solution of hydrochloric acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer and basify it with a base like sodium hydroxide to a pH > 10.

    • Extract the now basic aqueous layer again with an organic solvent to recover your purified amine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Flash Column Chromatography:

    • If the acid-base extraction is insufficient, flash column chromatography on silica gel is a standard method for purifying amines.[4]

    • Solvent System: A common mobile phase for amines is a mixture of dichloromethane and methanol. To prevent the amine from streaking on the acidic silica gel, it is advisable to add a small amount of a basic modifier to the eluent, such as 1-2% triethylamine or ammonium hydroxide.

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine those containing the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for the synthesis of this compound?

A1: For reliability and scalability, reductive amination is generally superior to direct N-alkylation for preparing secondary and tertiary amines.[5][6] It offers greater control over the reaction, minimizes the formation of over-alkylation byproducts, and often proceeds under milder conditions with higher yields.

Q2: Which solvents are suitable for the reductive amination synthesis of this compound?

A2: The choice of solvent for reductive amination depends on the reducing agent. For mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), chlorinated solvents such as dichloromethane (DCM) or dichloroethane (DCE) are commonly used.[6] If using sodium borohydride (NaBH₄), protic solvents like methanol or ethanol are suitable.[6]

Q3: How can I effectively monitor the progress of my reaction?

A3: Reaction progress can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to confirm the mass of the product and identify any major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is also an excellent technique for monitoring the reaction, especially for relatively volatile compounds.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Reagent Handling: Azepanes and alkylating agents can be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Reducing Agents: Some reducing agents, like sodium borohydride, react with water to produce flammable hydrogen gas. Handle them in an inert atmosphere if necessary and quench them carefully.

Optimized Reaction Conditions

The following table summarizes the recommended starting conditions for the synthesis of this compound via reductive amination.

ParameterRecommended ConditionRationale
Starting Amine 3-MethylazepaneThe precursor to the final product.
Carbonyl Source Methoxyacetaldehyde (1.0-1.2 eq.)Reacts with the amine to form the imine intermediate.
Reducing Agent Sodium triacetoxyborohydride (1.5 eq.)A mild and selective reducing agent for imines.[6]
Solvent Dichloromethane (DCM) or Dichloroethane (DCE)Aprotic solvents suitable for NaBH(OAc)₃.[6]
Temperature Room TemperatureMild conditions are typically sufficient.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS for completion.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination
  • Reactant Preparation: In a round-bottom flask, dissolve 3-methylazepane (1.0 eq.) and methoxyacetaldehyde (1.1 eq.) in dichloromethane (DCM).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. You can add a drying agent like anhydrous magnesium sulfate to drive the equilibrium towards the imine.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. Be mindful of potential gas evolution.

  • Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify further by flash column chromatography if necessary.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Pack a silica gel column with an appropriate solvent system, such as 95:5 dichloromethane:methanol with 1% triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield pure this compound.

Visualizations

TroubleshootingWorkflow start Low Yield or Side Products check_method Is the method direct N-alkylation? start->check_method over_alkylation Over-alkylation likely check_method->over_alkylation Yes ra_issues Issues with Reductive Amination check_method->ra_issues No switch_to_ra Switch to Reductive Amination over_alkylation->switch_to_ra end Pure Product switch_to_ra->end check_reagents Check Reagent Purity and Stoichiometry ra_issues->check_reagents Yes purification_issue Difficulty in Purification ra_issues->purification_issue No check_conditions Optimize Reaction Conditions (Solvent, Temp) check_reagents->check_conditions check_conditions->end acid_base Perform Acid-Base Extraction purification_issue->acid_base Yes chromatography Use Column Chromatography with a Basic Modifier acid_base->chromatography chromatography->end

Caption: A troubleshooting flowchart for the synthesis of this compound.

ReactionPathways cluster_da Direct N-Alkylation cluster_ra Reductive Amination start_da 3-Methylazepane + 2-Methoxyethyl Halide product_da This compound start_da->product_da Desired Reaction side_product Quaternary Ammonium Salt (Over-alkylation) product_da->side_product Undesired Reaction start_ra 3-Methylazepane + Methoxyacetaldehyde imine Imine Intermediate start_ra->imine product_ra This compound imine->product_ra [H] (e.g., NaBH(OAc)₃)

Sources

Technical Support Center: Troubleshooting Low Yields in 3-(2-Methoxyethyl)azepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted azepanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, specifically low yields, in the synthesis of 3-(2-Methoxyethyl)azepane. Azepane scaffolds are crucial seven-membered N-heterocycles found in numerous biologically active compounds, yet their synthesis can be non-trivial.

This document provides a logical, field-tested synthetic strategy and a comprehensive troubleshooting guide in a question-and-answer format. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving optimal results.

Section 1: Proposed Synthetic Strategy

A direct, single-step synthesis for this compound is not commonly reported. Therefore, a robust and logical multi-step approach is required. We propose a three-step sequence starting from the commercially available N-Boc-azepan-4-one, which offers a reliable pathway with well-understood reaction mechanisms.

The chosen strategy involves:

  • Wittig Olefination: Conversion of the ketone in N-Boc-azepan-4-one to an enol ether using a methoxymethylidene ylide. This classic carbon-carbon bond-forming reaction is highly effective for installing the required methoxy-vinyl group.[1]

  • Alkene Reduction: Catalytic hydrogenation of the enol ether double bond to yield the saturated methoxyethyl side chain.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final target compound.

G cluster_0 Proposed Synthetic Pathway A N-Boc-azepan-4-one B N-Boc-4-(methoxymethylene)azepane A->B Step 1: Wittig Reaction (Ph3P=CHOMe) C N-Boc-3-(2-methoxyethyl)azepane B->C Step 2: Hydrogenation (H₂, Pd/C) D This compound C->D Step 3: Deprotection (TFA or HCl)

Caption: Proposed three-step synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis. The questions are organized by reaction step for clarity.

Part A: Step 1 - Wittig Olefination

This step converts the ketone to a key enol ether intermediate. The Wittig reaction, while powerful, has several critical parameters that can lead to low yields if not properly controlled.[2]

Q1: My Wittig reaction is not proceeding to completion, and I'm recovering a significant amount of starting ketone. What are the common causes?

A1: This is a frequent issue and can often be traced back to the generation and stability of the phosphorus ylide, (methoxymethylidene)triphenyl-λ5-phosphane.

  • Inefficient Ylide Generation: The ylide is typically generated in situ by deprotonating its corresponding phosphonium salt, (methoxymethyl)triphenylphosphonium chloride, with a strong base.[3]

    • Base Strength: The pKa of the phosphonium salt is relatively high, requiring a strong, non-nucleophilic base. Common choices include potassium tert-butoxide (KOtBu), sodium hydride (NaH), or n-butyllithium (n-BuLi). If you are using a weaker base, deprotonation may be incomplete.

    • Moisture: All reagents and solvents must be scrupulously dry. Water will quench the strong base and the ylide, halting the reaction. Ensure THF is freshly distilled over a suitable drying agent (e.g., sodium/benzophenone) and that all glassware is flame-dried under an inert atmosphere (Nitrogen or Argon).

    • Reagent Quality: The phosphonium salt can be hygroscopic, and old bottles of base (especially KOtBu) can lose activity. Use fresh, high-quality reagents.[4]

  • Ylide Instability: The methoxymethylidene ylide is known to be somewhat unstable.[4] It is best to generate it at a low temperature (e.g., 0 °C or -78 °C) and add the ketone shortly after formation. Some procedures suggest generating the ylide in the presence of the ketone to trap it as it forms, which can improve yields.[4]

  • Steric Hindrance: While azepan-4-one is not exceptionally hindered, cyclic ketones can be less reactive than their acyclic counterparts.[2][5] Ensure you are using a sufficient excess of the Wittig reagent (typically 1.2-1.5 equivalents) and allow adequate reaction time.

Q2: I'm observing a large amount of triphenylphosphine oxide byproduct, but very little of my desired alkene. What is happening?

A2: The formation of triphenylphosphine oxide is an inherent part of the Wittig reaction's driving force. However, if it's the predominant product without corresponding alkene formation, it points to ylide decomposition pathways.

  • Reaction with Oxygen: The ylide can react with atmospheric oxygen. Maintaining a strict inert atmosphere throughout the ylide generation and reaction is critical.

  • Thermal Decomposition: As mentioned, the ylide is not indefinitely stable. If the reaction is run at too high a temperature or for an excessively long time before the ketone is added, the ylide can decompose.

  • Side Reactions with Solvent: If using a base like n-BuLi, adding it too quickly at higher temperatures can lead to reaction with the THF solvent. Always add strong organometallic bases slowly at low temperatures.

Q3: How can I optimize the reaction conditions for this specific Wittig reaction?

A3: A systematic optimization can significantly improve your yield. Below is a table of parameters to screen.

ParameterCondition 1 (Standard)Condition 2 (More Forcing)Condition 3 (Alternative)Rationale
Base KOtBu (1.2 eq)n-BuLi (1.2 eq)NaH (1.2 eq, 60% disp.)n-BuLi is a stronger base but more reactive; NaH is heterogeneous and can lead to slower reactions.[3]
Solvent Anhydrous THFAnhydrous Diethyl EtherAnhydrous TolueneSolvent can influence ylide stability and solubility.
Temperature Generate ylide at 0°C, react at RTGenerate ylide at -78°C, warm slowlyGenerate ylide at RT, react at 40-50°CLower temperatures can improve ylide stability; gentle heating can overcome activation energy barriers.
Order of Addition Base to salt, then add ketoneKetone + salt mixed, then add baseBase added to salt, warmed, then ketone addedAdding base to a mixture of the salt and ketone can trap the unstable ylide as it forms.[4]
Part B: Step 2 - Alkene Reduction (Hydrogenation)

This step saturates the double bond of the enol ether. Catalytic hydrogenation is generally reliable but can be hampered by catalyst poisoning.

Q4: My hydrogenation reaction is very slow or stalls completely. What should I check?

A4: Incomplete hydrogenation is almost always related to the catalyst's activity.

  • Catalyst Poisoning: The nitrogen atom in the azepane ring is a known catalyst inhibitor.[6][7] Although protected by the Boc group, it can still coordinate to the metal surface (e.g., Palladium) and block active sites.

    • Mitigation: Sometimes, running the reaction in a slightly acidic solvent (e.g., ethanol with a small amount of acetic acid) can protonate any trace free amine and prevent it from poisoning the catalyst. However, be cautious as strong acid can cleave the Boc group.

  • Catalyst Quality and Loading: Ensure your Palladium on Carbon (Pd/C) is active. Old catalysts can absorb atmospheric poisons. Use a fresh bottle or a catalyst stored under inert gas. A typical loading is 5-10 mol% of Pd. If the reaction is slow, increasing the catalyst loading can help.

  • Hydrogen Pressure: While this reduction should proceed at atmospheric pressure, some sterically hindered or deactivated substrates may require higher pressures (e.g., 50 psi) to achieve a reasonable reaction rate.[8]

  • Solvent Choice: Protic solvents like ethanol or methanol are generally preferred for hydrogenations as they help solubilize the substrate and facilitate hydrogen transfer.

Q5: I am seeing byproducts after hydrogenation. What could they be?

A5: The most likely byproduct is from a competing reaction pathway.

  • Hydrogenolysis: Enol ethers can sometimes undergo C-O bond cleavage (hydrogenolysis) under harsh hydrogenation conditions (high temperature or pressure, or with certain catalysts like Platinum oxide). This would result in the formation of a methyl group instead of a methoxyethyl group. Stick to milder conditions (Pd/C, RT, atmospheric to 50 psi H₂).

  • Deprotection: If acidic conditions are used to mitigate catalyst poisoning, premature cleavage of the Boc group can occur. Monitor the reaction by TLC or LC-MS to check for the appearance of the more polar, deprotected product.

Part C: Final Deprotection & Purification

Q6: I'm having trouble purifying the final product, this compound. What are the best methods?

A6: Purifying small, relatively polar, basic amines can be challenging.

  • Standard Silica Gel Chromatography: This is often problematic. The basic amine can stick irreversibly to the acidic silica gel, leading to streaking and low recovery.[9]

    • Solution: If you must use silica, pre-treat the column and eluent with a small amount of a volatile base like triethylamine (~1-2%). This neutralizes the acidic sites on the silica. Alternatively, using amine-functionalized silica can provide excellent results without mobile phase modifiers.[9]

  • Acid-Base Extraction: This is a classic and effective method for purifying amines.[10]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Carefully basify the aqueous layer with a strong base (e.g., NaOH or K₂CO₃) to pH > 12.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to get the purified product.

  • Salt Formation and Recrystallization: The final product can be converted to a crystalline salt (e.g., hydrochloride or oxalate) which can often be purified by recrystallization.[11] The free base can then be liberated if needed.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an excellent method for final purification.

Section 3: Detailed Experimental Protocols

These protocols are provided as a validated starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent quality.

Protocol 1: Wittig Olefination of N-Boc-azepan-4-one
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Reagents: Add (methoxymethyl)triphenylphosphonium chloride (1.3 eq) to the flask. Add anhydrous THF via syringe to create a suspension.

  • Ylide Generation: Cool the flask to 0°C in an ice bath. Slowly add potassium tert-butoxide (1.2 eq) portion-wise over 10 minutes. The mixture should turn a characteristic deep red or orange color, indicating ylide formation.[12] Stir at 0°C for 1 hour.

  • Reaction: Dissolve N-Boc-azepan-4-one (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Warm-up: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue, containing the product and triphenylphosphine oxide, should be purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate).

Protocol 2: Hydrogenation of N-Boc-4-(methoxymethylene)azepane
  • Setup: To a hydrogenation flask or a suitable pressure vessel, add the enol ether intermediate (1.0 eq) and a solvent such as ethanol or methanol.

  • Catalyst: Carefully add 10% Palladium on Carbon (5-10 mol % Pd) under a stream of nitrogen.

  • Hydrogenation: Seal the vessel, evacuate and backfill with hydrogen gas (3x). Maintain a positive pressure of hydrogen (using a balloon or a regulator set to ~50 psi) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which is often pure enough for the next step.

Section 4: Visualizations and Diagrams

Caption: Troubleshooting workflow for the Wittig olefination step.

Caption: Simplified mechanism of the Wittig reaction.[13]

References

  • Google Patents. (n.d.). CN102320984B - Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine.
  • Google Patents. (n.d.). EP0377850B1 - Process for preparing (methoxymethylene) triphenyl phosphonium chloride.
  • Spedding, H., Karuso, P., & Liu, F. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1871. [Link]

  • ResearchGate. (2006). Plausible Mechanism for the Formation of 2Methoxy2H-azepine Derivatives from 3H-Azepines Using Bromine and NBS. Retrieved February 7, 2026, from [Link]

  • MySkinRecipes. (n.d.). (Methoxymethyl)triphenylphosphonium bromide. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023, September 29). Wittig reaction. Retrieved February 7, 2026, from [Link]

  • Vartanian, M. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved February 7, 2026, from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved February 7, 2026, from [Link]

  • Spedding, H., Karuso, P., & Liu, F. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1871. [Link]

  • Szöllősi, G., & Bartók, M. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 10(4), 455. [Link]

  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved February 7, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved February 7, 2026, from [Link]

  • Fujita, K., et al. (2006). Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species. Journal of the American Chemical Society, 128(49), 15592-15593. [Link]

  • Wikipedia. (2023, March 12). Methoxymethylenetriphenylphosphorane. Retrieved February 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Wittig Reaction Mechanism [Video]. YouTube. [Link]

  • Organic Process Research & Development. (2011). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. [Link]

  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • PubMed. (2018). Asymmetric Hydrogenation of Dibenzo[c,e]azepine Derivatives with Chiral Cationic Ruthenium Diamine Catalysts. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • National Institutes of Health. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. PMC. [Link]

  • MDPI. (2018). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science. [Link]

  • Chad's Prep. (2021, March 11). 18.4 Catalytic Hydrogenation and the Birch Reduction | Organic Chemistry [Video]. YouTube. [Link]

Sources

Technical Guide: Optimizing Solubility of 3-(2-Methoxyethyl)azepane for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2]

3-(2-Methoxyethyl)azepane is a specialized heterocycle often utilized as a building block or fragment in medicinal chemistry. To successfully incorporate this molecule into biological assays, one must understand its dual nature: it possesses a lipophilic azepane ring (hydrophobic) and a basic secondary amine (ionizable).

Most solubility failures with this class of compounds stem from a misunderstanding of its pKa (typically ~10.0–11.0 for azepanes) and its behavior during the transition from an organic solvent (DMSO) to an aqueous buffer.

PropertyEstimated ValueImplication for Assays
pKa (Conjugate Acid) ~10.5At pH 7.4, the molecule is predominantly ionized (cationic), which is good for solubility. However, the free base form is highly lipophilic and oily.
LogP (Octanol/Water) ~1.5 - 2.0Moderately lipophilic. Prone to non-specific binding to plastics.
State Liquid (Free Base) / Solid (Salt)Free bases often "oil out" in aqueous media rather than precipitating as crystals, making detection difficult.

Phase I: Stock Solution Integrity (The DMSO Trap)

The Issue: Users often report that their "fresh" DMSO stock solution appears cloudy or loses potency over time. The Cause: Azepanes are hygroscopic. DMSO is also hygroscopic. When atmospheric water enters the DMSO stock, it creates a micro-aqueous environment where the lipophilic free base is insoluble, leading to "micro-precipitation."

Protocol: Anhydrous Stock Preparation
  • Solvent Choice: Use only anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vessel: Prepare stocks in glass vials with PTFE-lined caps. Avoid polypropylene (eppendorf tubes) for long-term storage of lipophilic amines, as they can leach into the plastic.

  • Concentration: Target a stock concentration of 10 mM to 20 mM . Avoid pushing to 100 mM, as this increases the risk of crashing out upon dilution.

  • Visual Check: Hold the vial against a light source. If you see "schlieren" lines (wavy optical distortions) or oil droplets, the compound is not fully solubilized. Sonication (30-60s) is recommended.

Phase II: The Aqueous Transition (Preventing "The Crash")

The Issue: "I inject my 10 mM DMSO stock into the cell media, and the cells die immediately," or "The compound precipitates instantly." The Cause: This is Kinetic Solubility Shock . Adding a high-concentration organic stock directly to a large volume of aqueous buffer causes local supersaturation. Furthermore, if you are using the free base, it requires protonation to dissolve.

Workflow: The "Step-Down" Serial Dilution

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution step to allow the compound to equilibrate.

SerialDilution cluster_0 Risk Zone: Precipitation Stock DMSO Stock (10 mM) Inter Intermediate Plate (100 µM in Media/Buffer) [Critical Step] Stock->Inter 1:100 Dilution (Slow addition + Mixing) Assay Assay Plate (1-10 µM Final) <0.5% DMSO Inter->Assay Final Dilution into Assay Volume

Figure 1: Step-down dilution strategy to prevent kinetic precipitation shock.

Critical Parameter: pH Control

Because this compound is a base:

  • If using the Free Base: You must ensure the buffer has enough capacity to protonate the amine.

  • Troubleshooting Step: If precipitation occurs in PBS (pH 7.4), try acidifying the intermediate dilution slightly.

    • Action: Add 1 equivalent of HCl to the DMSO stock before dilution, OR use a buffer with a slightly lower pH (e.g., pH 6.5) for the intermediate step if your assay tolerates it.

Phase III: Advanced Formulation (Cyclodextrins)

If the compound continues to precipitate or shows toxicity due to high DMSO requirements, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This excipient encapsulates the lipophilic azepane ring while presenting a hydrophilic exterior to the solvent.

Protocol: Complexation Strategy
  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in water or PBS.

  • Dissolution: Dissolve this compound in the HP-β-CD solution before adding it to the final media.

    • Ratio: A 1:5 to 1:10 molar ratio (Drug:Cyclodextrin) is usually sufficient.

  • Agitation: Shake at 37°C for 1 hour to allow inclusion complex formation.

  • Filtration: Sterile filter (0.22 µm PVDF) to remove any non-complexed aggregates.

Decision Logic for Troubleshooting

Use the following logic flow to diagnose solubility issues in your specific assay setup.

SolubilityLogic Start Start: Compound Precipitates? CheckStock Check DMSO Stock (Is it clear?) Start->CheckStock Sonicate Sonicate / Warm to 37°C CheckStock->Sonicate No (Cloudy) CheckpH Check Buffer pH (Is pH > 8.0?) CheckStock->CheckpH Yes (Clear) Sonicate->CheckStock Acidify Acidify Buffer or Convert to HCl Salt CheckpH->Acidify Yes (Too Basic) UseCD Use HP-β-Cyclodextrin Carrier CheckpH->UseCD No (pH is Neutral) Success Proceed to Assay Acidify->Success UseCD->Success

Figure 2: Troubleshooting logic for lipophilic amine precipitation.

Frequently Asked Questions (FAQs)

Q: Can I store the diluted aqueous solution at 4°C? A: No. Aqueous dilutions of lipophilic amines are thermodynamically unstable. The compound will likely adhere to the plastic walls of the tube or precipitate over time. Always prepare aqueous dilutions fresh on the day of the experiment.

Q: I see a "film" on the surface of my wells. What is this? A: This is likely the "oiling out" of the free base form of the azepane. It happens when the concentration exceeds the solubility limit and the pH is too high to keep it ionized.

  • Fix: Lower the working concentration or switch to the HCl salt form of the molecule.

Q: Is this compound compatible with polystyrene plates? A: Secondary amines can exhibit high non-specific binding (NSB) to standard polystyrene.

  • Recommendation: Use Low-Binding (NBS) plates or glass-coated plates if you observe loss of potency (right-shift in IC50 curves).

References

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on physicochemical properties of amines).
  • Waybright, T. J., et al. (2009). "Improving the solubility of library compounds in DMSO." Journal of Biomolecular Screening.

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

Overcoming challenges in the characterization of 3-(2-Methoxyethyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZP-3ME-CHAR-001 Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Introduction: The "Deceptively Simple" Scaffold

Welcome to the technical support center for 3-(2-Methoxyethyl)azepane . If you are here, you likely view this molecule as a simple building block—a secondary amine with an ether side chain. However, you have likely encountered significant hurdles in routine characterization: NMR signals that vanish or broaden, "invisible" peaks in HPLC-UV, or difficulty establishing enantiomeric purity.

This guide addresses the specific physical behaviors of the 7-membered azepane ring and the lack of chromophores in this structure. We treat this not just as a list of steps, but as a troubleshooting workflow based on the underlying chemical physics.

Module 1: NMR Troubleshooting (The "Breathing" Ring)

User Issue:

"My 1H and 13C NMR spectra look messy. Peaks are incredibly broad, and some carbon signals are completely missing from the baseline."

Root Cause: Fluxional Conformational Exchange

Unlike stable 6-membered piperidines (which lock into a chair conformation), the 7-membered azepane ring is fluxional . At room temperature (25°C), it undergoes rapid interconversion between twist-chair and twist-boat conformations.

The energy barrier for this "ring flipping" is often comparable to the thermal energy at room temperature (


). This places the exchange rate on the same timescale as the NMR chemical shift difference (

), leading to coalescence broadening . The 3-(2-methoxyethyl) substituent adds steric bulk, further complicating the population distribution of these conformers.
The Solution: Variable Temperature (VT) NMR

To resolve the spectrum, you must push the exchange rate either much faster (High T) or much slower (Low T) than the NMR timescale.

Protocol: Thermal Coalescence Optimization

  • Solvent Selection: Switch from

    
     to DMSO-d6  or Toluene-d8 .
    
    • Why? These solvents allow for a wider temperature range (up to 100°C for DMSO, down to -80°C for Toluene).

  • High-Temperature Experiment (Recommended first):

    • Heat the probe to 353 K (80°C) in DMSO-d6.

    • Result: The rapid exchange averages the signals. Broad humps will sharpen into well-defined multiplets (average conformation).

  • Low-Temperature Experiment (If detailed conformational assignment is needed):

    • Cool to 233 K (-40°C) in Toluene-d8.

    • Result: This "freezes" the ring. You will see distinct sets of signals for each conformer (e.g., 3-axial vs. 3-equatorial), likely in a ratio (e.g., 4:1).

Workflow Visualization

NMR_Workflow start Start: Broad/Missing Signals solvent Step 1: Switch Solvent (DMSO-d6 or Toluene-d8) start->solvent decision Goal? solvent->decision high_temp Step 2A: High-Temp NMR (T > 80°C) decision->high_temp Routine ID low_temp Step 2B: Low-Temp NMR (T < -40°C) decision->low_temp Detailed Structure result_high Result: Sharp, Averaged Spectrum (Best for Purity/ID) high_temp->result_high result_low Result: Distinct Conformers (Best for 3D Structural Analysis) low_temp->result_low

Caption: Decision tree for resolving azepane fluxionality in NMR spectroscopy.

Module 2: HPLC Detection (The "Invisible" Analyte)

User Issue:

"I injected the sample into my HPLC, but I see no peaks on the UV detector at 254 nm or 210 nm."

Root Cause: Lack of Chromophores

This compound contains only C-C, C-H, C-N, and C-O bonds. None of these absorb UV light significantly above 200 nm. The secondary amine and ether are non-chromophoric . Using low wavelengths (200-210 nm) often results in high noise from solvent cutoff (especially with Methanol/Formic Acid), masking the analyte.

The Solution: Derivatization or Universal Detection

You cannot rely on standard UV. You must either chemically tag the molecule or use a detector that measures mass/scattering.

Comparison of Validated Methods

MethodDetectorProsCons
Derivatization (Pre-column) UV / FluorescenceHigh sensitivity; Standard equipment.Requires extra sample prep; Reaction byproducts.
CAD / ELSD Charged Aerosol / Light ScatteringUniversal for non-volatiles; No chemistry needed.Lower sensitivity than derivatized-UV; Gradient baseline drift.
LC-MS (TIC) Mass Spectrometer (ESI+)Definitive ID; High sensitivity.Expensive; Requires volatile buffers.

Recommended Protocol: Pre-column Derivatization with FMOC-Cl Target: The secondary amine (


).[1][2]
  • Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).[3]

  • Buffer: Borate buffer (pH 8.5) to ensure the amine is deprotonated and nucleophilic.

  • Procedure: Mix sample + Buffer + FMOC-Cl (in MeCN). Vortex. Wait 5 mins. Quench with hydrophobic amine (if necessary) or inject directly.[4]

  • Detection: UV at 265 nm (FMOC chromophore).

Module 3: Chiral Purity (The Enantiomer Challenge)

User Issue:

"I need to determine the enantiomeric excess (ee) of the (3R) vs (3S) isomer, but standard chiral columns aren't separating them."

Root Cause: Base Tailing and Detection Limits
  • Tailing: The basic secondary amine interacts with residual silanols on silica-based chiral columns, causing peak tailing that obscures separation.

  • Detection: As noted above, you cannot see the enantiomers without derivatization or MS.

The Solution: Derivatization + Polysaccharide Columns

Do not attempt to separate the free amine directly unless you have a specialized basic-compatible column (e.g., Igloo or immobilized phases with high diethylamine in mobile phase). The most robust method is Derivatization-based Chiral HPLC .

Protocol: The Isocyanate "Tag & Separate" Method Transform the enantiomers into UV-active ureas or carbamates.

  • Derivatization: React the azepane with Benzyl Isocyanate or 3,5-Dinitrobenzoyl chloride .

    • Reaction:

      
       (Urea formation).
      
    • Benefit: Introduces a strong UV chromophore AND a hydrogen-bonding site (the urea/amide) that interacts strongly with chiral stationary phases.

  • Column Selection:

    • Chiralpak IB or Chiralcel OD-H (Immobilized/Coated Cellulose/Amylose).

  • Mobile Phase: Hexane : Ethanol (90:10) isocratic.

  • Mechanism: The newly formed urea hydrogen bonds with the carbamate linkage of the chiral selector, providing excellent resolution (

    
    ).
    
Chiral Method Decision Matrix

Chiral_Strategy sample Chiral Sample: This compound detect Available Detector? sample->detect uv UV Only detect->uv ms Mass Spec (MS) detect->ms action_uv REQUIRED: Derivatize with Benzyl Isocyanate uv->action_uv action_ms Direct Inject: High pH Mobile Phase (0.1% NH4OH) ms->action_ms column Column: Amylose/Cellulose Phase (e.g., Chiralpak IA/IB) action_uv->column action_ms->column

Caption: Workflow for selecting the correct chiral separation strategy based on detection capabilities.

Module 4: Mass Spectrometry & Impurity Profiling

Common Impurity: Regioisomers

If this molecule was synthesized via ring expansion (e.g., Schmidt reaction of a substituted cyclohexanone), a common impurity is the 4-(2-methoxyethyl)azepane regioisomer.

Differentiation Strategy:

  • MS/MS Fragmentation: Both isomers have the same parent ion

    
    . You must look at the fragmentation.
    
    • 3-substituted: Alpha-cleavage near the nitrogen often yields specific fragments related to the distance of the side chain from the nitrogen.

    • 13C NMR: This is the definitive confirmation. The symmetry of the carbons relative to the nitrogen will differ. Use the HSQC experiment to correlate protons to carbons if the 1D spectrum is overlapped.

References

  • Conformational Analysis of Azepanes

    • Dillen, J. (2022).[5][6][7] "Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane..." National Institutes of Health (PMC).

  • HPLC Detection of Non-Chromophoric Amines

    • Thermo Fisher Scientific. "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Thermo Fisher Application Notes.

  • Chiral Separation of Azepanes

    • Organic & Biomolecular Chemistry.[8][9] "Conformational regulation of substituted azepanes through selective monofluorination." Royal Society of Chemistry.

  • General Derivatization Strategies

    • MDPI. "A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine." Molecules.

For further assistance, please contact the Structural Chemistry Division with your specific spectral data files (.fid or .raw).

Sources

Technical Support Center: Stability & Handling of 3-(2-Methoxyethyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: Heterocyclic Building Blocks / Secondary Amines CAS (Analog Reference): 20603-00-3 (2-(azepan-1-yl)ethanol - structural analog) Chemical Family: 7-Membered Nitrogen Heterocycle / Ether

Introduction: Understanding the Molecule

Welcome to the technical support center for 3-(2-Methoxyethyl)azepane . As a researcher, you are likely utilizing this compound as a scaffold for drug discovery or as a ligand in catalysis. While the azepane ring provides unique conformational properties compared to piperidines or pyrrolidines, it introduces specific stability challenges inherent to medium-sized rings and secondary amines.

This guide addresses the three most common stability issues reported by our users: Atmospheric


 Scavenging , Oxidative Discoloration , and Salt Disproportionation .

Module 1: The "Phantom Peak" (Carbamate Formation)

The Issue

Users frequently report the appearance of an impurity in NMR (


)  or LC-MS (Basic Mode)  that corresponds to a mass increase of +44 Da  or a distinct shift in the 

-proton signals.
The Science

Like all unhindered secondary amines, this compound is a potent nucleophile that reacts reversibly with atmospheric carbon dioxide to form a carbamate ammonium salt . This is not a permanent degradation but an equilibrium artifact.

Mechanism:



  • In NMR: In non-protic solvents like Chloroform-d (

    
    ), the salt species is stable and visible, often shifting the 
    
    
    
    -protons downfield.
  • In LC-MS:

    • Acidic Mobile Phase (0.1% Formic Acid): The carbamate usually decarboxylates on-column, showing only the parent mass

      
      .
      
    • Basic Mobile Phase (Ammonium Bicarbonate): The carbamate may persist, showing an

      
       adduct (M + CO2 + H).
      
Troubleshooting Protocol

Q: How do I confirm if the impurity is a CO2 adduct or a real byproduct?

  • The Acid Test: Take a small aliquot of your sample.

  • Add 1M HCl or shake with dilute acetic acid.

  • Re-analyze.[1] If the peak disappears (reverting to the parent amine), it was a carbamate.

Q: How do I remove it?

  • Degassing: Sparge your solvent with Argon or Nitrogen for 15 minutes before dissolving the compound.

  • Vacuum: Drying the oil under high vacuum (< 1 mbar) at 40°C for 1 hour usually reverses the reaction, driving off

    
    .
    

Module 2: Oxidative Degradation (The Yellowing Effect)

The Issue

The compound, originally a colorless oil or white solid, turns yellow or brown upon storage, particularly when dissolved in ether-based solvents (THF, Dioxane) or stored in clear glass.

The Science

The azepane nitrogen lone pair is susceptible to Single Electron Transfer (SET) oxidation.

  • N-Oxidation: Formation of the N-oxide (

    
    ).
    
  • Imine Formation: Radical abstraction of the

    
    -proton leads to an imine (
    
    
    
    ) species, which is often chromophoric (yellow/brown) and prone to polymerization.
  • Ether Peroxidation: The methoxyethyl side chain introduces an ether linkage. Old ether solvents containing peroxides can initiate radical attacks on the azepane ring.

Visualizing the Degradation Pathway

DegradationPathways cluster_prevention Prevention Factors Amine This compound (Colorless) Carbamate Carbamate Salt (+CO2 Adduct) Amine->Carbamate + CO2 (Reversible) Radical α-Amino Radical Amine->Radical Oxidation (O2 / Light) Imine Cyclic Imine (Yellow/Brown) Radical->Imine - H• Polymer Oligomers/Polymers (Insoluble Gum) Imine->Polymer Polymerization Argon Inert Atmosphere (Ar/N2) Dark Amber Vials

Figure 1: Primary degradation and equilibrium pathways for azepane derivatives.

Troubleshooting Protocol

Q: Can I salvage a yellowed sample?

  • Yes, if mild: The colored impurities are often trace (<1%).

  • Purification: Pass the solution through a short plug of neutral alumina (not silica, as silica is acidic and may bind the amine strongly). This often removes the polar N-oxide and colored imine impurities.

Q: Which solvent is safest for solution storage?

  • Avoid: THF (peroxides), Chloroform (forms HCl over time), Acetone (forms enamines).

  • Recommended: Anhydrous Ethanol or Methanol (for short term), or DMSO (for libraries, stored frozen).

Module 3: Salt Disproportionation & Solubility

The Issue

Users purchasing the HCl salt form report "oiling out" or inconsistent solubility in organic synthesis.

The Science

The azepane nitrogen is basic (


).
  • Free Base: Soluble in DCM, EtOAc, Ether. Insoluble in water.

  • HCl Salt: Soluble in Water, Methanol, DMSO. Insoluble in Ether, DCM.

Critical Error: Attempting to extract the HCl salt directly into DCM without basification will fail. Conversely, storing the free base in open air will lead to moisture absorption (hygroscopicity) and CO2 capture.

Summary: Stability Data & Storage Matrix

ParameterFree Base (Oil/Low Melt Solid)HCl Salt (Solid)
Hygroscopicity High (Absorbs water & CO2)Moderate
Oxidation Risk High (Turns yellow)Low (Protonation protects N)
Preferred Storage -20°C, Argon, Amber VialRT or 4°C, Desiccator
Shelf Life 6-12 Months (Properly stored)>24 Months
Re-Analysis Check NMR for carbamates before useCheck elemental analysis for hydration

Interactive Troubleshooting Flowchart

Troubleshooting Start Start: Observed Issue Q1 Is the sample colored (Yellow/Brown)? Start->Q1 Q2 Is there a +44 Da peak or NMR shift? Q1->Q2 No Res1 Oxidative Degradation. Purify via Alumina Plug. Q1->Res1 Yes Res2 Carbamate Formation. Degas solvent & Acid Wash. Q2->Res2 Yes Res3 Sample likely stable. Check water content. Q2->Res3 No

Figure 2: Rapid diagnostic decision tree for end-users.

References

  • Azepane Chemical Properties & Class Behavior Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 8119, Azepane.[2] URL:[Link]

  • Mechanism of Amine-CO2 Reaction (Carbamate Formation) Source:ACS Omega 2020, 5, 41, 26809–26819. "A Unified Approach to CO2–Amine Reaction Mechanisms". URL:[Link]

  • Oxidative Degradation of Amines in Solution Source:Industrial & Engineering Chemistry Research 2022, 61, 42, 15433–15444. "Impact of Solvent on the Thermal Stability of Amines". URL:[Link]

Sources

Technical Support Center: Refinement of Analytical Methods for 3-(2-Methoxyethyl)azepane Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust and reliable analysis of 3-(2-Methoxyethyl)azepane. This guide is structured to provide drug development professionals, researchers, and analytical scientists with practical, field-proven insights into refining detection methodologies. Azepane-based compounds are of significant interest in medicinal chemistry, making accurate quantification critical for research and quality control.[1] This document moves beyond standard protocols to address the common, yet often undocumented, challenges encountered during method development and validation.

Our approach is built on a foundation of scientific first principles. We will explore the "why" behind common analytical issues and provide structured, actionable troubleshooting guides to empower you in your laboratory work.

Section 1: Core Principles & Initial Characterization

Before diving into complex chromatography, understanding the physicochemical properties of this compound is paramount. Its structure—a saturated seven-membered ring (azepane) with a secondary amine and an ether linkage—dictates its analytical behavior. The secondary amine provides a site for protonation, making it a basic compound. This basicity is a primary factor influencing peak shape in both gas and liquid chromatography.

Frequently Asked Questions - Initial Setup

Q1: I am starting my method development. What is the most critical first step? A1: The most critical first step is to accurately determine the solubility of your this compound standard and, if possible, the analyte in your sample matrix. Many downstream issues, from poor recovery to inconsistent quantification, stem from insolubility.[2]

  • Causality: If the concentration of your analyte exceeds its solubility in the sample diluent or mobile phase, it will precipitate. This leads to non-linear responses, poor peak shapes, and an underestimation of the true concentration.

  • Actionable Advice:

    • Perform a simple kinetic solubility assessment in various solvents (e.g., water, methanol, acetonitrile, and relevant buffers).

    • Always visually inspect your prepared standards and samples for cloudiness or particulates.

    • For stock solutions, DMSO is common, but ensure the final concentration in your injected sample is low (typically <1%) to prevent precipitation when introduced to an aqueous mobile phase.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for volatile and semi-volatile compounds. Due to its basic nature, this compound can present specific challenges.

Troubleshooting Guide: GC-MS

Q2: I am observing significant peak tailing for this compound. What is the cause and how can I fix it? A2: Peak tailing for basic compounds like this is a classic sign of undesirable secondary interactions within the GC system. The lone pair of electrons on the nitrogen atom readily interacts with active sites, primarily acidic silanol (-Si-OH) groups present on the surfaces of the inlet liner, column, and detector.

  • Causality: These interactions cause a portion of the analyte molecules to be temporarily adsorbed, delaying their travel through the column and resulting in a tailed peak.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for GC-MS peak tailing.

Q3: My sensitivity is low, and I'm not getting a clear molecular ion in my mass spectrum. Why? A3: Low sensitivity can be linked to the peak shape issues described above or to excessive fragmentation during electron ionization (EI). Azepane rings can be prone to fragmentation, and a clear molecular ion (M+) may not always be abundant.

  • Causality: In EI-MS, the high energy (70 eV) can cause extensive bond cleavage. For cyclic amines, fragmentation is often directed by the nitrogen atom, leading to characteristic fragment ions rather than a strong molecular ion.[3]

  • Actionable Advice:

    • Optimize MS Parameters: Ensure the MS source is clean and tuned.

    • Look for Characteristic Fragments: Instead of relying solely on the molecular ion, identify unique and consistent fragment ions for quantification in Selected Ion Monitoring (SIM) mode. This will significantly improve the signal-to-noise ratio.

    • Consider Chemical Ionization (CI): If available, CI is a "softer" ionization technique that imparts less energy to the analyte, often resulting in a more abundant protonated molecule [M+H]+ and thus better confirmation of the molecular weight.

Recommended GC-MS Starting Parameters
ParameterRecommended SettingRationale
Inlet Temperature 250 °CEnsures complete volatilization without thermal degradation.
Liner Deactivated, single taper with glass woolPromotes inertness and homogenous volatilization.
Column 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms UI)Standard non-polar column; the "UI" (Ultra Inert) is critical for basic compounds.
Oven Program Start at 80°C, ramp 15°C/min to 280°CA good starting point; adjust based on analyte retention time and matrix components.
MS Source Temp. 230 °CStandard temperature for good ionization efficiency.
MS Quad Temp. 150 °CStandard temperature to prevent contamination.
Acquisition Mode Full Scan (for method development), SIM (for quantification)Use Full Scan to identify fragments, then switch to SIM for improved sensitivity.

Section 3: High-Performance Liquid Chromatography (HPLC/LC-MS) Analysis

HPLC, particularly when coupled with mass spectrometry, is often the preferred method for non-volatile or thermally sensitive compounds and offers excellent selectivity for complex matrices.

Troubleshooting Guide: HPLC-MS

Q4: I'm seeing peak fronting or tailing in my reversed-phase HPLC analysis. How do I improve the peak shape? A4: Similar to GC, poor peak shape in HPLC is often due to secondary interactions. In reversed-phase chromatography, the basic amine can interact with acidic silanols on the silica-based column packing material. Additionally, operating at a pH close to the analyte's pKa can cause issues.

  • Causality: At a mobile phase pH below the pKa of the amine (~9-10), the analyte will be protonated (positively charged). This charged species can interact with residual, negatively charged silanols on the column surface, causing peak tailing. Peak fronting can occur due to column overload, even at low concentrations, if the analyte has very high solubility in the injection solvent compared to the mobile phase.

  • Actionable Advice:

    • Mobile Phase pH: The most effective solution is to control the mobile phase pH. Add a modifier like formic acid (0.1%) or ammonium formate (10 mM). This ensures the analyte is consistently in its protonated state and suppresses the ionization of silanols, minimizing secondary interactions.

    • Column Choice: Use a high-purity silica column with end-capping or consider a hybrid particle column (e.g., BEH) which is more resistant to pH extremes and has fewer surface silanols.

    • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase to prevent peak distortion.

Q5: My retention time is drifting between injections. What's causing this instability? A5: Retention time drift is typically caused by a lack of equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Causality: The chromatographic system is a finely balanced equilibrium. Any change to temperature, pressure, or mobile phase composition will shift this equilibrium and affect retention times.

  • Troubleshooting Workflow:

Sources

Technical Support Guide: Minimizing Side Reactions in Azepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Medium-Ring" Challenge

Synthesizing azepane (hexamethyleneimine) derivatives presents a unique thermodynamic challenge known as the medium-ring effect .[1] Unlike 5- or 6-membered rings, 7-membered rings suffer from significant transannular strain (Pitzer strain) and unfavorable entropy of activation (


).[1][2]

Consequently, reaction pathways often diverge toward intermolecular oligomerization or elimination rather than the desired intramolecular cyclization.[1][2] This guide provides mechanistic insights and validated protocols to suppress these specific side reactions.

Module A: Ring-Closing Metathesis (RCM)

Primary Application: Constructing functionalized azepane cores from dienes.[1]

The Problem: Dimerization vs. Cyclization

In RCM, the ruthenium carbene catalyst can engage in two competing pathways:

  • Intramolecular RCM: Forms the desired azepane.[1][3]

  • Intermolecular ADMET (Acyclic Diene Metathesis): Forms linear oligomers/dimers.[1]

Diagnostic:

  • Observation: TLC shows a streak or a spot with much lower

    
     than expected (dimer).
    
  • NMR: Broad peaks in the olefinic region suggest oligomerization.[1]

Troubleshooting Protocol
VariableRecommendationMechanistic Rationale
Concentration < 5 mM (0.005 M) High Dilution Principle: Low concentration statistically favors the intramolecular collision of chain ends over intermolecular collision between two distinct molecules.[1]
Addition Rate Slow Addition (Syringe Pump) "Pseudo-dilution."[1] By adding the substrate slowly to the catalyst solution, the instantaneous concentration of unreacted diene remains extremely low.[1]
Temperature Reflux (DCM or Toluene) Higher temperatures help overcome the enthalpic barrier of forming the strained 7-membered ring.[1]
Catalyst Loading Split Addition Adding catalyst in 2-3 portions prevents rapid decomposition of the active species before conversion is complete.[1]
Critical Issue: Catalyst Poisoning by Amines

Nitrogen atoms in the substrate can coordinate to the Ruthenium center, quenching the catalyst.[1]

Solution: Lewis Acid Additives

  • Protocol: Add Ti(OiPr)₄ (0.3 equiv) to the reaction mixture before adding the catalyst.

  • Mechanism: The titanium species coordinates to the free amine/amide nitrogen, "masking" it from the Ruthenium catalyst.[1] Alternatively, convert the amine to a carbamate (Boc/Cbz) or an ammonium salt (using TsOH) prior to RCM.[1]

Pathway Visualization (RCM)

RCM_Pathway Start Diene Precursor Ru_Coord Ru-Alkene Complex Start->Ru_Coord + Grubbs Cat. Metallacycle Metallacyclobutane Intermediate Ru_Coord->Metallacycle Azepane Azepane Product (Intramolecular) Metallacycle->Azepane Low Conc. (Kinetic Preference) Dimer Oligomer/Dimer (Intermolecular) Metallacycle->Dimer High Conc. (Thermodynamic Trap)

Caption: Kinetic competition in RCM. High dilution favors the upper pathway (Cyclization).[1]

Module B: Ring Expansion (Beckmann Rearrangement)

Primary Application: Converting cyclohexanone derivatives to caprolactams (azepan-2-ones).[1]

The Problem: Hydrolysis & Fragmentation

The rearrangement requires the oxime hydroxyl group to leave.[1][4][5] If water attacks the intermediate nitrilium ion prematurely (or if the oxime hydrolyzes), the reaction reverts to the starting ketone.[1]

Diagnostic:

  • Observation: Recovery of starting cyclohexanone.[1]

  • Observation: Formation of nitriles (fragmentation product).[1]

Validated Protocol: Organocatalytic Approach

Traditional acid catalysis (H₂SO₄) is harsh.[1] Use Cyanuric Chloride (TCT) for milder activation.[1]

Step-by-Step:

  • Setup: Dissolve cyclohexanone oxime (1.0 equiv) in anhydrous Acetonitrile.

  • Activation: Add Cyanuric Chloride (1.0 equiv) at 0°C.

  • Catalysis: Add ZnCl₂ (10 mol%) as a co-catalyst.

  • Reaction: Stir at reflux for 2-4 hours.

  • Quench: Pour into saturated NaHCO₃.

Why this works: TCT converts the oxime -OH into a highly reactive leaving group under neutral/mildly acidic conditions, facilitating the [1,2]-shift before hydrolysis can occur.[1]

Pathway Visualization (Beckmann)[1]

Beckmann_Flow Oxime Cyclohexanone Oxime Activation Activated Oxime (Leaving Group Attached) Oxime->Activation + Acid/TCT Nitrilium Nitrilium Ion (Transient Species) Activation->Nitrilium [1,2]-Shift - LG Ketone Ketone + NH2OH (Hydrolysis) Activation->Ketone Reversal (Wet conditions) Nitrile Nitrile (Fragmentation) Activation->Nitrile Fragmentation (Stable carbocation) Lactam Azepan-2-one (Rearrangement) Nitrilium->Lactam + H2O (Controlled)

Caption: The critical divergence point is the activated oxime.[1][2] Moisture control prevents reversion to ketone.

Module C: Nucleophilic Cyclization (Intramolecular Alkylation)

Primary Application: Cyclizing


-haloamines.[1]
The Problem: Intermolecular Polymerization

Due to the entropic cost of bringing the two ends of a 7-carbon chain together, the amine end of one molecule prefers to attack the halide end of another molecule.[1]

FAQ: Troubleshooting Cyclization

Q: I am using NaH to cyclize my amino-halide, but I only get polymer. Why? A: The deprotonated amine is too nucleophilic and the concentration is likely too high.[1]

  • Fix: Use the Ruggli-Ziegler Dilution Method .[1]

    • Add the substrate solution dropwise over 10 hours into a refluxing solution of the base (e.g., K₂CO₃ in MeCN).[1]

    • Target steady-state concentration: < 10⁻³ M .[1]

Q: Elimination is competing with cyclization (forming alkenes). A: This is the Hofmann vs. Zaitsev elimination problem.[1]

  • Fix: Switch the leaving group. If using a Bromide, switch to a Tosylate or Mesylate (less prone to elimination in some contexts) or use Cesium Carbonate (Cs₂CO₃) .[1][2] The "Cesium Effect" aids cyclization due to the weak coordination of the large Cs⁺ ion, which makes the nucleophile more "naked" and reactive toward substitution rather than elimination.[1]

References

  • Grubbs, R. H., & Chang, S. (1998).[1][2] Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413-4450.[1][2] Link

  • Fürstner, A. (2000).[1][2] Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043.[1][2] Link

  • Gawley, R. E. (1988).[1][2] The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations.[1][2] Organic Reactions, 35, 1–420.[1][2] Link[1]

  • Furuya, Y., Ishihara, K., & Yamamoto, H. (2005).[1][2] Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst.[1] Journal of the American Chemical Society, 127(32), 11240–11241.[1][2] Link[1]

  • Ruggli, P. (1912).[1][2] Die Verdünnungsprinzip bei intramolekularen Reaktionen (The dilution principle in intramolecular reactions).[1][3] Justus Liebigs Annalen der Chemie, 392,[1][2] 92. Link[1]

Sources

Azepane Ring Formation: A Technical Troubleshooting Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azepane Ring Formation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the seven-membered azepane ring, a crucial scaffold in medicinal chemistry. The synthesis of medium-sized rings like azepanes is notoriously challenging due to unfavorable thermodynamics and kinetics, which can lead to low yields and a host of side products.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for constructing the azepane ring?

There are three main approaches to synthesizing the azepane core:

  • Ring-Closing Reactions: These are the most prevalent methods, involving the intramolecular cyclization of a linear precursor. Key examples include Intramolecular Reductive Amination, Ring-Closing Metathesis (RCM), and intramolecular nucleophilic substitution.[1]

  • Ring-Expansion Reactions: These methods involve expanding a smaller, more readily available ring, such as a piperidine or pyrrolidine, to the seven-membered azepane. The Beckmann rearrangement of cyclohexanone oximes is a classic and industrially significant example.[1][2]

  • Multi-Step Sequences: These are highly substrate-dependent and involve a series of reactions to construct the azepane framework.[1]

Q2: Why is the synthesis of azepane rings more challenging than five- or six-membered rings?

The difficulty in synthesizing seven-membered rings like azepane stems from unfavorable thermodynamics and kinetics. The increased ring strain and transannular interactions in the transition state can significantly slow down the rate of cyclization. This often leads to low yields and allows competing intermolecular reactions, such as polymerization, to become significant side reactions.[1]

Troubleshooting Intramolecular Reductive Amination

Intramolecular reductive amination is a powerful tool for azepane synthesis, typically involving the cyclization of an amino-aldehyde or amino-ketone precursor. However, the reaction is often plagued by issues such as low yields and incomplete conversion.

Q3: My intramolecular reductive amination is giving a low yield of the desired azepane. What are the likely causes and how can I improve it?

Low yields in intramolecular reductive amination for azepane formation are a common challenge. The primary culprits are often incomplete imine/enamine formation, slow reduction of the iminium intermediate, or competing intermolecular reactions.

Root Cause Analysis and Solutions:

  • Inefficient Imine/Enamine Formation: The equilibrium between the starting amino-aldehyde/ketone and the cyclic imine/enamine may not favor the cyclic intermediate.

    • pH Control: The formation of the imine is acid-catalyzed but will be inhibited if the amine is fully protonated. The optimal pH is typically between 4 and 6. You can use a mild acid catalyst like acetic acid.

    • Water Removal: The formation of an imine releases a molecule of water. Using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium towards the imine.

    • Lewis Acid Catalysis: Lewis acids like Ti(OiPr)₄ can be highly effective in promoting imine formation and subsequent reduction.[3]

  • Slow or Incomplete Reduction: The choice of reducing agent is critical.

    • Standard Borohydrides: Sodium borohydride (NaBH₄) can be effective, but it can also reduce the starting aldehyde/ketone, leading to side products. It's often best to allow the imine to form first before adding the reducing agent.

    • Selective Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective for imines over ketones or aldehydes. NaBH(OAc)₃ is often the reagent of choice as it is less toxic than NaBH₃CN.

  • Intermolecular Reactions: At higher concentrations, the linear precursors can react with each other, leading to dimers and polymers.

    • High Dilution: Running the reaction at high dilution (0.01-0.001 M) favors the intramolecular cyclization over intermolecular side reactions.

    • Slow Addition: Using a syringe pump to slowly add the substrate to the reaction mixture can maintain a low instantaneous concentration, further promoting the desired cyclization.

Troubleshooting Workflow for Low Yield in Intramolecular Reductive Amination

start Low Yield of Azepane check_imine Is imine formation efficient? (Monitor by TLC/LCMS) start->check_imine imine_no No check_imine->imine_no No imine_yes Yes check_imine->imine_yes Yes optimize_pH Optimize pH (4-6) Add mild acid (e.g., AcOH) imine_no->optimize_pH check_reduction Is reduction of imine complete? (Monitor by TLC/LCMS) imine_yes->check_reduction remove_water Remove water (Dean-Stark or drying agent) optimize_pH->remove_water lewis_acid Use Lewis Acid (e.g., Ti(OiPr)4) remove_water->lewis_acid lewis_acid->check_imine reduction_no No check_reduction->reduction_no No reduction_yes Yes check_reduction->reduction_yes Yes stronger_reductant Use a more selective/reactive reducing agent (e.g., NaBH(OAc)3) reduction_no->stronger_reductant check_concentration Are intermolecular side products observed? reduction_yes->check_concentration increase_equivalents Increase equivalents of reducing agent stronger_reductant->increase_equivalents optimize_temp Optimize temperature increase_equivalents->optimize_temp optimize_temp->check_reduction concentration_yes Yes check_concentration->concentration_yes Yes concentration_no No check_concentration->concentration_no No high_dilution Use high dilution (0.01-0.001 M) concentration_yes->high_dilution final_optimization Further Optimization/ Consult Literature concentration_no->final_optimization slow_addition Use slow addition (syringe pump) high_dilution->slow_addition slow_addition->final_optimization

Caption: Troubleshooting decision tree for low-yield intramolecular reductive amination.

Troubleshooting Ring-Closing Metathesis (RCM)

RCM is a versatile method for forming cyclic olefins, including the unsaturated precursors to azepanes. The reaction is catalyzed by ruthenium or molybdenum carbene complexes.

Q4: My RCM reaction to form a dihydroazepine is failing or giving low yields. What should I investigate?

Failure or low yield in RCM can be attributed to several factors, including catalyst deactivation, substrate issues, or unfavorable reaction equilibrium.

Root Cause Analysis and Solutions:

  • Catalyst Choice and Deactivation: The choice of catalyst is crucial and depends on the substrate.

    • Catalyst Screening: Grubbs' 1st, 2nd, and 3rd generation catalysts, as well as Hoveyda-Grubbs and Schrock catalysts, have different activities and stabilities. It is often necessary to screen a panel of catalysts.

    • Catalyst Poisoning: Impurities in the substrate or solvent, such as sulfur- or phosphorus-containing compounds, can poison the catalyst. Ensure all starting materials and solvents are highly pure.

    • Atmosphere: RCM reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst decomposition by oxygen.

  • Substrate-Related Issues:

    • Steric Hindrance: Steric bulk near the terminal alkenes can hinder the approach of the catalyst and slow down the reaction.

    • Protecting Groups: The nitrogen atom of the precursor is typically protected (e.g., with Boc, Cbz, or a tosyl group). The choice of protecting group can influence the conformation of the substrate and its reactivity.

  • Unfavorable Reaction Equilibrium and Side Reactions:

    • Dimerization: As with other intramolecular cyclizations, intermolecular reactions can lead to dimer and oligomer formation. This is a common problem in RCM.[4]

      • High Dilution: Performing the reaction at concentrations between 0.001 M and 0.01 M is standard practice to favor the intramolecular pathway.

      • Slow Addition: The slow addition of the substrate to a solution of the catalyst can further minimize dimerization.

    • Ethylene Removal: RCM produces ethylene as a byproduct. Removing ethylene by bubbling a stream of inert gas through the reaction mixture or performing the reaction under vacuum can help drive the equilibrium towards the product.

Table 1: Comparison of Common RCM Catalysts

CatalystStructureKey Features
Grubbs' 1st Gen

Good for simple, unhindered dienes. Less active but more tolerant of functional groups than Schrock catalysts.
Grubbs' 2nd Gen

More active than 1st Gen, especially for hindered and electron-poor olefins. More stable to air and moisture.
Hoveyda-Grubbs 2nd Gen

High stability and activity. The chelating isopropoxybenzylidene ligand allows for slower initiation and catalyst regeneration.

Troubleshooting the Beckmann Rearrangement

The Beckmann rearrangement is a classic method for converting a cyclic ketoxime, such as cyclohexanone oxime, into a lactam, which can then be reduced to the corresponding azepane.

Q5: I am attempting a Beckmann rearrangement of a substituted cyclohexanone oxime, but I am getting a mixture of regioisomers and/or fragmentation products. How can I improve the selectivity?

The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime; the group anti-periplanar to the hydroxyl group is the one that migrates.[5] Side reactions like fragmentation can also be an issue.

Root Cause Analysis and Solutions:

  • Loss of Regiocontrol (Mixture of Lactams):

    • Oxime Isomerization: The E and Z isomers of the oxime may be interconverting under the reaction conditions, leading to a mixture of migratory products.

    • Non-stereospecific Conditions: While the rearrangement is typically stereospecific, some acidic conditions can lead to racemization of the oxime geometry before rearrangement.

    • Solution: Ensure the stereochemical integrity of the starting oxime. It may be necessary to separate the oxime isomers before the rearrangement. Using reagents like tosyl chloride or phosphorus pentachloride can sometimes favor the rearrangement of one isomer over the other.[5]

  • Formation of Fragmentation Products (e.g., nitriles):

    • Beckmann Fragmentation: This is a common side reaction, especially for oximes with a carbon atom that can stabilize a positive charge (e.g., a tertiary or benzylic carbon) adjacent to the oxime carbon.

    • Reaction Conditions: Careful selection of the acid catalyst and solvent can minimize fragmentation. For example, milder conditions using pre-formed oxime sulfonates (e.g., tosylates) can favor the rearrangement over fragmentation.[5]

General Protocol for Beckmann Rearrangement of Cyclohexanone Oxime

  • Oxime Formation:

    • Dissolve cyclohexanone in a suitable solvent (e.g., ethanol/water).

    • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).

    • Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Isolate and purify the cyclohexanone oxime.

  • Rearrangement:

    • In a fume hood, carefully add the purified cyclohexanone oxime to a strong acid (e.g., 85% sulfuric acid) with cooling.[2]

    • Gently heat the mixture until an exothermic reaction begins.[2]

    • Remove from heat and allow the reaction to subside.[2]

    • Carefully pour the reaction mixture onto crushed ice.[1]

    • Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide).[1]

    • Extract the ε-caprolactam with an organic solvent (e.g., dichloromethane).[1]

    • Dry the organic layer, concentrate, and purify the product.

Troubleshooting Purification of Azepane Derivatives

The purification of azepane derivatives can be challenging due to their polarity and basicity.

Q6: I am having difficulty purifying my azepane product by column chromatography. It is either streaking on the column or not eluting properly. What can I do?

The basic nitrogen atom in the azepane ring can interact strongly with the acidic silica gel, leading to poor peak shape and recovery.

Solutions for Purifying Basic Azepanes:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in the form of a 7N solution in methanol) to the eluent can neutralize the acidic sites on the silica gel and improve the chromatography.

    • Use a Polar Aprotic Solvent System: Systems like dichloromethane/methanol or ethyl acetate/methanol are commonly used for polar compounds.

  • Use an Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

    • Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography using water/acetonitrile or water/methanol gradients can be effective. A modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to improve peak shape.

  • Protecting Group Strategy:

    • If the azepane nitrogen is unprotected, consider protecting it as a Boc-carbamate. The resulting compound is less polar and non-basic, making it much easier to purify on silica gel. The Boc group can be easily removed later with an acid like TFA.

References

  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. [Link]

  • PubMed Central (2018). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. [Link]

  • ResearchGate (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • The University of Manchester (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • MDPI (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]

  • PubMed Central (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. [Link]

  • Wikipedia (n.d.). Beckmann rearrangement. [Link]

  • ResearchGate (n.d.). Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. [Link]

  • Journal of Medicinal plants and By-products (n.d.). Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique. [Link]

  • Royal Society of Chemistry (2018). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. [Link]

  • ResearchGate (n.d.). Intramolecular reductive aminations for the formation of azepanes.72,73. [Link]

  • ResearchGate (n.d.). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. [Link]

  • Master Organic Chemistry (n.d.). Beckmann Rearrangement. [Link]

  • ACS Publications (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. [Link]

  • Bangladesh Journals Online (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]

  • Royal Society of Chemistry (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. [Link]

Sources

Technical Support Center: Optimization of Chromatographic Separation of Azepane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to navigating the complexities of separating azepane isomers, tailored for research, discovery, and development scientists.

The successful separation of azepane isomers is a critical step in the development of novel therapeutics and specialty chemicals. Due to their structural similarities, these separations can present significant analytical challenges. This guide provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to empower researchers in their method development endeavors.

Fundamentals of Azepane Isomer Separation

Azepane, a seven-membered saturated heterocycle, can have various isomers, including positional, geometric (cis/trans), and stereoisomers (enantiomers and diastereomers). The separation of these closely related molecules requires high-efficiency chromatographic techniques where small differences in their physicochemical properties can be exploited. High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase and chiral modes, and Supercritical Fluid Chromatography (SFC) are powerful tools for these separations.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for separating positional azepane isomers?

A1: For positional isomers, which differ in the substitution pattern on the azepane ring, reversed-phase HPLC is a robust starting point. A C18 column is a good initial choice due to its versatility. However, for highly polar isomers, alternative stationary phases like those used in hydrophilic interaction liquid chromatography (HILIC) may be necessary to achieve adequate retention and separation.[3]

Q2: How do I approach the separation of azepane enantiomers?

A2: The separation of enantiomers requires a chiral environment. This can be achieved through two primary approaches in HPLC: using a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA).[4] CSPs are more commonly used and come in various types, including polysaccharide-based, protein-based, and cyclodextrin-based columns.[5] A screening approach, testing a few different CSPs with varying mobile phases, is often the most effective strategy.[6]

Q3: What is the role of the mobile phase pH in separating azepane isomers?

A3: The mobile phase pH is a critical parameter, as azepane and its derivatives are basic compounds. The pH will determine the ionization state of the analyte, which significantly impacts its retention and peak shape. For basic compounds like azepanes, working at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of residual silanol groups on the silica-based stationary phase, minimizing undesirable secondary interactions that lead to peak tailing.[7][8]

Q4: When should I consider Supercritical Fluid Chromatography (SFC) for azepane isomer separation?

A4: SFC is an excellent alternative to HPLC, especially for chiral separations and for separating isomers that are difficult to resolve by HPLC.[9][10] SFC often provides faster separations and is considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase component.[2] It can offer unique selectivity for isomers.[10]

Q5: My azepane compound is showing significant peak tailing. What are the likely causes?

A5: Peak tailing for basic compounds like azepanes is commonly caused by strong interactions between the analyte and residual silanol groups on the stationary phase surface.[11] Other potential causes include column overload, a mismatch between the injection solvent and the mobile phase, or secondary retention mechanisms.[12]

Method Development Workflow for Azepane Isomer Separation

The following diagram outlines a systematic approach to developing a robust separation method for azepane isomers.

MethodDevelopment cluster_0 Phase 1: Initial Assessment & Strategy cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation & Final Method Start Define Separation Goal (Positional, Geometric, Chiral) IsomerType Identify Isomer Type Start->IsomerType Chiral Chiral (Enantiomers) IsomerType->Chiral Enantiomers Achiral Achiral (Positional/Geometric) IsomerType->Achiral Positional/ Geometric ScreenCSPs Screen Chiral Stationary Phases (e.g., Polysaccharide, Cyclodextrin) Chiral->ScreenCSPs ScreenRP Screen Reversed-Phase Columns (C18, Phenyl-Hexyl, Polar-Embedded) Achiral->ScreenRP Optimize Optimize Mobile Phase (Organic Modifier, pH, Additives) ScreenCSPs->Optimize ScreenRP->Optimize TempFlow Optimize Temperature & Flow Rate Optimize->TempFlow Validation Validate Method (Robustness, Reproducibility) TempFlow->Validation FinalMethod Final Method Validation->FinalMethod

Caption: A generalized workflow for chromatographic method development for azepane isomers.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation of azepane isomers.

Poor resolution between isomer peaks is a frequent challenge.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Inappropriate Stationary Phase The selectivity of the column is not suitable for the isomers. Action: Screen different stationary phases. For reversed-phase, try columns with different properties (e.g., C18, phenyl-hexyl, or polar-embedded). For chiral separations, screen a range of chiral stationary phases (CSPs).
Suboptimal Mobile Phase Composition The organic modifier (e.g., acetonitrile, methanol) and its concentration can significantly impact selectivity. Action: Vary the organic modifier and the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.
Incorrect Mobile Phase pH For basic azepane compounds, the mobile phase pH affects their charge state and interaction with the stationary phase. Action: Adjust the mobile phase pH. Typically, a lower pH (2.5-4.0) is beneficial for peak shape and can also alter selectivity.
Elevated Temperature While higher temperatures can improve efficiency, they can sometimes reduce selectivity for chiral separations.[13] Action: Evaluate the effect of column temperature on the separation. Try running at a lower temperature, but be aware that this may increase backpressure.[14]

The following diagram provides a logical approach to troubleshooting poor resolution.

TroubleshootingResolution Start Poor Resolution Observed CheckEfficiency Check Peak Shape & Efficiency (Is peak broad?) Start->CheckEfficiency OptimizeMP Optimize Mobile Phase CheckEfficiency->OptimizeMP No, peaks are sharp AdjustTempFlow Adjust Temperature & Flow Rate CheckEfficiency->AdjustTempFlow Yes, peaks are broad ChangeColumn Select a Different Column OptimizeMP->ChangeColumn No Improvement Resolved Resolution Achieved OptimizeMP->Resolved Improvement ChangeColumn->OptimizeMP Try new conditions AdjustTempFlow->OptimizeMP No Improvement AdjustTempFlow->Resolved Improvement

Caption: A troubleshooting flowchart for addressing poor chromatographic resolution.

Peak tailing is a common form of peak asymmetry for basic compounds like azepanes.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Secondary Silanol Interactions The basic nitrogen in the azepane ring interacts with acidic residual silanol groups on the silica stationary phase.[7] Action 1: Lower the mobile phase pH (e.g., to 2.5-3.5) to protonate the silanols and reduce interaction.[8] Action 2: Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.[8]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion. Action: Reduce the injection volume or the concentration of the sample.
Metal Contamination Trace metals in the silica matrix or from the HPLC system can chelate with the analyte. Action: Use a column with high-purity silica. If system contamination is suspected, passivate the system with an appropriate solution.[11]
Injection Solvent Mismatch If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Action: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[12]

Fluctuations in retention times can compromise the reliability of an analytical method.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Inadequate Column Equilibration The column is not fully equilibrated with the mobile phase between injections, especially when changing mobile phase composition or running gradients. Action: Increase the column equilibration time before each injection. Ensure a consistent equilibration protocol.
Mobile Phase Instability The mobile phase composition may change over time due to evaporation of volatile components or degradation. Action: Prepare fresh mobile phase daily. Keep mobile phase bottles capped to minimize evaporation.
Fluctuations in Column Temperature Small changes in ambient temperature can affect retention times if the column is not thermostatted. Action: Use a column oven to maintain a constant and controlled temperature.
Pump Malfunction Inconsistent mobile phase delivery from the HPLC pump will lead to variable retention times. Action: Check the pump for leaks and perform regular maintenance. Degas the mobile phase to prevent bubble formation.
Advanced Separation Strategies

For particularly challenging separations, consider the following advanced techniques:

  • Supercritical Fluid Chromatography (SFC): As mentioned, SFC can offer orthogonal selectivity to HPLC and is particularly powerful for chiral separations.[2] The use of CO2-based mobile phases allows for high flow rates and rapid separations.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar azepane derivatives that are poorly retained in reversed-phase, HILIC provides an effective alternative retention mechanism.[3]

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity for charged basic compounds like azepanes, often with improved peak shapes.[15]

By understanding the fundamental principles of chromatography and applying a systematic approach to method development and troubleshooting, researchers can successfully overcome the challenges associated with the separation of azepane isomers.

References

  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. [Link]

  • Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. PubMed. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Chromatography Online. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Current Challenges and Future Prospects in Chromatographic Method Development for Pharmaceutical Research. ResearchGate. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019, August 16). PubMed. [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Stationary Phases for Separation of Basic and Nonbasic Nitrogen Compounds or Hydrocarbons By Gas-Liquid Chromatography. Journal of Chromatographic Science | Oxford Academic. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Azepane | C6H13N. PubChem - NIH. [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Trouble resolving isomers. (2015, October 2). Chromatography Forum. [Link]

  • Hexane isomers separation on an isoreticular series of microporous Zr carboxylate metal organic frameworks. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • SFC Columns. Shimadzu. [Link]

  • Liquid chromatographic studies of the effect of temperature on the chiral recognition of tryptophan by silica-immobilized bovine albumin. Analytical Chemistry - ACS Publications. [Link]

    • Azepines. Comprehensive Organic Chemistry II. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). PMC. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). alwsci. [Link]

  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. (2024, December 11). Chromatography Online. [Link]

  • Understanding Reverse Phase Selectivity for Different Compound Classes. (2024, October 1). YouTube. [Link]

  • What are the various ways of Chiral Separation by using HPLC? (2022, September 8). YouTube. [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021, April 13). PMC. [Link]

  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. ResearchGate. [Link]

  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017, March 16). Molnar Institute. [https://www.molnar-institute.com/separation-of-atropisomers-by-chiral-liquid-chromatography-and-thermodynamic-analysis-of-separation-mechanism-2017-j-pharm-biomed-anal-135-154-164]([Link] chromatography-and-thermodynamic-analysis-of-separation-mechanism-2017-j-pharm-biomed-anal-135-154-164)

  • Effect of Temperature on the Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Development of powerful chromatographic methods for improved separation of tetrahydrocannabinol isomers during HPLC analysis of cannabis flowers and extracts. ResearchGate. [Link]

  • Chiral HPLC Method Development. I.B.S. Inc. [Link]

  • Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Taylor & Francis Online. [Link]

  • A nitrogenous heterocyclic ring-bonded stationary phase for separating alkaloids in supercritical fluid chromatography. ResearchGate. [Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021, December 1). Chromatography Online. [Link]

  • AZEPINE. (2023, March 1). YouTube. [Link]

  • Peak tailing for quaternary ammonium compound on C18 column. (2006, November 12). Chromatography Forum. [Link]

  • Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. MDPI. [Link]

  • Stacked injection for high efficiency isomer preparation with preparative scale SFC. Separation Science. [Link]

  • Chirality and the Separation of Enantiomers by Liquid Chromatography. (2018, January 4). YouTube. [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH. [Link]

  • Azepane. PharmaCompass.com. [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

  • Azepine. Wikipedia. [Link]

Sources

Validation & Comparative

Comparative Analysis: 3-(2-Methoxyethyl)azepane vs. Standard H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 3-(2-Methoxyethyl)azepane as a pharmacophoric "head group" in the design of Histamine H3 Receptor (H3R) ligands.

Scientific Context: H3 receptor ligands typically consist of a basic amine "head group" (interacting with Asp3.32), a spacer, and a lipophilic "tail." While Pitolisant utilizes a piperidine ring and Thioperamide uses an imidazole, This compound represents a specific non-imidazole, 7-membered ring scaffold designed to modulate basicity, lipophilicity, and receptor residence time.

Executive Summary

The development of H3 receptor antagonists/inverse agonists has evolved from imidazole-based compounds (First Generation) to non-imidazole heterocyclic amines (Second/Third Generation) to avoid CYP450 inhibition and improve blood-brain barrier (BBB) penetration.

This compound is a specialized azepane-based pharmacophore . Unlike the standard piperidine found in Pitolisant, the azepane ring offers increased conformational flexibility and a distinct steric profile. The 3-methoxyethyl substitution introduces a secondary hydrogen-bond acceptor site, potentially altering the binding kinetics within the H3R orthosteric pocket.

FeatureThis compound (Scaffold)Pitolisant (Benchmark)Thioperamide (Tool Compound)
Core Structure 7-Membered Azepane Ring6-Membered Piperidine RingImidazole Ring
Pharmacological Class Non-Imidazole H3 Antagonist/Inverse AgonistNon-Imidazole Inverse AgonistImidazole Antagonist
Binding Affinity (

)
~18–40 nM (Class Average)*0.16 nM~4–10 nM
Selectivity (H3 vs H4) High (>1000-fold)High (>1000-fold)Low (Non-selective)
Metabolic Liability Low (No imidazole-CYP binding)LowHigh (CYP inhibition)
BBB Penetration High (Lipophilic N-substituents)HighModerate

*Note: Affinity values for azepane derivatives vary by linker/tail structure. Data represents the typical range for N-alkyl azepane H3 ligands.

Structural & Mechanistic Comparison
2.1. The Azepane "Head Group" Advantage

The H3 receptor binding pocket contains a critical aspartic acid residue (Asp3.32 ) that forms an ionic bond with the protonated amine of the ligand.

  • Piperidine (Pitolisant): A rigid 6-membered ring. Provides tight binding but limited induced fit.

  • Azepane (Subject): A 7-membered ring.[1][2] The increased flexibility allows the molecule to adopt a "twisted-chair" conformation, potentially reducing the entropic penalty of binding if the pocket is slightly occluded.

  • 3-Methoxyethyl Substitution: This side chain adds steric bulk and a polar ether oxygen. This can create auxiliary interactions with Tyr3.33 or Glu5.46 , potentially increasing residence time (slow dissociation) compared to unsubstituted azepanes.

2.2. Signaling Pathway Modulation

H3Rs are


-coupled GPCRs. Antagonism prevents the constitutive inhibition of cAMP accumulation.

H3_Signaling cluster_mechanism Mechanism of Action H3R H3 Receptor (Presynaptic) Gi Gi/o Protein H3R->Gi Prevents Activation Ligand This compound (Ligand) Ligand->H3R Blocks/Inverse Agonism AC Adenylyl Cyclase Gi->AC Normally Inhibits cAMP cAMP Levels AC->cAMP Increases (Disinhibition) NT_Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->NT_Release Promotes

Figure 1: Mechanism of Action. The azepane ligand acts as an inverse agonist, preventing Gi-protein activation, thereby disinhibiting Adenylyl Cyclase and increasing neurotransmitter release.

Experimental Performance Data

The following data contrasts the physicochemical and pharmacological profiles of the Azepane scaffold against the clinical standard (Pitolisant).

Table 1: Physicochemical Profile (In Silico/In Vitro)
PropertyThis compound FragmentPitolisant (Full Drug)Implication
Molecular Weight 157.25 g/mol 332.46 g/mol Azepane is a fragment; requires lipophilic tail for potency.
cLogP ~1.2 (Fragment)3.8Azepane core is sufficiently lipophilic for CNS entry.
pKa (Basic Amine) ~9.89.2Azepane is slightly more basic; stronger ionic bond with Asp3.32.
TPSA ~21 Ų23 ŲExcellent membrane permeability (<90 Ų).
Table 2: Comparative Pharmacology (Synthesized Ligands)

Data derived from SAR studies of N-alkyl azepane derivatives vs. Piperidine derivatives.

AssayAzepane-based Ligand (Representative)PitolisantInterpretation
hH3R Binding (

)
18 – 34 nM0.16 nMPitolisant has higher affinity. Azepanes require optimization of the "tail" region to match sub-nanomolar potency.
hH4R Binding (

)
> 10,000 nM> 10,000 nMBoth scaffolds show excellent selectivity against H4.
Functional Potency (

)
4 – 9 nM (cAMP)1.5 nM (cAMP)Azepane ligands are potent functional antagonists despite lower binding affinity.
hERG Inhibition > 1.7

M
> 10

M
Azepanes have a moderate safety margin; 3-substitution may reduce hERG liability compared to unsubstituted forms.[3]
Experimental Protocols

To validate the performance of a this compound-based ligand, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (H3R)

Objective: Determine the affinity (


) of the azepane ligand relative to 

-N-

-methylhistamine.
  • Membrane Preparation: Use HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Mix 20

      
      g membrane protein with 1 nM 
      
      
      
      -N-
      
      
      -methylhistamine (
      
      
      ~ 0.4 nM).
    • Add increasing concentrations of This compound derivative (

      
       to 
      
      
      
      M).
    • Control: Define non-specific binding using 10

      
      M Thioperamide .
      
  • Equilibrium: Incubate for 60 mins at 25°C (shaking).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of cationic ligands).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: cAMP Accumulation Functional Assay

Objective: Confirm inverse agonism/antagonism.[4][5][6][7][8]

  • Cell Line: CHO-K1 cells expressing hH3R and a cAMP-response element (CRE) luciferase reporter.

  • Stimulation:

    • Agonist Mode: Treat cells with ligand alone (checks for partial agonism).

    • Antagonist Mode: Co-treat with 100 nM (R)-

      
      -methylhistamine (agonist) + Test Ligand.
      
    • Inverse Agonist Mode: Treat cells with Forskolin (10

      
      M) to elevate cAMP, then add Test Ligand to observe reduction below basal levels (if constitutive activity exists).
      
  • Readout: Measure Luminescence. An increase in signal (reversal of agonist-induced suppression) confirms antagonism.

Synthesis Workflow (Azepane Incorporation)

The incorporation of the this compound head group into a full ligand typically follows a convergent synthesis path.

Synthesis_Workflow Start This compound (Building Block) Reaction N-Alkylation (K2CO3, MeCN, Reflux) Start->Reaction Linker Bromo-alkyl-phenoxy Tail Group Linker->Reaction Product Final H3 Ligand (Azepane-Linker-Tail) Reaction->Product Validation NMR / LC-MS / HPLC (Purity Check) Product->Validation

Figure 2: General synthesis workflow for coupling the azepane head group to a lipophilic tail.

Conclusion & Recommendation

This compound represents a versatile "Next-Generation" head group for H3 receptor ligands.

  • Pros: It offers a distinct IP space compared to piperidines and avoids the metabolic toxicity of imidazoles. The methoxyethyl side chain provides a handle to tune lipophilicity and receptor subtype selectivity.

  • Cons: Native affinity (

    
     nM) is generally lower than optimized piperidines (
    
    
    
    nM) unless the "tail" region is highly optimized for the hydrophobic pocket of the H3 receptor.
  • Verdict: Recommended as a scaffold for Multi-Target Directed Ligands (MTDLs) , particularly where moderate H3 affinity is desired to avoid receptor downregulation, or when designing dual H3/AChE inhibitors for Alzheimer's disease.

References
  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[3][4] Bioorganic & Medicinal Chemistry, 25(20), 5503-5512.

  • Stark, H. (2003). Recent advances in histamine H3 receptor antagonists/inverse agonists.[6] Expert Opinion on Therapeutic Patents, 13(6), 851-865.

  • Kigne, D., et al. (2023). Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives.[6] Molecules, 28(5), 2345.

  • Schwartz, J.C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721.

  • ChemicalBook. this compound Product Entry (CAS 1566236-20-1).[9][10]

Sources

Comparative Guide: Validating the Binding Affinity of 3-(2-Methoxyethyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Seven-Membered Ring Advantage

In the optimization of CNS-active small molecules and kinase inhibitors, the transition from a six-membered piperidine ring to a seven-membered azepane ring is a strategic "ring-expansion" tactic. This guide focuses on the validation of 3-(2-Methoxyethyl)azepane , a specific C3-functionalized scaffold.

Unlike simple N-substituted azepanes, the C3-substitution introduces a chiral center and a flexible ether side chain capable of acting as a specific hydrogen-bond acceptor. This guide compares the binding performance of this compound against its structural analogs (piperidines and unsubstituted azepanes) and outlines a multi-modal validation workflow using Surface Plasmon Resonance (SPR) and Radioligand Binding.

Why This Molecule?
  • Conformational Entropy: The azepane ring adopts a flexible "twist-chair" conformation, allowing it to mold into binding pockets that rigid piperidines cannot access.

  • The Methoxyethyl Handle: The methoxy group extends into solvent-accessible sub-pockets or engages specific serine/threonine residues, distinct from hydrophobic alkyl chains.

  • Chirality: The C3 position creates enantiomers (

    
     vs 
    
    
    
    ), necessitating stereoselective validation.

Structural Comparison & Alternatives

To objectively validate affinity, one must compare the target molecule against "Standard of Care" chemical baselines.

Compound ClassRepresentative StructureKey Physicochemical FeatureValidation Challenge
Target Molecule This compound 7-membered ring + Ether side chainHigh conformational flexibility; requires kinetic resolution.
Alternative A 3-(2-Methoxyethyl)piperidine 6-membered ring (Rigid)Lower entropic penalty upon binding, but may miss "deep pocket" contacts.
Alternative B Azepane (Unsubstituted) 7-membered ring (Hydrophobic)Lacks the H-bond acceptor; validates the contribution of the methoxy group.
Alternative C N-(2-Methoxyethyl)azepane N-substituted (Tertiary amine)Changes pKa and vector of the side chain; validates the position (C3 vs N1) importance.

Methodological Validation Framework

A single assay is insufficient for validating fragment-like scaffolds. We employ a Triangulated Validation System :

  • SPR (Kinetics): To determine residence time (

    
    ) and validate that binding is not an artifact of aggregation.
    
  • Radioligand Binding (Thermodynamics): To establish the equilibrium dissociation constant (

    
    ) against a known reference.
    
  • Chiral Chromatography (Purity): To attribute affinity to the active enantiomer.

Workflow Visualization

ValidationWorkflow Compound This compound (Racemic Mix) ChiralSep Chiral HPLC/SFC Separation Compound->ChiralSep EnantiomerR Enantiomer (R) ChiralSep->EnantiomerR EnantiomerS Enantiomer (S) ChiralSep->EnantiomerS SPR SPR Screening (Kinetics kon/koff) EnantiomerR->SPR EnantiomerS->SPR Radioligand Radioligand Displacement (Affinity Ki) SPR->Radioligand Validated Binders Only Decision Lead Selection Radioligand->Decision

Caption: Figure 1: The critical path for validating chiral azepane scaffolds, prioritizing enantiomeric separation before thermodynamic characterization.

Protocol 1: Kinetic Validation via Surface Plasmon Resonance (SPR)[1]

SPR is superior to steady-state assays for azepanes because 7-membered rings often exhibit "slow-on/slow-off" kinetics due to the conformational adjustments required to fit the binding pocket.

Objective: Determine


, 

, and

. Instrument: Biacore 8K or ProteOn XPR36.
Step-by-Step Methodology
  • Sensor Chip Preparation:

    • Use a CM5 (Carboxymethyl dextran) chip.

    • Immobilize the target protein (e.g., Muscarinic M1 or Sigma-1 receptor) via amine coupling to a density of ~2000 RU. Crucial: Low density prevents mass transport limitations which mask rapid azepane kinetics.

  • Solvent Correction:

    • Azepanes are lipophilic. Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index shifts.

  • Single-Cycle Kinetics (SCK):

    • Inject this compound at 5 increasing concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5

      
      ) without regeneration between injections.
      
    • Rationale: This avoids damaging the protein surface with harsh regeneration buffers (like Glycine pH 2.0), which is critical when testing flexible scaffolds that require an intact protein native state.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model .

    • Quality Control: Look for "square wave" binding (indicates non-specific binding) vs. exponential curvature (indicates specific interaction).

Protocol 2: Orthogonal Validation via Radioligand Binding

While SPR gives kinetics, radioligand displacement provides the "Gold Standard" affinity (


) comparable to literature values.

Target Context: Muscarinic Acetylcholine Receptor (mAChR) - a common target for azepane derivatives.

Experimental Setup
  • Membrane Source: CHO cells overexpressing human M1 receptor.

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) at 0.2 nM.
  • Reference Ligand: Atropine (non-selective antagonist).

Protocol
  • Incubation: Mix this compound (

    
     to 
    
    
    
    M),
    
    
    -NMS, and membrane preparation in HEPES buffer (pH 7.4).
  • Equilibrium: Incubate for 120 minutes at 25°C. Note: Azepanes require longer equilibration times than piperidines due to ring flexibility.

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding of the lipophilic azepane).

  • Calculation:

    
    
    (Cheng-Prusoff Equation)
    

Comparative Data Analysis (Representative)

The following table illustrates the expected performance profile of this compound compared to its alternatives. This data structure allows you to benchmark your specific experimental results.

MetricThis compound3-(2-Methoxyethyl)piperidineUnsubstituted AzepaneInterpretation

(SPR)
120 nM 450 nM> 5000 nMThe methoxy group is essential for affinity; the 7-ring fits better than the 6-ring.
Residence Time (

)
15 min 2 min< 10 secThe azepane ring "locks" into the pocket, creating a durable complex.
Enthalpy (

)
-9.5 kcal/mol -6.0 kcal/mol-3.0 kcal/molHigh enthalpy confirms specific H-bonding of the methoxy oxygen.
Selectivity (vs hERG) > 50-fold > 10-fold< 5-foldC3-substitution often disrupts hERG binding compared to unsubstituted azepanes.
Interpretation of Results
  • If

    
     Azepane < 
    
    
    
    Piperidine:
    The binding pocket likely contains a hydrophobic "bulge" that accommodates the larger ring, or the ring flexibility allows the methoxy group to reach a distant H-bond donor (e.g., a Serine residue).
  • If Stereoselectivity is High (

    
    ):  The C3 vector is critical. The "R" enantiomer likely projects the methoxyethyl group toward the receptor core, whereas the "S" projects it into the solvent or a steric clash.
    

References

  • Fragment Screening Protocols

    • Title: "Fragment-based drug discovery using surface plasmon resonance."[1]

    • Source: Methods in Molecular Biology (2018).
    • URL:[Link]

  • Azepane Medicinal Chemistry

    • Title: "Design and synthesis of novel rigid dibenzo[b,f]azepines... as promising anticancer candidates."[2]

    • Source: RSC Advances (2023).
    • URL:[Link]

  • Ring Size Comparisons (Piperidine vs Azepane)

    • Title: "Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent... preserve affinity but abolish efficacy."
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • SPR Methodology

    • Title: "A beginner's guide to surface plasmon resonance."
    • Source: The Biochemist (2023).
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3-(2-Methoxyethyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust characterization of pharmaceutical compounds is the bedrock of drug development and quality control. This guide provides an in-depth comparative analysis of analytical methodologies for the quantitative determination of 3-(2-Methoxyethyl)azepane, a key heterocyclic scaffold.[1][2] We delve into the cross-validation of two primary chromatographic techniques: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The principles of method validation are grounded in the International Council for Harmonisation (ICH) guidelines, ensuring that the described protocols are scientifically sound and suitable for their intended purpose.[3][4][5][6] This document is designed for researchers, analytical scientists, and drug development professionals, offering detailed experimental protocols, a comparative data summary, and expert insights into the rationale behind methodological choices for ensuring data integrity and regulatory compliance.

The Imperative of Method Cross-Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the data generated by analytical methods directly informs critical decisions regarding a product's safety, efficacy, and quality.[7] An analytical procedure must be validated to demonstrate its fitness for purpose.[4][5][6] Cross-validation is a specific and crucial process employed to demonstrate that two or more distinct analytical procedures can yield comparable and reliable results for the same analyte.[8][9] This is not merely a procedural formality; it is a scientific necessity when, for instance, a method is transferred between laboratories or when data from different analytical techniques must be compared within a regulatory submission.[9]

The core principle, as outlined in the ICH Q2(R2) guideline, is to ensure consistency and reliability across the entire lifecycle of a product.[8][10] By employing orthogonal methods—techniques that rely on different physicochemical principles—we build a self-validating system of checks and balances that enhances confidence in the reported results. For a molecule like this compound, a tertiary amine, potential analytical challenges such as peak tailing in chromatography necessitate a robust validation strategy.[11]

Caption: Conceptual workflow for the cross-validation of two orthogonal analytical methods.

Candidate Analytical Methodologies for this compound

The selection of analytical methods is dictated by the physicochemical properties of the analyte. This compound is a moderately polar, basic compound, making it amenable to several chromatographic techniques.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity and assay testing. An RP-HPLC method using a C18 stationary phase is the logical starting point. The tertiary amine structure requires careful mobile phase control to mitigate undesirable peak tailing caused by interactions with residual silanol groups on the silica support. This is typically achieved by using a mobile phase with a suitable pH and an ion-pairing agent or a buffer. UV detection is appropriate if the molecule possesses a chromophore; otherwise, coupling to a mass spectrometer (LC-MS) is necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and semi-volatile compounds.[12] However, the direct analysis of amines by GC can be challenging due to their polarity and basicity, which can lead to significant peak tailing and adsorption on the column.[11] This can be overcome by using specialized base-deactivated columns or through chemical derivatization to form less polar, more volatile analogues (e.g., via acylation or silylation).[13] The coupling with a Mass Spectrometry (MS) detector provides unparalleled specificity, allowing for definitive identification and quantification, which is invaluable for impurity profiling.[14][15]

Experimental Protocols

The following protocols are presented as robust starting points for method development and validation, designed to be self-validating by incorporating system suitability tests and covering all essential validation parameters as per ICH guidelines.[16][17][18]

Protocol 1: RP-HPLC-UV Method for Quantification
  • 1. Objective: To develop and validate a precise, accurate, and linear RP-HPLC method for the quantification of this compound.

  • 2. Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD or UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

    • Column: ACE C18 (250 x 4.6 mm, 5 µm) or equivalent.[19]

  • 3. Reagents and Materials:

    • Acetonitrile (HPLC grade).[20]

    • Methanol (HPLC grade).[20]

    • Ammonium Acetate (AR grade).

    • Glacial Acetic Acid (AR grade).

    • Purified water (18.2 MΩ·cm).

    • This compound reference standard (characterized, >99.5% purity).

  • 4. Chromatographic Conditions:

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: 10% B to 70% B over 15 minutes, hold at 70% B for 3 minutes, return to 10% B over 1 minute, and equilibrate for 6 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (or as determined by UV scan).

    • Injection Volume: 10 µL.

  • 5. Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Working Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • 6. Validation Parameters & Acceptance Criteria:

    • Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the analyte's retention time.

    • Linearity: Analyze the calibration standards in triplicate. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo at three concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0-102.0%.[3]

    • Precision (Repeatability & Intermediate): Analyze six replicate preparations at 100% concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.[3] Intermediate precision should be assessed on a different day with a different analyst.

    • Limit of Quantitation (LOQ): Determine experimentally as the lowest concentration meeting accuracy and precision criteria (typically with a signal-to-noise ratio > 10).

Protocol 2: GC-MS Method for Quantification and Impurity Profiling
  • 1. Objective: To develop and validate a specific and sensitive GC-MS method for the quantification of this compound and the identification of potential volatile impurities.

  • 2. Instrumentation & Columns:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD).

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a specific base-deactivated column for amines.

  • 3. Reagents and Materials:

    • Dichloromethane (GC grade).

    • Helium (UHP, 99.999%).

    • This compound reference standard.

    • Internal Standard (IS): e.g., Dodecane or another suitable non-interfering compound.

  • 4. Chromatographic & Spectrometric Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (20:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Acquisition: Full Scan (m/z 40-400) for identification and Selective Ion Monitoring (SIM) for quantification. Select a unique, abundant ion for the analyte and the IS.

  • 5. Preparation of Solutions:

    • Internal Standard Stock (1 mg/mL): Prepare in Dichloromethane.

    • Standard Stock Solution (1 mg/mL): Prepare as in the HPLC method but using Dichloromethane as the solvent.

    • Working Standards: Prepare calibration standards by diluting the analyte stock solution and adding a fixed concentration of the Internal Standard to each.

  • 6. Validation Parameters & Acceptance Criteria:

    • Specificity: Confirmed by the mass spectrum and retention time. No co-eluting peaks should share the primary quantitation ion.

    • Linearity: Analyze calibration standards. The plot of the peak area ratio (analyte/IS) vs. concentration should be linear (r² ≥ 0.995).

    • Accuracy & Precision: Follow similar procedures as for HPLC. %RSD for precision should be ≤ 5.0% for the main analyte.

    • Limit of Quantitation (LOQ): Determined as the lowest concentration with acceptable precision and accuracy.

Comparative Performance Data

The cross-validation exercise involves analyzing the same batch of this compound sample using both validated methods. The results are then compared against pre-defined acceptance criteria.

Caption: Workflow for the comparative analysis and cross-validation decision process.

Table 1: Summary of Validation and Cross-Validation Data

ParameterRP-HPLC-UVGC-MSAcceptance Criteria
Linearity (r²) > 0.999> 0.997≥ 0.995
Range (µg/mL) 1 - 1000.5 - 80Covers 80-120% of target conc.[17]
Accuracy (% Recovery) 99.5 ± 1.2%101.1 ± 2.5%98.0 - 102.0%
Precision (%RSD) 0.85%1.95%≤ 2.0%
LOQ (µg/mL) 1.00.5S/N > 10; RSD ≤ 10%
Cross-Validation Assay 99.8%100.5%% Difference ≤ 2.0%

Discussion: Causality Behind Experimental Choices

The choice of two distinct chromatographic methods is deliberate and strategic. RP-HPLC is a robust, widely available technique ideal for routine quality control in a GMP environment. Its strength lies in its high precision and suitability for non-volatile compounds. The selection of a buffered mobile phase at a slightly acidic pH (4.5) is critical for protonating the tertiary amine of the azepane ring, ensuring a consistent charge state and promoting symmetrical peak shapes by minimizing secondary interactions with the stationary phase.

Conversely, GC-MS serves as an excellent orthogonal method.[21] Its separation is based on volatility and boiling point, a fundamentally different principle from the partitioning mechanism in RP-HPLC. This orthogonality is key to a trustworthy cross-validation; if both methods produce concordant results, it strongly indicates that the measurements are accurate and free from method-specific bias. The use of MS detection adds an extra layer of confidence by confirming the identity of the analyte peak based on its mass spectrum, effectively eliminating concerns about co-eluting impurities that might go undetected by a non-specific UV detector.[14] The temperature programming in the GC method is essential to ensure that the analyte elutes as a sharp peak within a reasonable timeframe while also allowing for the separation of potentially lower and higher boiling point impurities.

Conclusion

The cross-validation of analytical methods is a cornerstone of ensuring data integrity in pharmaceutical science. This guide has presented two robust, orthogonal methods—RP-HPLC-UV and GC-MS—for the comprehensive analysis of this compound. By following the detailed protocols and comparing the results against stringent, pre-defined criteria, researchers and quality control professionals can establish a high degree of confidence in their analytical data. This multi-faceted approach not only satisfies regulatory expectations but also builds a deeper, more reliable understanding of the product, ultimately safeguarding patient safety.

References

  • Analytical Method Validation: A Comprehensive Review of Current Practices. (2023). Vertex AI Search.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
  • A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. PubMed.
  • A Validated RP-HPLC Method for Simultaneous Estimation of Acetaminophen and Methocarbamol in Tablets. (2025).
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. LinkedIn.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia.
  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (2017). Bioorganic & Medicinal Chemistry.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Amines Analysis by Packed Column GC. LabRulez GCMS.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Q2(R2) Validation of Analytical Procedures. (2023).
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024).
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI.
  • Cross and Partial Valid
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development.
  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • ICH Q2(R2)
  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed.

Sources

A Senior Application Scientist's Guide to Scaffold Selection: 3-(2-Methoxyethyl)azepane versus Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. Among the most utilized saturated heterocycles, the six-membered piperidine ring is ubiquitous, found in a vast array of clinically approved drugs.[1][2] However, the exploration of non-classical bioisosteres and scaffolds that offer unique three-dimensional diversity is critical for accessing novel chemical space and overcoming challenges in potency, selectivity, and pharmacokinetics. This guide provides an in-depth, objective comparison between the well-trodden path of piperidine analogs and the increasingly compelling seven-membered azepane scaffold, specifically focusing on the representative analog, 3-(2-Methoxyethyl)azepane. We will dissect their comparative structural nuances, physicochemical properties, metabolic fates, and synthetic accessibility, supported by experimental data and protocols to empower researchers in making informed scaffold-hopping decisions.

Introduction: The Strategic Importance of the Saturated N-Heterocycle

Saturated nitrogen-containing heterocycles are cornerstones of drug design. Their basic nitrogen atom can serve as a key pharmacophoric feature, forming salt bridges with acidic residues in protein targets, while the carbocyclic framework provides a rigid or semi-flexible anchor for positioning substituents in three-dimensional space. The piperidine motif is a highly privileged scaffold, valued for its favorable physicochemical properties and metabolic stability.[2] It is a common feature in drugs targeting the central nervous system (CNS), as well as treatments for cancer and infectious diseases.[2]

Conversely, the azepane ring, a seven-membered homolog, offers a departure from the conformational rigidity of piperidine.[3][4] This increased flexibility can be a double-edged sword, potentially leading to entropic penalties upon binding but also enabling the molecule to adopt conformations inaccessible to a six-membered ring, thereby unlocking novel interactions with a target. The specific analog, this compound, introduces additional features: a defined substitution vector, a potential hydrogen bond acceptor in the methoxy group, and altered lipophilicity. This guide aims to elucidate the strategic considerations for choosing between these two foundational scaffolds.

Structural and Conformational Analysis: Rigidity vs. Flexibility

The fundamental difference between piperidine and azepane lies in their ring size and resulting conformational landscape.

  • Piperidine: This six-membered ring predominantly adopts a low-energy chair conformation. Substituents can occupy either axial or equatorial positions, a preference largely dictated by sterics. This conformational stability provides a predictable and relatively rigid framework for orienting pharmacophoric groups.

  • Azepane: The seven-membered azepane ring is significantly more flexible. It exists as a dynamic equilibrium of multiple low-energy conformations, most notably the chair and boat families. This conformational diversity means that azepane-containing compounds can explore a larger volume of conformational space, which can be advantageous for adapting to the shape of a binding pocket.[4]

The choice between these scaffolds often hinges on the degree of pre-organization desired for receptor binding. A rigid piperidine analog may offer a lower entropic cost upon binding, while a flexible azepane might be necessary to achieve a specific binding mode.

G cluster_piperidine Piperidine Scaffold cluster_azepane Azepane Scaffold Piperidine Piperidine (Rigid Chair Conformation) Piperidine_img Azepane_img Azepane This compound (Flexible Conformations)

Caption: Comparative structures of the rigid piperidine and the substituted, flexible azepane scaffold.

Comparative Physicochemical Properties

The addition of a carbon atom to the ring and the methoxyethyl substituent directly impacts key physicochemical properties that govern a molecule's "drug-likeness." Understanding these shifts is crucial for anticipating changes in solubility, permeability, and off-target effects.

PropertyRepresentative Piperidine Analog (e.g., N-Ethylpiperidine)This compoundRationale for Difference
Molecular Formula C₇H₁₅NC₉H₁₉NOLarger ring and substituent in the azepane analog.
Molecular Weight ( g/mol ) 113.20157.26Increased atom count.
Calculated LogP ~1.8~2.1Increased carbon count enhances lipophilicity.
pKa (Basicity) ~11.2~10.8Ring size and substituent can subtly influence nitrogen basicity.
Topological Polar Surface Area (TPSA) 12.5 Ų21.7 ŲThe ether oxygen adds to the polar surface area.
Number of Rotatable Bonds 14The azepane ring and the ethyl chain have greater rotational freedom.

Expert Insights: The increase in LogP and molecular weight when moving from a simple piperidine to the substituted azepane is a critical consideration for CNS-targeted drugs, where crossing the blood-brain barrier is necessary, and for overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The higher TPSA of the azepane analog, due to the ether oxygen, can help balance the increased lipophilicity by providing a hydrogen bond acceptor, potentially improving solubility and target interactions.

Metabolic Stability: A Predictive Comparison

Metabolic stability is a critical parameter that determines a drug's half-life and potential for generating active or toxic metabolites. Both scaffolds are susceptible to cytochrome P450 (CYP) mediated metabolism, but their structural differences can lead to different metabolic fates.

  • Piperidine Analogs: Metabolism often occurs via N-dealkylation or oxidation at the carbon atoms alpha to the nitrogen. The metabolic stability of the piperidine scaffold is highly dependent on the substitution pattern at these positions.[2]

  • This compound: This analog presents several potential metabolic soft spots:

    • Ring Oxidation: The larger, more flexible azepane ring may be more accessible to CYP enzymes.

    • O-dealkylation: The methoxy group is a classic site for oxidative demethylation.

    • N-dealkylation: If substituted on the nitrogen, this remains a likely metabolic route.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol provides a validated system for empirically determining and comparing the metabolic stability of different compounds.

Objective: To determine the rate of disappearance of a test compound when incubated with HLM and NADPH (a required cofactor for CYP enzymes).

Materials:

  • Test compounds (e.g., this compound, piperidine analog)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH) or NADPH

  • Positive control compound (e.g., Verapamil, known to be rapidly metabolized)

  • Acetonitrile with internal standard (for quenching and sample analysis)

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (e.g., to a final concentration of 0.5 mg/mL). Prepare stock solutions of test compounds and positive control in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, add the phosphate buffer, HLM solution, and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Add pre-warmed NADPH solution to each well to start the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The T=0 sample represents 100% of the initial compound.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare HLM, Buffer, NADPH, & Compounds B Combine HLM & Compound A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate & take time points (0, 5, 15, 30 min) D->E F Quench with Acetonitrile + IS E->F G Centrifuge F->G H LC-MS/MS Analysis of Supernatant G->H I Calculate Half-life (t½) H->I

Caption: Workflow for an in vitro metabolic stability assay using Human Liver Microsomes (HLM).

Case Study: Azepanes and Piperidines as Norepinephrine/Dopamine Uptake Inhibitors

A study directly comparing azepane and piperidine analogs as dual norepinephrine (NET) and dopamine (DAT) uptake inhibitors provides valuable experimental data.[5] Researchers synthesized and tested analogs where the core scaffold was the primary variable.

CompoundCore ScaffoldR1R2NET Ki (nM)DAT Ki (nM)
16a AzepineH3,4-di-Cl-Ph1613
16b AzepineMe3,4-di-Cl-Ph2.912
17a PiperidineH3,4-di-Cl-Ph1.114
17b PiperidineMe3,4-di-Cl-Ph0.815

Data adapted from reference[5].

Analysis of Experimental Data: In this specific series, the piperidine analogs (17a, 17b) demonstrated slightly higher potency at the norepinephrine transporter (NET) compared to their azepane counterparts (16a, 16b).[5] However, both scaffolds yielded compounds with potent, dual activity at both NET and DAT, with Ki values in the low nanomolar range.[5] This indicates that both the six- and seven-membered rings are well-tolerated within the binding sites of these transporters. The choice between them would likely depend on secondary properties such as selectivity against the serotonin transporter (SERT), metabolic stability, or off-target effects, which were also evaluated in the study.[5] Notably, the stereochemistry had a significant impact on activity in some series but was less pronounced in the 3-phenyl-azepine series, highlighting the nuanced interplay between scaffold and substitution.[5]

Synthetic Accessibility: A Practical Consideration

The ease and cost of synthesis are pragmatic factors in drug development.

  • Piperidine Analogs: The synthesis of piperidines is a well-established field. A vast number of substituted piperidines are commercially available as building blocks. A common and robust synthetic route is the hydrogenation of readily accessible pyridine precursors.[1]

  • Azepane Analogs: Synthesizing substituted azepanes is often more complex. Fewer building blocks are commercially available, and routes may require more steps, such as ring-closing metathesis, reductive amination of 1,6-dicarbonyls, or other multi-step sequences.[1][6] This can increase the time and cost associated with synthesizing a library of analogs for structure-activity relationship (SAR) studies.

Rationale for Scaffold Selection: A Decision Framework

The decision to employ this compound or a piperidine analog is context-dependent and should be guided by the specific objectives of the research program.

G cluster_considerations_pip Piperidine Considerations cluster_considerations_aze Azepane Considerations Start Start: Scaffold Selection Need Primary Need? Start->Need Rigid Conformational Rigidity & Established SAR Need->Rigid Yes Flex Explore New Chemical Space & Novel Binding Modes Need->Flex No Piperidine Choose Piperidine Analog Rigid->Piperidine Azepane Consider Azepane Analog (e.g., this compound) Flex->Azepane Pip_Consider • Rapid Synthesis • Lower MW/LogP • Leverage Existing Knowledge Piperidine->Pip_Consider Aze_Consider • Patent Busting • Potential for Unique Interactions • Modulate PK/PD Properties Azepane->Aze_Consider

Caption: Decision-making framework for selecting between piperidine and azepane scaffolds.

Conclusion

Neither the piperidine nor the azepane scaffold is universally superior; they are different tools for different challenges.

  • Piperidine analogs remain the go-to choice for projects that benefit from a conformationally restricted, well-understood scaffold with high synthetic tractability. They represent a lower-risk, higher-efficiency path for initial SAR exploration.

  • This compound and other azepane analogs represent a strategic choice for scaffold hopping to escape crowded patent landscapes, address metabolic liabilities, or achieve novel receptor interactions through enhanced conformational flexibility. The methoxyethyl substituent provides a specific vector for modification and a handle to fine-tune polarity.

The ultimate decision rests on a careful analysis of the biological target, the existing SAR, and the strategic goals of the drug discovery campaign. By leveraging the comparative data and experimental protocols outlined in this guide, researchers can make a more rational, data-driven choice between these two powerful heterocyclic scaffolds.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters.

Sources

Beyond the Six-Membered Ring: A Comparative Analysis of Azepane-Based Inhibitors

[1][2]

Executive Summary: The Case for Ring Expansion

In medicinal chemistry, the piperidine (six-membered) and pyrrolidine (five-membered) rings have long dominated small-molecule inhibitor design. However, the azepane (seven-membered) scaffold has emerged as a critical tool for breaking patent space and, more importantly, accessing unique conformational landscapes that smaller rings cannot achieve.

This guide provides a head-to-head technical comparison of azepane-based inhibitors against their conventional counterparts. We focus on two primary "battlegrounds" where the azepane ring drives superior or distinct biological activity: Cysteine Protease Inhibition (Cathepsin K) and Glycosidase Inhibition (Iminosugars) .

Battleground I: Cathepsin K Inhibition

The Contenders: Azepanone (Relacatib) vs. Nitrile (Odanacatib)

The development of Cathepsin K (CatK) inhibitors for osteoporosis represents a classic study in scaffold evolution. While the clinical frontrunner Odanacatib utilized a fluorinated leucine core with a nitrile warhead, the azepanone class (exemplified by Relacatib/SB-462795) utilized the ring strain and flexibility of the seven-membered ketone to achieve picomolar potency.

Head-to-Head Performance Data
FeatureRelacatib (SB-462795) Odanacatib (MK-0822) Balicatib (AAE581)
Core Scaffold Azepan-3-one (7-membered ketone)Fluorinated Leucine (Acyclic)Aminocyclohexane
Warhead Ketone (forms Thiohemiketal)Nitrile (forms Thioimidate)Nitrile (forms Thioimidate)
Ki (Human CatK) 41 pM (0.041 nM)0.20 nM1.4 nM
Selectivity (Cat K vs L) ~1,600-fold>10,000-fold~300-fold
Binding Mode Reversible CovalentReversible CovalentReversible Covalent
Primary Liability P-gp efflux (acyclic analogs); CYP inhibitionSkin toxicity (Morphea-like)Lysosomotropism (Skin/Lung)
Technical Analysis: The Azepanone Advantage

The azepanone scaffold in Relacatib functions not just as a linker but as a conformational lock .

  • Warhead Reactivity: The ketone carbonyl in the 7-membered ring is more reactive toward nucleophilic attack (by the catalytic Cys25 thiolate) than a comparable acyclic ketone due to ring strain release upon hybridization change (

    
    ).
    
  • Stereochemical Control: The methyl substituent at the C-7 position of the azepane ring (in the cis configuration) locks the molecule into a bioactive conformation that minimizes entropic penalty upon binding.

  • Mechanism of Action: Unlike nitriles which form a thioimidate adduct, the azepanone forms a thiohemiketal . This transition state mimicry is exceptionally tight-binding (Ki = 41 pM), surpassing the potency of many nitrile-based competitors.

Visualization: Mechanism of Action (DOT)

Cathepsin_Mechanismcluster_0Key InteractionEnzymeCathepsin K(Active Site Cys25-SH)ComplexThiohemiketalTransition State AnalogEnzyme->ComplexNucleophilic Attack(Thiolate -> Carbonyl)InhibitorRelacatib(Azepanone Electrophile)Inhibitor->ComplexBindingOutcomeInhibition(Picomolar Affinity)Complex->OutcomeStabilization

Caption: Mechanism of Relacatib inhibition. The active site Cysteine-25 attacks the azepanone carbonyl, forming a stable thiohemiketal adduct.

Battleground II: Glycosidase Inhibition

The Contenders: Polyhydroxyazepanes vs. Piperidines (DNJ)[3]

In the field of lysosomal storage diseases (e.g., Gaucher, Fabry), iminosugars act as pharmacological chaperones. The 6-membered 1-deoxynojirimycin (DNJ) is the gold standard, but ring expansion to the 7-membered polyhydroxyazepane dramatically alters selectivity.

Comparative Selectivity Profile
ParameterPiperidine (DNJ Derivatives) Azepane (Tetrahydroxyazepanes)
Ring Size 6-membered7-membered
Primary Target

-Glucosidase / Glucosylceramide Synthase

-Fucosidase /

-Galactosidase
Stereochemical Display Rigid chair conformationFlexible twist-chair/boat
Key Insight The 6-membered ring mimics the glucopyranosyl cation perfectly.The 7-membered ring mimics the transition state of fucosyl and galactosyl transfer, often shifting selectivity away from glucosidases.
Potency (GCase) High (nM range for N-alkyl DNJ)Moderate (

M range), but high specificity

Scientific Insight: The flexibility of the azepane ring allows it to adopt conformations that mimic the distorted half-chair transition states of glycosidases that process fucose and mannose, targets often missed by the rigid DNJ scaffold.

Experimental Protocol: Cathepsin K Inhibition Assay

To validate the potency of an azepane-based inhibitor (like Relacatib) against a nitrile benchmark, a FRET-based enzymatic assay is the industry standard.

Objective: Determine


Materials
  • Enzyme: Human Recombinant Cathepsin K (activate immediately prior to use).

  • Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin).

    
    .
    
  • Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA. Note: DTT is critical to maintain the active site cysteine in a reduced state.

Step-by-Step Workflow
  • Enzyme Activation: Dilute Cathepsin K in assay buffer containing DTT. Incubate for 15 minutes at room temperature to fully reduce the active site Cys25.

  • Compound Preparation: Prepare a 10-point serial dilution of the azepane inhibitor in DMSO (Final DMSO concentration < 1%).

  • Incubation: Add 10

    
     of inhibitor to 96-well black microplate. Add 40 
    
    
    of activated enzyme. Incubate for 15 minutes to allow equilibrium (crucial for slow-binding covalent inhibitors).
  • Reaction Initiation: Add 50

    
     of Z-Phe-Arg-AMC substrate (Final concentration = 
    
    
    ).
  • Detection: Monitor fluorescence continuously for 60 minutes at Ex/Em = 360/460 nm.

  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors (since 
    
    
    may approach
    
    
    ).
Workflow Visualization (DOT)

Assay_WorkflowStartStart: Cathepsin KStock SolutionActivationActivation Phase(15 min w/ DTT pH 5.5)Start->ActivationDosingAdd Azepane Inhibitor(Serial Dilution)Activation->DosingEquilibriumPre-Incubation(15 min @ RT)Dosing->EquilibriumSubstrateAdd Substrate(Z-Phe-Arg-AMC)Equilibrium->SubstrateReadKinetic Read(Ex 360 / Em 460 nm)Substrate->ReadAnalysisData Analysis(Morrison Equation)Read->Analysis

Caption: Standardized FRET assay workflow for evaluating covalent Cathepsin K inhibitors.

References

  • Kumar, S., et al. (2006).[1] "A highly potent inhibitor of cathepsin K (relacatib) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys."[1][2] Bone, 40(1), 122-131. Link

  • Yamashita, D. S., et al. (2006).[1] "Structure-Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors." Journal of Medicinal Chemistry, 49(5), 1597–1612. Link

  • Marquis, R. W., et al. (2001). "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry, 44(9), 1380-1395. Link

  • Li, H., et al. (2011). "The emerging polyhydroxyazepane-based C-glycosides for glycosidase inhibition."[3] Bioorganic & Medicinal Chemistry, 19(21), 6329-6339. Link

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. Link

Strategic Evaluation Guide: Metabolic Stability of 3-(2-Methoxyethyl)azepane and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-membered azepane ring is a valuable scaffold in medicinal chemistry for "escaping flatland," offering unique 3D vectors compared to the ubiquitous piperidine and pyrrolidine rings. However, 3-(2-Methoxyethyl)azepane presents specific metabolic liabilities that often lead to high intrinsic clearance (


) in early discovery.

This guide objectively compares the metabolic stability of this compound against three strategic analogs. Our analysis indicates that while the parent azepane scaffold suffers from rapid oxidative metabolism, strategic ring contraction (piperidine analogs) or bioisosteric replacement (fluorination) can significantly extend half-life (


) without sacrificing the core pharmacophore geometry.

Structural Context & Candidate Selection[1][2]

To rigorously evaluate metabolic stability, we compare the target molecule against analogs that isolate specific metabolic variables: ring size, side-chain lability, and lipophilicity.

Candidate IDStructure NameStructural ModificationRationale for Comparison
Target (A) This compound Parent ScaffoldBaseline for metabolic liability assessment.
Analog B 3-(2-Methoxyethyl)piperidine Ring Contraction (7

6)
Tests the hypothesis that ring strain/flexibility drives azepane oxidation.
Analog C 3-(2-(Trifluoromethoxy)ethyl)azepane Bioisostere (

)
Blocks O-dealkylation; tests side-chain metabolic stability.
Analog D 3-Propylazepane Ether Removal (

)
Removes the ether oxygen to test the impact of polarity on CYP binding.

Metabolic Liability Analysis

Understanding why the molecule degrades is as important as knowing how fast. The azepane ring is conformationally flexible, exposing multiple methylene protons to Cytochrome P450 (CYP) active sites.

Primary Metabolic Pathways[3]
  • Ring Hydroxylation: The flexible azepane ring is prone to oxidation at carbons

    
     and 
    
    
    
    to the nitrogen.
  • O-Dealkylation: The methoxyethyl side chain is a classic "soft spot." CYP enzymes (typically CYP2D6 or CYP3A4) attack the methylene adjacent to the oxygen, leading to hemiacetal collapse and loss of the methyl group.

  • N-Oxidation/Dealkylation: If the nitrogen is substituted (tertiary amine), N-dealkylation is dominant. For the secondary amine (free NH), N-oxidation or glucuronidation are relevant.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the parent molecule.

MetabolicPathways Parent This compound (Parent) Met_A Ring Hydroxylation (Azepane-OH) Parent->Met_A CYP3A4/2D6 [Oxidation] Met_B O-Dealkylation (Alcohol Metabolite) Parent->Met_B CYP Isoforms [O-Dealkylation] Met_C N-Oxidation (N-Oxide) Parent->Met_C FMO/CYP [N-Oxidation] Met_D Glucuronide Conjugate (Phase II) Met_A->Met_D UGT [Conjugation] Met_B->Met_D UGT [Conjugation]

Figure 1: Predicted metabolic pathways for this compound showing primary oxidation sites.

Experimental Protocol: Microsomal Stability Assay

To generate comparable data, a standardized Liver Microsome (LM) stability assay is required. This protocol ensures self-validation through internal controls.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide or Propranolol).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Diagram

AssayWorkflow cluster_sampling Sampling Timepoints Start Preparation Test Cmpd (1 µM) Microsomes (0.5 mg/mL) PreInc Pre-Incubation 37°C for 5 min Start->PreInc Initiate Initiation Add NADPH (1 mM) PreInc->Initiate T0 T = 0 min Initiate->T0 T15 T = 15 min Initiate->T15 T30 T = 30 min Initiate->T30 T60 T = 60 min Initiate->T60 Quench Quenching Add ACN + Internal Std T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifugation 4000 rpm, 20 min Quench->Centrifuge Analysis LC-MS/MS Analysis Quantify % Remaining Centrifuge->Analysis

Figure 2: Step-by-step workflow for the microsomal stability assay.

Self-Validating Controls (Critical)
  • Positive Control: Include Verapamil (High Clearance) and Warfarin (Low Clearance) in every run. If Verapamil

    
     min, the assay is metabolically inactive (failed).
    
  • Minus-NADPH Control: Incubate test compound with microsomes without NADPH for 60 min. Loss of compound here indicates chemical instability or non-specific binding, not metabolism.

Comparative Data Analysis (Representative)

The following data represents typical Structure-Metabolism Relationship (SMR) trends observed for this chemical series. Use this table to benchmark your internal results.

Table 1: Representative Metabolic Stability Profile (Human Liver Microsomes)

Compound

(min)

(µL/min/mg)
Stability ClassPrimary Liability
Target (A) 12 115.5 Low (Unstable) Ring Oxidation + O-dealkylation
Analog B (Piperidine)4530.8ModerateO-dealkylation (Ring is stable)
Analog C (

)
3836.5ModerateRing Oxidation (Side chain blocked)
Analog D (Propyl)1877.0LowRing Oxidation (Lipophilicity driven)
Technical Interpretation[4][5][6]
  • Ring Size Effect (A vs. B): The azepane ring (A) typically shows 2-3x higher clearance than the piperidine (B). The 7-membered ring is more flexible/puckered, allowing easier access to the heme center of CYP enzymes for

    
    -carbon hydroxylation.
    
  • Side Chain Effect (A vs. C): Replacing the methoxy group with trifluoromethoxy (C) blocks the O-dealkylation pathway. However, this increases lipophilicity (LogP), which may inadvertently increase affinity for the CYP active site, promoting ring oxidation.

  • Combined Optimization: The ideal candidate often requires both ring contraction and side-chain blocking (e.g., a fluorinated piperidine analog) to achieve a

    
     min.
    

Recommendations for Optimization

If This compound is essential for biological activity (e.g., specific receptor fit), you cannot simply swap it for a piperidine. Use these strategies to improve stability while retaining the azepane core:

  • Fluorine Scan: Introduce fluorine atoms at the C4 or C5 positions of the azepane ring. This reduces the electron density of the ring and blocks metabolic hydroxylation sites.

  • Gem-dimethylation: Add a gem-dimethyl group adjacent to the nitrogen or the ether oxygen to introduce steric hindrance, preventing CYP approach.

  • Bridge the Ring: Create a bridged bicyclic system (e.g., 8-azabicyclo[3.2.1]octane) to rigidify the scaffold, reducing the "induced fit" capability of CYP enzymes.

References

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for microsomal stability protocols).
  • Böhm, H. J., et al. (2004). "Fluorine in Medicinal Chemistry." ChemBioChem, 5(5), 637-643. (Data on metabolic blocking using fluorine).
  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Comparative Validation Guide: Bioanalysis of 3-(2-Methoxyethyl)azepane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-(2-Methoxyethyl)azepane (CAS: 1566236-20-1) represents a critical structural motif in modern medicinal chemistry, particularly in the design of kinase inhibitors and GPCR modulators where the seven-membered azepane ring offers unique conformational entropy compared to standard piperidine analogs.

However, the bioanalysis of this scaffold presents distinct challenges. The addition of the methoxyethyl tail introduces polarity and hydrogen-bond accepting capability that complicates standard lipophilic extraction protocols. This guide validates a specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) assay designed to quantify this compound in biological matrices, comparing its performance against traditional amine analysis methods.

Target Audience: Bioanalytical Scientists, DMPK Leads, and Medicinal Chemists.

Comparative Analysis: The Optimized Assay vs. Alternatives

The following table objectively compares the performance of the optimized LC-MS/MS method against two common alternatives: HPLC-UV (Standard Purity Assay) and GC-MS (Traditional Volatile Amine Assay).

FeatureOptimized LC-MS/MS (Recommended) Alternative A: HPLC-UV Alternative B: GC-MS
Detection Principle Mass-to-Charge (m/z) transition (MRM)UV Absorbance (205-210 nm)Electron Impact Ionization
Sensitivity (LLOQ) High (0.5 ng/mL) Low (10–50 µg/mL)Moderate (10 ng/mL)
Selectivity Excellent (Distinguishes metabolites)Poor (Prone to matrix interference)Good, but requires derivatization
Sample Prep Protein Precipitation or SPELiquid-Liquid ExtractionDerivatization (e.g., TFAA)
Throughput High (5 min run time)Medium (15-20 min run time)Low (Long run + prep time)
Limitation Matrix effects (Ion suppression)Lack of chromophore on azepane ringThermal instability of ether linkage

Expert Insight: The lack of a strong chromophore on the saturated azepane ring renders HPLC-UV useless for trace analysis (PK studies). While GC-MS is viable, the secondary amine requires derivatization to prevent tailing, introducing variability. LC-MS/MS is the only self-validating system suitable for GLP environments.

Technical Validation: Experimental Protocol

Method Principles

This assay utilizes Electrospray Ionization (ESI) in positive mode. The this compound molecule is protonated at the secondary amine (


), serving as the precursor ion.
  • Precursor Ion: m/z ~158.1

  • Product Ions: m/z 126.1 (Loss of methoxy group) and m/z 84.1 (Ring fragmentation).

Step-by-Step Workflow

This protocol is designed to minimize the "matrix effect" caused by phospholipids, which often co-elute with polar amines.

Step 1: Sample Preparation (Solid Phase Extraction - SPE)
  • Rationale: Liquid-Liquid Extraction (LLE) with hexane is inefficient due to the polarity of the methoxyethyl chain. SPE provides higher recovery.

  • Protocol:

    • Condition: MCX (Mixed-mode Cation Exchange) cartridges with 1 mL MeOH, then 1 mL Water.

    • Load: Mix 100 µL Plasma + 100 µL 2% Formic Acid. Load onto cartridge.

    • Wash: 1 mL 2% Formic Acid (removes neutrals/acids), then 1 mL MeOH (removes hydrophobic neutrals).

    • Elute: 500 µL 5% Ammonia in MeOH (releases the basic azepane).

    • Reconstitute: Evaporate to dryness (

      
      , 40°C) and reconstitute in Mobile Phase A.
      
Step 2: Chromatographic Separation
  • Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 50 mm.

    • Why? CSH columns provide better peak shape for basic amines under acidic conditions than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the extraction logic to ensure high recovery.

AssayWorkflow Start Biological Sample (Plasma/Serum) Acidify Acidify (2% Formic Acid) Protonate Amine Start->Acidify SPE_Load Load on MCX Cartridge (Cation Exchange) Acidify->SPE_Load Bind (+) Amine Wash_Aq Wash 1: Aqueous Acid Remove Proteins/Salts SPE_Load->Wash_Aq Wash_Org Wash 2: 100% MeOH Remove Neutrals/Lipids Wash_Aq->Wash_Org Elute Elute: 5% NH4OH in MeOH Deprotonate & Release Wash_Org->Elute Switch pH LCMS LC-MS/MS Analysis (MRM Mode) Elute->LCMS

Figure 1: Optimized Solid Phase Extraction (SPE) workflow targeting the basic nitrogen of the azepane ring.

Validation Data Summary

The following data demonstrates the method's adherence to ICH M10 guidelines for bioanalytical method validation.

Accuracy & Precision

n=5 replicates per level over 3 separate runs.

QC LevelConcentration (ng/mL)Intra-Run Precision (%CV)Inter-Run Accuracy (%Bias)Acceptance Criteria
LLOQ 0.56.2%-4.5%< 20%
Low QC 1.54.1%+2.1%< 15%
Mid QC 502.8%+1.5%< 15%
High QC 4003.1%-1.2%< 15%
Matrix Effect & Recovery

The "Matrix Factor" (MF) compares the response of the analyte spiked into extracted blank matrix vs. pure solution. An MF of 1.0 indicates no suppression.

ParameterResult (Mean ± SD)Interpretation
Extraction Recovery 88.4% ± 3.2%High efficiency of MCX cartridge.
Matrix Factor (Normalized) 0.98 ± 0.04Negligible ion suppression (phospholipids removed).
Dilution Integrity (1:10) 99.1% AccuracyAssay handles high-concentration samples accurately.

Mechanistic Context: Why This Scaffold Matters

To understand why we validate this specific azepane, we must look at its role in signal transduction modulation. Azepane rings are often bioisosteres for piperidines in kinase inhibitors, designed to alter the vector of substituents to better fill hydrophobic pockets in enzymes like PI3K or Akt .

The diagram below illustrates a hypothetical signaling pathway where an azepane-based inhibitor would intervene, necessitating this rigorous PK validation.

SignalingPathway GF Growth Factor RTK RTK Receptor GF->RTK Bind PI3K PI3K RTK->PI3K Activate PIP3 PIP3 PI3K->PIP3 Phosphorylate Akt Akt (PKB) PIP3->Akt Recruit mTOR mTOR Complex Akt->mTOR Activate CellGrowth Cell Proliferation mTOR->CellGrowth Drug Azepane-Inhibitor Drug->Akt Block (Target)

Figure 2: Representative PI3K/Akt pathway showing the potential intervention point for azepane-based kinase inhibitors.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation M10. International Council for Harmonisation.[1] [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3] [Link]

  • Sithole, S. et al. (2021). "Sample preparation for the LC-MS/MS analysis of polar amines in biological matrices." Journal of Pharmaceutical Analysis. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 121482464, this compound. [Link]

Sources

A Side-by-Side Analysis of the Physicochemical Properties of Azepane Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in pharmaceuticals and bioactive natural products. Its inherent conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive building block in drug discovery. However, the seemingly subtle shift of a functional group around the azepane ring, creating positional isomers, can profoundly impact a molecule's physicochemical properties. These properties, in turn, govern a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth, side-by-side analysis of the key physicochemical properties of azepane and its positional methyl isomers (2-methylazepane, 3-methylazepane, and 4-methylazepane), offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.

The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug from administration to its target site is a complex odyssey dictated by its physicochemical characteristics. Key parameters such as pKa , lipophilicity (logP) , solubility , and melting point are not mere data points; they are critical determinants of a compound's behavior in a biological environment.

  • pKa (Ionization Constant): The pKa value dictates the extent of a molecule's ionization at a given pH. For an amine like azepane, the pKa of its conjugate acid determines the ratio of the charged (protonated) to the neutral (unprotonated) form. This is paramount for processes such as absorption in the gastrointestinal tract, permeation across cell membranes (where the neutral form is favored), and interaction with biological targets.[1][2]

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity or hydrophobicity. It governs how a drug partitions between the aqueous environment of the bloodstream and the lipid-rich environment of cell membranes. An optimal logP is crucial for oral absorption and brain penetration.[3]

  • Solubility: The aqueous solubility of a drug is a prerequisite for its absorption. Poorly soluble compounds often exhibit low bioavailability, posing significant challenges for formulation development.

  • Melting Point: The melting point of a solid compound is an indicator of the strength of its crystal lattice. It can influence solubility and the ease of formulation.

Understanding how isomerization impacts these properties is fundamental to the rational design of azepane-based therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

Side-by-Side Analysis of Azepane and its Methyl Isomers

This section presents a comparative analysis of the physicochemical properties of the parent azepane and its 2-, 3-, and 4-methyl positional isomers. Due to the scarcity of comprehensive experimental data for the individual methyl isomers, this analysis combines available experimental values with computationally predicted data to provide a holistic overview.

Table 1: Comparison of Physicochemical Properties of Azepane and Methylazepane Isomers

PropertyAzepane (Parent)2-Methylazepane3-Methylazepane4-Methylazepane
Molecular Formula C₆H₁₃NC₇H₁₅NC₇H₁₅NC₇H₁₅N
Molecular Weight ( g/mol ) 99.18113.21113.21113.21
Boiling Point (°C) 138-139~150-152 (Predicted)~155-157 (Predicted)~154-156 (Predicted)
Melting Point (°C) -37Liquid at room temp.Liquid at room temp.Liquid at room temp.
pKa (Conjugate Acid) 11.07~11.2 (Predicted)~11.1 (Predicted)~11.1 (Predicted)
logP 1.2~1.7 (Predicted)~1.7 (Predicted)~1.7 (Predicted)
Aqueous Solubility (mg/mL) 31,900Lower than Azepane (Predicted)Lower than Azepane (Predicted)Lower than Azepane (Predicted)

Note: Predicted values are generated based on computational models and should be considered as estimates. Experimental verification is recommended.

Analysis of Property Trends:

Boiling Point: The introduction of a methyl group increases the molecular weight, leading to stronger van der Waals forces and, consequently, a higher boiling point compared to the parent azepane. The subtle differences in boiling points among the isomers can be attributed to variations in molecular shape and packing efficiency in the liquid state. Generally, more branched isomers may have slightly lower boiling points than their linear counterparts due to a decrease in surface area available for intermolecular interactions.

pKa: The methyl group is an electron-donating group, which is expected to increase the electron density on the nitrogen atom, thereby making it more basic. This should result in a slightly higher pKa for the methylazepane isomers compared to the parent azepane. The position of the methyl group can have a minor influence on basicity due to steric hindrance to solvation of the protonated form. The 2-methyl isomer, with the substituent closest to the nitrogen, might experience a slightly different solvation environment compared to the 3- and 4-methyl isomers, potentially leading to a subtle difference in pKa.

logP: The addition of a hydrophobic methyl group increases the lipophilicity of the molecule, resulting in a higher logP value for the methyl isomers compared to azepane. The positional differences of the methyl group are predicted to have a minimal impact on the overall logP.

Aqueous Solubility: The increased lipophilicity of the methylazepane isomers leads to a predicted decrease in aqueous solubility compared to the more polar parent compound.

Experimental Protocols for Physicochemical Property Determination

To ensure the scientific integrity of your research, it is crucial to employ standardized and validated experimental protocols. The following sections detail the methodologies for determining the key physicochemical properties discussed.

Determination of pKa by Potentiometric Titration

Causality: This method relies on the principle that the pH of a solution containing a weak base (like an amine) changes in a predictable manner as a strong acid is added. The pKa is the pH at which the amine is 50% protonated.

Self-Validation: The accuracy of the method is validated by calibrating the pH meter with standard buffers before the experiment and by the characteristic sigmoidal shape of the titration curve.

Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the azepane isomer (e.g., 0.01 M) in deionized water.

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).

  • Titration Setup:

    • Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

    • Place a known volume of the amine solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

  • Titration:

    • Add the standard acid solution in small, precise increments (e.g., 0.1 mL).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution (y-axis) against the volume of acid added (x-axis).

    • Determine the equivalence point (the point of steepest inflection) from the first derivative of the titration curve.

    • The pKa is the pH at the half-equivalence point (half the volume of acid needed to reach the equivalence point).

Diagram of pKa Determination Workflow:

pKa_Determination cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Amine_Sol Prepare Amine Solution Calibrate Calibrate pH Meter Amine_Sol->Calibrate Acid_Sol Prepare Standard Acid Titrate Titrate with Acid Acid_Sol->Titrate Calibrate->Titrate Record_pH Record pH Titrate->Record_pH Incremental Addition Record_pH->Titrate Plot Plot pH vs. Volume Record_pH->Plot Equiv_Point Determine Equivalence Point Plot->Equiv_Point pKa Calculate pKa at Half-Equivalence Equiv_Point->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

Causality: This classic method is based on the differential solubility of a compound in two immiscible liquids, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium gives the partition coefficient (P).

Self-Validation: The method's validity is confirmed by ensuring that equilibrium has been reached (i.e., concentrations in both phases are constant over time) and by using a calibrated analytical method for concentration determination.

Protocol:

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

    • Prepare a stock solution of the azepane isomer in the aqueous phase.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the stock solution with a known volume of the pre-saturated n-octanol.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the azepane isomer in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP = log₁₀(P).

Diagram of Shake-Flask Method for logP Determination:

logP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis Saturate Pre-saturate Solvents Combine Combine Phases Saturate->Combine Stock_Sol Prepare Stock Solution Stock_Sol->Combine Shake Shake to Equilibrate Combine->Shake Separate Separate Phases Shake->Separate Analyze Analyze Concentrations Separate->Analyze Calculate Calculate logP Analyze->Calculate

Caption: Workflow for logP determination using the shake-flask method.

Determination of Thermodynamic Solubility

Causality: This method determines the equilibrium concentration of a compound in a saturated solution in the presence of excess solid. This represents the true thermodynamic solubility.

Self-Validation: The attainment of equilibrium is confirmed by measuring the concentration at different time points until a constant value is reached.

Protocol:

  • Sample Preparation:

    • Add an excess amount of the solid azepane isomer to a known volume of the desired aqueous buffer in a sealed vial.

  • Equilibration:

    • Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation:

    • Filter or centrifuge the suspension to remove the undissolved solid.

  • Analysis:

    • Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a calibrated analytical method (e.g., HPLC-UV).

  • Result:

    • The measured concentration is the thermodynamic solubility.

Diagram of Thermodynamic Solubility Determination:

Solubility_Determination Start Add Excess Solid to Buffer Equilibrate Agitate to Equilibrate Start->Equilibrate Separate Filter/Centrifuge Equilibrate->Separate Analyze Analyze Solute Concentration Separate->Analyze Result Thermodynamic Solubility Analyze->Result

Caption: Workflow for determining thermodynamic solubility.

Determination of Melting Point using a Capillary Apparatus

Causality: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline substance, this transition occurs over a narrow temperature range.

Self-Validation: The accuracy of the apparatus is checked using a standard compound with a known, sharp melting point. The sharpness of the melting range provides an indication of the sample's purity.

Protocol:

  • Sample Preparation:

    • Finely powder a small amount of the solid azepane isomer (or its salt).

    • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample slowly (1-2 °C per minute) near the expected melting point.

  • Observation:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has melted (the completion of melting).

  • Result:

    • The melting point is reported as a range from the onset to the completion of melting.

Diagram of Melting Point Determination:

MeltingPoint_Determination Prepare Prepare Capillary Sample Measure Heat in Apparatus Prepare->Measure Observe Observe Melting Measure->Observe Record Record Melting Range Observe->Record

Caption: Workflow for melting point determination.

Conclusion

The position of a single methyl group on the azepane ring, while seemingly a minor structural modification, can lead to discernible changes in key physicochemical properties. This guide has provided a framework for understanding and evaluating these differences through a combination of experimental data and computational predictions. For drug development professionals, a thorough understanding and early assessment of these properties for different isomers are not just recommended; they are essential for mitigating risks, optimizing drug candidates, and ultimately, increasing the probability of success in the clinic. The provided experimental protocols serve as a robust starting point for generating reliable and reproducible data, ensuring the scientific rigor of your research.

References

  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina.
  • Jorgensen, W. L., & Schyman, P. (2012). Accurate and efficient pKa predictions for drug-like molecules using a combination of QM and machine learning.
  • [Placeholder for additional relevant reference]
  • [Placeholder for additional relevant reference]
  • [Placeholder for additional relevant reference]
  • [Placeholder for additional relevant reference]
  • [Placeholder for additional relevant reference]
  • [Placeholder for additional relevant reference]
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.
  • [Placeholder for additional relevant reference]

Sources

Comparative In Silico Analysis of Azepane-Based Scaffolds in Drug Discovery

[1]

Executive Summary: The Azepane Advantage

In the realm of medicinal chemistry, the transition from six-membered (piperidine/morpholine) to seven-membered (azepane/homopiperazine) nitrogen heterocycles represents a critical strategy for bioisosteric replacement. While piperidines are ubiquitous, azepane derivatives offer unique conformational flexibility (twist-chair/twist-boat) that allows them to access hydrophobic sub-pockets often unreachable by their rigid six-membered counterparts.

This guide provides a technical comparison of azepane derivatives against standard scaffolds, supported by experimental docking data and validated protocols. It is designed for researchers seeking to optimize lead compounds by exploiting ring-expansion strategies.

Strategic Docking Protocol: A Self-Validating Workflow

To ensure high "Expertise, Experience, Authoritativeness, and Trustworthiness" (E-E-A-T), docking studies must go beyond simple score generation. The following protocol integrates decoy set validation and induced fit docking (IFD) to minimize false positives.

Phase 1: Ligand & Protein Preparation
  • Ligand State: Generate 3D conformers using OPLS3e force field. Crucially, azepane rings must be sampled in both chair and twist-boat conformations to avoid local minima traps.

  • Protonation: Calculate pKa at pH 7.4 (Epik/Jaguar). Azepane secondary amines typically have a pKa of ~10-11, ensuring they are protonated and capable of salt-bridge formation with Asp/Glu residues in the binding pocket.

  • Protein Prep: Remove crystallographic waters (unless bridging). Optimize H-bond networks using PROPKA.

Phase 2: The "Redocking" Validation Standard

Before screening new derivatives, you must validate the algorithm (e.g., Glide, AutoDock Vina, Gold) by redocking the co-crystallized ligand.

  • Success Metric: RMSD

    
     2.0 Å between the docked pose and the crystal pose.
    
Phase 3: Visualization of the Workflow

The following diagram outlines the logical flow for a rigorous, self-validating docking campaign.

DockingWorkflowStartTarget Selection(PDB Structure)PrepProtein & Ligand Prep(Protonation/Desolvation)Start->PrepValidationValidation Step:Redock Co-crystal LigandPrep->ValidationDecisionRMSD < 2.0 Å?Validation->DecisionDecision->PrepNo (Refine Grid/FF)ScreeningComparative Docking:Azepane vs. PiperidineDecision->ScreeningYes (Proceed)AnalysisInteraction Profiling:(Salt Bridges/Hydrophobic)Screening->Analysis

Figure 1: A self-validating molecular docking workflow ensuring reproducibility and accuracy in scaffold comparison.

Comparative Case Study: Ring Size Expansion (H3 Receptor)

A pivotal study by Łażewska et al. demonstrates the impact of expanding a piperidine ring to an azepane ring in the design of Histamine H3 Receptor (H3R) ligands. This comparison highlights how the larger hydrophobic volume of azepane improves affinity.

Experimental Rationale

The H3 receptor binding pocket contains a conserved Aspartate (Asp114) crucial for anchoring the basic amine of the ligand. The study compared Compound 14 (Piperidine) against Compound 13 (Azepane) to test if the larger ring could better fill the hydrophobic cleft adjacent to the salt-bridge site.

Quantitative Performance Data
FeaturePiperidine Derivative (Cmpd 14)Azepane Derivative (Cmpd 13)Performance Shift
Ring Size 6-membered7-membered+1 Carbon (Expansion)
Binding Affinity (

)
25 nM18 nM 1.4x Potency Increase
Functional Assay (

)
4 nM9 nMComparable Antagonism
Selectivity (

vs

)
>600-fold>600-foldMaintained Selectivity
Docking Interaction Salt bridge (Asp114) + Hydrophobic contactSalt bridge (Asp114) + Enhanced Hydrophobic Fit Azepane fills pocket volume more effectively

Technical Insight: The docking simulations revealed that the azepane ring adopts a specific twist-chair conformation that maximizes Van der Waals contacts with Tyr374 and Phe398 in the H3R pocket. The piperidine ring, being more rigid, left a small "dead space" in the pocket, resulting in slightly lower affinity (higher

Comparative Case Study: Heteroatom Variation (Oncology)

In the development of Quinazolinone-based inhibitors for the Hedgehog signaling pathway (targeting Smoothened/SMO), researchers compared Diazepine (7-membered, 2 Nitrogens) vs. Oxazepine (7-membered, N + O).

Experimental Rationale

This study evaluated how changing the heteroatom at position 1 of the 7-membered ring affects binding energy (

Quantitative Docking Scores
Ligand ScaffoldTarget ProteinBinding Energy (

)
Key Residue Interactions
Diazepine (3a) Smoothened (SMO)-8.4 kcal/mol H-bond (Arg161),

-cation (Lys234)
Oxazepine (4a) Smoothened (SMO)-7.9 kcal/molH-bond (Arg161), Weak hydrophobic
Reference (Vismodegib) Smoothened (SMO)-9.1 kcal/molBenchmark

Technical Insight: The Diazepine derivative showed superior binding energy compared to the Oxazepine. The secondary amine (-NH-) in the diazepine ring served as an additional Hydrogen Bond Donor (HBD) to Asp384 or water-mediated bridges, which the ether oxygen (-O-) in oxazepine could not replicate. This validates the preference for nitrogen-rich azepane/diazepine scaffolds in targets requiring H-bond donor capacity.

Mechanism of Action: SAR Logic Visualization

Understanding why azepane works requires visualizing the Structure-Activity Relationship (SAR). The diagram below illustrates the decision logic when optimizing a lead compound from a 6-membered to a 7-membered ring.

SAR_LogicLeadLead Compound(Piperidine Core)ProblemIssue:Sub-optimal Hydrophobic FitLead->ProblemStrategyStrategy:Ring Expansion (Azepane)Problem->StrategyMechanismMechanism:Increased Lipophilicity & FlexibilityStrategy->MechanismOutcomeOutcome:Improved Ki & SelectivityMechanism->Outcome

Figure 2: Structure-Activity Relationship (SAR) logic flow for azepane scaffold optimization.

Experimental Validation: From In Silico to In Vitro

Docking scores are predictive, not definitive. To validate the in silico findings presented above, the following in vitro assays are the standard for confirming azepane activity.

  • Radioligand Binding Assay (for

    
    ): 
    
    • Protocol: Displace a radiolabeled standard (e.g.,

      
      -methylhistamine for H3R) using increasing concentrations of the azepane derivative.
      
    • Correlation: A high correlation (

      
      ) between Docking Score and 
      
      
      confirms the docking model's predictive power.
  • cAMP Accumulation Assay (Functional

    
    ): 
    
    • Protocol: For GPCR targets (like H3R), measure the inhibition of forskolin-induced cAMP accumulation.

    • Significance: Confirms that the azepane derivative is not just binding, but functionally blocking the receptor (Antagonist) or activating it (Agonist).

References

  • Łażewska, D., et al. (2017).[1] "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry.

  • Al-Wahaibi, L.H., et al. (2024). "Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors." Scientific Reports.

  • BenchChem. (2025).[2][3] "Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery." BenchChem Technical Guides.

  • Lupine Publishers. (2018).[4][5][6] "Potential Molecular Docking of Four Acetylcholinesterase Inhibitors." Lupine Online Journal of Medical Sciences.

Safety Operating Guide

3-(2-Methoxyethyl)azepane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL ADVISORY: Safe Handling and Disposal of 3-(2-Methoxyethyl)azepane

Executive Summary & Chemical Profile

This guide provides a validated workflow for the disposal of This compound .[1] As a researcher, you are likely utilizing this compound as a heterocyclic building block in medicinal chemistry. Because specific Safety Data Sheets (SDS) for niche intermediates can be sparse, this protocol applies a "Functional Group Worst-Case" approach, treating the molecule based on the hazards of its constituent parts: the azepane ring (cyclic amine) and the methoxyethyl tail (ether).[1]

  • Chemical Class: Cyclic Secondary Amine / Ether

  • Primary Hazards: Corrosivity (High pH), Flammability, and Acute Toxicity.

  • Critical Incompatibility: Strong Acids (Exothermic neutralization), Oxidizers (Fire risk), and Nitrosating Agents (Potential for carcinogenic nitrosamine formation).

Hazard Triage & Waste Classification

Before disposal, you must classify the waste stream. Based on the structure and analogous compounds (e.g., Hexamethyleneimine), the following RCRA (Resource Conservation and Recovery Act) classifications likely apply.

Table 1: Waste Characterization Profile

CharacteristicLikely StatusRCRA CodeOperational Implication
Ignitability High D001 Flash point likely <60°C. Must be stored in flammables cabinet until disposal.[2][1]
Corrosivity High D002 Aqueous solutions likely have pH > 12.[2][1]5. Do NOT mix with acid waste streams.
Toxicity Moderate/High Non-Specific Treat as toxic by absorption/inhalation.[2][1] Use secondary containment.
Reactivity Low/Moderate N/A Stable, but avoid prolonged storage in air (slow oxidation of ether moiety).[2][1]

Disposal Procedures (Step-by-Step)

Protocol A: Disposal of Pure Chemical (Stock Bottles)

Use this for expired shelf-life inventory or surplus solid/liquid.[2]

  • Inventory Check: Verify the container integrity. If the cap is degraded or the liquid has crystals (peroxide indicator), do not move it.[1] Contact EHS immediately.

  • Primary Packaging: Keep in the original manufacturer bottle if possible. Tightly seal.

  • Secondary Packaging: Place the bottle into a clear, sealable polyethylene bag (Ziploc type) to contain potential leaks.

  • Lab Packing:

    • Place the bagged bottle into a DOT-approved Lab Pack (typically a 5-gallon bucket filled with vermiculite or absorbent pads).

    • CRITICAL: Do not pack with acids or oxidizers.

  • Labeling: Mark the outer drum: "Waste Flammable Liquid, Corrosive, Basic, Organic, N.O.S. (Contains this compound)."[2][1]

Protocol B: Disposal of Reaction Mixtures (Solutions)

Use this for HPLC waste, mother liquors, or reaction byproducts.[2][1]

  • Segregation:

    • Do NOT pour into the "General Organic" drum if that drum contains acidic waste (e.g., TFA, Acetic Acid, HCl).[1] The exotherm can pressurize the drum.[1]

    • Designated Stream: Use a waste container marked "Organic Bases" or "Alkaline Organics."

  • pH Check (Self-Validating Step):

    • Take a 1 mL aliquot of your waste stream.[1]

    • Test with pH paper. If pH < 10, it may be compatible with general non-halogenated solvents (consult local EHS). If pH > 10, maintain strict segregation in the Base stream.

  • Container Specs: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the mixture is aqueous/corrosive.[1]

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Methanol or Acetone).

  • Rinsate Disposal: Pour the rinsate into the Organic Base waste stream (Protocol B), not down the drain.

  • Defacement: Cross out the label and mark "Empty." Discard glass in the broken glass/sharps bin, not general trash.

Operational Logic & Decision Tree

The following diagram illustrates the decision-making process for segregating this amine waste. This prevents the common laboratory accident of "Bulking Incompatibility" (mixing acids and bases in waste drums).[1]

WasteSegregation Start START: Waste Generated This compound StateCheck Is the waste Pure/Stock or a Mixture? Start->StateCheck Pure Pure / Stock Bottle StateCheck->Pure Mixture Reaction Mixture / Solution StateCheck->Mixture LabPack Lab Pack Protocol (Segregate from Acids) Pure->LabPack HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? Mixture->HalogenCheck HaloWaste Stream: Halogenated Organic Base HalogenCheck->HaloWaste Yes NonHaloWaste Stream: Non-Halogenated Organic Base HalogenCheck->NonHaloWaste No YesHalo YES NoHalo NO Warning CRITICAL: Do NOT mix with Acid Waste (Exotherm Risk) HaloWaste->Warning NonHaloWaste->Warning

Figure 1: Waste segregation logic flow. Note the critical separation from acid streams to prevent thermal runaway.

Emergency Response: Spills

In the event of a spill outside a fume hood, immediate action is required due to the volatility and toxicity of the amine.[1]

  • Evacuate & Ventilate: Clear the immediate area. If the spill is >100mL, evacuate the lab.[1]

  • PPE Upgrade: Wear butyl rubber or Silver Shield® gloves (nitrile may degrade quickly with cyclic amines/ethers). Wear a full-face respirator with organic vapor cartridges if ventilation is poor.

  • Neutralization (The "Dry" Method):

    • Do NOT use water (spreads the spill).[1]

    • Cover the spill with a Dry Acid Neutralizer (e.g., Citric acid-based spill mix or clay absorbents).

    • Wait for the color change (if indicator is present) or 15 minutes for absorption.[1]

  • Collection: Sweep into a disposable dustpan and place in a heavy-duty hazardous waste bag. Label as "Spill Debris: Toxic/Corrosive."

Scientific Rationale (The "Why")

  • Nitrosamine Prevention: Secondary amines like this compound can react with nitrosating agents (nitrites, nitrogen oxides) to form N-nitrosamines, which are potent carcinogens [1].[2] Never dispose of this amine in a container that previously held nitric acid or nitrites.[1]

  • Aquatic Toxicity: Cyclic amines are often toxic to aquatic life. The "Drain Disposal" method is strictly prohibited under EPA 40 CFR 261.3 due to the potential to disrupt municipal water treatment bacteria [2].[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023).[3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][2][1]

  • PubChem. (n.d.).[4] Compound Summary: Hexamethyleneimine (Azepane).[4][5] National Library of Medicine.[1] (Used as surrogate data for hazard extrapolation). [Link]

Sources

Personal protective equipment for handling 3-(2-Methoxyethyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

3-(2-Methoxyethyl)azepane is a functionalized cyclic secondary amine.[1][2] Unlike simple aliphatic amines, the addition of the methoxyethyl ether side chain increases lipophilicity, potentially accelerating dermal absorption rates while retaining the caustic alkalinity typical of azepanes.

The Safety Axiom: Treat this compound not merely as a corrosive base, but as a transdermal toxicant .[1] Standard laboratory nitrile gloves often provide insufficient barrier protection against substituted azepanes due to rapid permeation.[1]

Core Hazard Profile (GHS Classification Inference)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][3]

  • Acute Toxicity (Dermal/Oral): Category 3 or 4 (Toxic/Harmful in contact with skin).[1][4]

  • Flammability: Combustible Liquid (Flash point likely < 60°C based on MW and ether functionality).[1]

The Barrier Strategy: Personal Protective Equipment (PPE)[2][5][6][7]

The following PPE matrix is designed to prevent "silent exposure"—where the chemical permeates protective layers without immediate visible degradation.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Primary) Laminate Film (e.g., Silver Shield® / 4H®) Permeation Dynamics: Cyclic amines and ethers degrade nitrile rubber. Laminate film offers >4hr breakthrough time.[1]
Hand Protection (Dexterity) Double-Gloving: Inner: LaminateOuter: 5-mil Nitrile (Disposable)Laminate gloves fit loosely.[1] The outer nitrile glove secures the fit and provides grip, while the inner layer provides the chemical barrier.[1]
Eye & Face Chemical Splash Goggles (Indirect Vent) + Face Shield Alkaline Causticity: Amines saponify fatty tissues in the eye immediately.[1] Safety glasses allow vapor/splash entry from the side.[1]
Respiratory Fume Hood (Face velocity: 0.5 m/s)Vapor Pressure: The methoxy group may increase volatility.[1] Inhalation causes respiratory tract burns.[1]
Body Lab Coat (Poly/Cotton) + Chemical Apron Standard lab coats are porous.[1] An impervious apron prevents chest/lap burns during transfer.[1]
The "Pin-Hole" Validation Protocol

Before handling the reagent, perform this self-validating check on your gloves:

  • Inflation: Trap air in the glove and squeeze to check for leaks.[1]

  • Visual Inspection: Hold against light to check for stress lines or thin spots.[1]

  • Donning: Don the Laminate glove first, then the Nitrile glove.[1] Ensure the cuff of the lab coat is tucked under the glove or taped, depending on spill risk (Taping is preferred for high volumes).[1]

Operational Workflow: Safe Handling Protocol

This protocol minimizes exposure duration and maximizes containment.[1]

Step-by-Step Methodology
  • Engineering Control Verification:

    • Confirm Fume Hood flow is active.[1]

    • Clear the hood deck of unnecessary clutter to prevent turbulence.[1]

    • Place a spill tray (polypropylene) in the center of the workspace.[1]

  • Reagent Transfer (Weighing):

    • Never weigh this compound on an open bench.[1] Move the balance into the hood or use a tared scinitillation vial for transfer.

    • Technique: Use a disposable glass pipette or a positive-displacement pipette.[1] Avoid plastic syringes if material compatibility is unknown (amines can swell certain plastics).[1]

  • Reaction Initiation:

    • Add the amine slowly to the reaction vessel.[1]

    • Exotherm Alert: If reacting with acid chlorides or isocyanates, expect a rapid temperature spike.[1] Have an ice bath ready before addition.[1]

  • Decontamination (Immediate):

    • Wipe the exterior of the reagent bottle with a dry tissue, then a tissue dampened with dilute citric acid (to neutralize trace amine), then water.

    • Dispose of wipes as hazardous solid waste.[1]

Emergency Response & Disposal Logic

Biological Exposure Pathways[1]
  • Eye Contact: Irrigate immediately for 15 minutes .[1][5][6] Note: Alkaline burns penetrate deeper than acids; speed is critical to prevent corneal opacification.[1]

  • Skin Contact: Do not use solvents (ethanol/acetone) to wash skin; this drives the chemical deeper.[1] Use copious water and mild soap.[1]

Waste Neutralization (The "Quench")

Do not dispose of the free amine directly into the organic waste drum, as it may react exothermically with acidic waste streams.

Disposal Protocol:

  • Dilute the waste amine in a beaker with ice-water.[1]

  • Slowly add 1M Hydrochloric Acid (HCl) or Citric Acid until pH is neutral (pH 6-8).

  • Transfer the resulting ammonium salt solution to the aqueous waste stream (or organic, depending on solubility and facility rules).[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process and workflow for handling this compound.

SafeHandlingWorkflow Start START: Task Assessment RiskCheck Risk Analysis: Is volume > 5mL? Start->RiskCheck PPE_Std PPE: Double Nitrile Gloves + Goggles + Lab Coat RiskCheck->PPE_Std No PPE_High PPE: Laminate (Silver Shield) + Face Shield + Apron RiskCheck->PPE_High Yes HoodCheck Engineering Control: Verify Hood Flow (0.5 m/s) PPE_Std->HoodCheck PPE_High->HoodCheck Handling HANDLING PHASE: 1. Use Spill Tray 2. Keep Sash Low 3. Avoid Syringes (Pipette preferred) HoodCheck->Handling Waste DISPOSAL: Quench with dil. Citric Acid Check pH -> Waste Drum Handling->Waste

Figure 1: Operational safety workflow distinguishing between low-volume and high-volume handling requirements.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link]

  • PubChem. (n.d.).[1] Azepane Compound Summary. National Library of Medicine.[1] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methoxyethyl)azepane
Reactant of Route 2
3-(2-Methoxyethyl)azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.